cis-3-Hexenyl tiglate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWQKXUWZWKUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047563 | |
| Record name | Hex-3-en-1-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale to faint yellow liquid; fresh green, floral aroma | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.915-0.921 | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67883-79-8, 84060-80-0 | |
| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-3-hexenyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z,Z)-3-hexenyl 2-methyl-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Occurrence of cis-3-Hexenyl Tiglate in Lonicera japonica
Executive Summary:
This technical guide provides an in-depth examination of cis-3-Hexenyl tiglate, a significant volatile organic compound (VOC) contributing to the characteristic floral-green aroma of Japanese Honeysuckle (Lonicera japonica). For researchers, chemists, and professionals in drug development and fragrance science, understanding the natural context of this ester is paramount. This document delineates the biosynthetic origins of this compound, presents validated protocols for its extraction and analysis, and explores the key factors influencing its concentration in the plant. By synthesizing field-proven methodologies with core biochemical principles, this guide serves as an authoritative resource for the scientific investigation of this valuable natural product.
Section 1: Introduction to this compound and Lonicera japonica
Lonicera japonica Thunb., commonly known as Japanese Honeysuckle, is a plant of significant medicinal and aromatic importance.[1] Its flowers produce a complex bouquet of volatile compounds, which are integral to its ecological interactions and its value in traditional medicine and perfumery.[1][2][3] Among these volatiles, this compound (CAS 67883-79-8) is a key ester that imparts a unique and highly valued aroma profile.
1.1 Chemical and Olfactive Profile of this compound
This compound, with the molecular formula C₁₁H₁₈O₂, is the ester of cis-3-hexenol and tiglic acid.[4][5] Its aroma is complex, characterized by a powerful fresh, green note reminiscent of cut grass, which is derived from the cis-3-hexenol moiety.[6][7] This is layered with warm, earthy, and slightly fruity-herbaceous undertones from the tiglate portion, creating a scent profile that is much richer than simpler esters like cis-3-hexenyl acetate.[6] This compound is crucial for lending a natural, botanical warmth to floral and green fragrance compositions.[6][7][8]
1.2 Significance in Lonicera japonica
In the essential oil of Lonicera japonica flowers, this compound is a consistently identified constituent.[4][9][][11] Its presence is a key differentiator in the scent profile of honeysuckle. Quantitative analyses have reported its relative abundance to range from approximately 2.6% to 6.9% of the total essential oil, depending on the specific chemotype, geographical origin, and analytical methodology employed.[1][4][9] Its biosynthesis and emission are tightly regulated processes, reflecting the plant's developmental stage and response to environmental cues.
Section 2: The Biosynthetic Pathway of this compound
The formation of this compound is a sophisticated enzymatic process that combines two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which produces the alcohol moiety, and a separate pathway that generates the acyl donor. The final step is a condensation reaction catalyzed by a specific class of enzymes.
2.1 Precursor Formation: cis-3-Hexenol and Tigloyl-CoA
-
cis-3-Hexenol Synthesis (LOX Pathway): The C6 alcohol, cis-3-hexenol, is a classic "green leaf volatile" (GLV). Its biosynthesis begins with the polyunsaturated fatty acid, linolenic acid. Upon tissue damage or in response to specific developmental signals, the enzyme lipoxygenase (LOX) introduces molecular oxygen to form 13-hydroperoxylinolenic acid. This unstable intermediate is then rapidly cleaved by hydroperoxide lyase (HPL) to produce the C6 aldehyde, (Z)-3-hexenal .[12] Finally, this aldehyde is reduced by alcohol dehydrogenase (ADH) to yield cis-3-hexenol , the alcohol precursor.[12]
-
Tiglic Acid Activation: Tiglic acid, an unsaturated monocarboxylic acid, serves as the acyl precursor.[4] For the esterification reaction to be thermodynamically favorable, tiglic acid must first be activated. This typically occurs through its conversion to a high-energy thioester, most commonly tigloyl-coenzyme A (tigloyl-CoA) , a reaction requiring ATP.
2.2 Final Esterification by Alcohol Acyltransferases (AAT)
The definitive step in the biosynthesis is the esterification of cis-3-hexenol with the activated tiglic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4] These enzymes facilitate the transfer of the tigloyl group from tigloyl-CoA to the hydroxyl group of cis-3-hexenol, releasing coenzyme A and forming this compound.[4]
Section 3: Methodologies for Extraction and Isolation
The choice of extraction method is critical as it directly influences the quantitative and qualitative profile of the isolated volatile compounds. The goal is to obtain a representative sample of the compounds present in the plant tissue while minimizing degradation and artifact formation.
Protocol 3.1: Hydrodistillation for Essential Oil Extraction
Hydrodistillation is a robust, traditional method for obtaining essential oils and is well-suited for stable, less polar compounds like esters. The causality behind this technique lies in the principle of co-distillation: the combined vapor pressure of the immiscible water and oil mixture is higher than either component alone, allowing the volatiles to distill at a temperature below the boiling point of water, thus preventing the degradation of many thermolabile compounds.
Step-by-Step Methodology:
-
Plant Material Preparation: Collect fresh, fully opened Lonicera japonica flowers (approx. 500 g).[13] Avoid wilting or drying, as this can alter the volatile profile.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Place the fresh flowers into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.
-
Distillation: Gently heat the flask. The steam and volatilized oils will rise, condense in the condenser, and collect in the graduated collection tube.
-
Extraction Duration: Continue the hydrodistillation for a period of 3-4 hours to ensure exhaustive extraction of the target volatiles.[13]
-
Oil Separation and Drying: After distillation, carefully separate the upper essential oil layer from the aqueous phase (hydrosol). Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final essential oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.[9]
Protocol 3.2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a non-destructive, solvent-free technique ideal for analyzing the volatile profile as it is naturally emitted by the living flower (in vivo). This method avoids the potential for artifacts caused by the high temperatures of distillation. The principle relies on the partitioning of analytes from the sample's headspace onto a polymer-coated fused silica fiber.
Step-by-Step Methodology:
-
Sample Preparation: Place a small number of fresh, intact Lonicera japonica flowers into a headspace vial (e.g., 20 mL).
-
Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.
-
Adsorption: Seal the vial and expose the SPME fiber to the headspace above the flowers for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., ambient or slightly elevated, 30-40°C).
-
Desorption: Immediately after adsorption, retract the fiber and insert it into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed directly onto the analytical column.
Table 1: Comparison of Key Extraction Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| Hydrodistillation | Co-distillation with steam | High yield of essential oil; well-established; good for less polar compounds. | Potential for thermal degradation/hydrolysis; loss of highly water-soluble compounds. | Bulk essential oil production; analysis of stable major constituents. |
| HS-SPME | Adsorption from vapor phase | Solvent-free; non-destructive; high sensitivity; profiles true emitted volatiles. | Competitive adsorption can skew ratios; requires careful method validation. | In vivo scent profiling; ecological studies; detecting trace volatiles. |
| Solvent Extraction | Solubilization in an organic solvent | Effective for a wide range of polarities; can be performed at low temperatures. | Co-extraction of non-volatile matrix; solvent artifacts; requires solvent removal step. | Isolating both volatile and semi-volatile compounds; creating absolutes. |
| SDE | Simultaneous Distillation & Extraction | Combines distillation and solvent extraction for efficient, one-step recovery. | Complex setup; shares disadvantages of both distillation and solvent use. | Comprehensive profiling where both volatile and semi-volatile fractions are needed.[14] |
Section 4: Analytical Framework for Identification and Quantification
Accurate identification and quantification require a robust analytical workflow, with Gas Chromatography-Mass Spectrometry (GC-MS) serving as the cornerstone technology.
Protocol 4.1: GC-MS Analysis of Lonicera japonica Volatiles
GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data. The chromatographic separation is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert gas). The choice of a mid-to-high polarity column (e.g., a "WAX" or "5-ms" type) is causal to achieving good separation of the diverse chemical classes found in floral oils, including esters, alcohols, and terpenes.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the obtained essential oil (from Protocol 3.1) in a suitable solvent like hexane or dichloromethane (e.g., 1:100 v/v).[9] If using SPME (Protocol 3.2), this step is bypassed as desorption is direct.
-
GC Injection: Inject 1-2 µL of the diluted sample (or perform thermal desorption of the SPME fiber) into the GC injection port, typically set at 250-280°C.[9]
-
Chromatographic Separation:
-
Column: Use a fused silica capillary column, e.g., SLB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60°C) for a few minutes, then ramps at a controlled rate (e.g., 3-5°C/min) to a final temperature of 250-280°C, followed by a hold period. This gradient ensures separation of both highly volatile and semi-volatile compounds.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Temperatures: Ion source at 200°C, interface at 280°C.[9]
-
-
Compound Identification: Identify compounds by comparing their retention indices (calculated using an n-alkane standard series) and their mass spectra with those in established libraries (e.g., NIST, WILEY).[9][15]
-
Quantification: Determine the relative percentage of each compound by dividing its peak area by the total area of all identified peaks. For absolute quantification, a calibration curve with an authentic standard of this compound is required.
Structural Elucidation using Nuclear Magnetic Resonance (NMR)
While GC-MS is excellent for routine identification, NMR spectroscopy is the definitive tool for unambiguous structure elucidation of novel or key compounds.[4] For this compound, ¹H NMR and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, confirming the cis (Z) configuration of the double bond in the hexenyl moiety and the trans (E) configuration in the tiglate moiety.[16] This level of validation is crucial for establishing reference standards and for projects in chemical synthesis or drug discovery.
Section 5: Factors Influencing Natural Abundance
The concentration of this compound in Lonicera japonica is not static. It is dynamically influenced by a range of genetic, developmental, and environmental factors.
-
Plant Organ Specificity: The compound is predominantly found in the floral tissues. Studies on the essential oils from the leaves and stems of L. japonica show a vastly different chemical profile, rich in fatty acids and other terpenes, but lacking significant amounts of this compound.[1][15]
-
Phenological Stage: The volatile composition of the flowers changes dramatically as they develop.[17] Research indicates that the relative content of esters like 3-hexenyl tiglate tends to increase as the flower matures, likely correlating with its period of maximum pollinator attraction.[4]
-
Diurnal Variation: The emission of floral volatiles can follow a distinct day/night rhythm. Studies have shown that while some compounds like linalool are emitted consistently, others, including esters related to this compound, can be emitted in higher amounts during the day.[][17]
-
Environmental Conditions: Abiotic factors are known to significantly impact VOC emissions.[18] Increased temperatures generally lead to higher volatilization rates.[19] Factors such as light intensity, soil nutrient availability, and water status can also modulate the biosynthetic pathways, leading to variations in the final concentration of this compound.[18][19]
Table 2: Reported Quantitative Data for this compound in Lonicera japonica Flower Oil
| Study Origin | Extraction Method | Relative Content (%) | Reference |
| Central Serbia | Hydrodistillation | 6.9% | [15] |
| Romania | Hydrodistillation | 2.62 - 6.79% | [9] |
| Not Specified | Methylene Chloride Extract | 3.7% | [20] |
| Not Specified | Headspace Analysis | Identified, not quantified | [] |
Section 6: Conclusion and Future Directions
This compound is a vital component of the aromatic signature of Lonicera japonica flowers. Its biosynthesis is a well-orchestrated process that can be effectively studied using a combination of modern extraction and analytical techniques. This guide has provided a framework of validated protocols and scientific rationale for the investigation of this compound.
Future research should focus on:
-
Genetic Elucidation: Identifying and characterizing the specific Alcohol Acyltransferase (AAT) gene(s) responsible for the final esterification step in L. japonica.
-
Pharmacological Screening: Investigating the potential bioactivities of purified this compound, given the broad medicinal applications of honeysuckle.[]
-
Environmental Modulation: Conducting controlled studies to precisely quantify the impact of abiotic stressors (e.g., temperature, drought) on the production of this and other key volatiles.
By advancing our understanding of these areas, the scientific community can further unlock the potential of Lonicera japonica as a source of valuable natural products for the pharmaceutical, fragrance, and flavor industries.
Section 7: References
-
Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. SCIDAR. --INVALID-LINK--
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She, G., et al. (1992). [Analysis of chemical constituent of essential oil in Lonicera japonnica Thunb. cultivated on the northern plain of Henan Province]. Zhongguo Zhong Yao Za Zhi. --INVALID-LINK--
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Ji, Y., et al. (1990). [GC-MS analysis of essential oil from flowers of Lonicera japonica Thunb]. Zhongguo Zhong Yao Za Zhi. --INVALID-LINK--
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Chen, Y., et al. (2008). Analysis of Essential Oil from Lonicera japonica in Fujian. Semantic Scholar. --INVALID-LINK--
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ChemicalBook. (n.d.). This compound(67883-79-8) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Lin, Y.-P., et al. (2018). Effect of Different Extraction Methods on Major Bioactive Constituents at Different Flowering Stages of Japanese Honeysuckle (Lonicera japonica Thunb.). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. --INVALID-LINK--
-
Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. ResearchGate. --INVALID-LINK--
-
Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. --INVALID-LINK--
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BOC Sciences. (n.d.). CAS 67883-79-8 this compound. BOC Sciences. --INVALID-LINK--
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Benchchem. (n.d.). This compound | 67883-79-8. Benchchem. --INVALID-LINK--
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Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. --INVALID-LINK--
-
Shang, X., et al. (2011). Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques. Food Chemistry. --INVALID-LINK--
-
Schlotzhauer, W. S., et al. (1996). Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
Liu, Y., et al. (2022). Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents. Molecules. --INVALID-LINK--
-
Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. --INVALID-LINK--
-
Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. --INVALID-LINK--
-
Scent Wiki. (n.d.). Honeysuckle, japanese: CAS number, Botanical name, & Compounds in GC-MS analysis. Scent Wiki. --INVALID-LINK--
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 3-hexenyl tiglate, CAS Registry Number 67883-79-8. Food and Chemical Toxicology. --INVALID-LINK--
-
Fraterworks. (n.d.). This compound. Fraterworks. --INVALID-LINK--
-
Li, J., et al. (2024). Honeysuckle Extracts (Lonicera japonica Thunb.): Understanding Insights into the Antioxidant Effect on Preserving Qualities of Rabbit Meat During Refrigerated Storage. Foods. --INVALID-LINK--
-
Jing, Y., et al. (2024). Glucosylation of (Z)‐3‐hexenol informs intraspecies interactions in plants: A case study in Camellia sinensis. ResearchGate. --INVALID-LINK--
-
The Pherobase. (n.d.). Floral Volatiles of Lonicera japonica. The Pherobase. --INVALID-LINK--
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate. The Good Scents Company. --INVALID-LINK--
-
Matsui, K., et al. (2012). Biochemical pathway for the formation of ( Z )-3-hexenal and its related compounds. ResearchGate. --INVALID-LINK--
-
Ventos. (n.d.). This compound. Ventos. --INVALID-LINK--
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NIST. (n.d.). cis-3-Hexenyltiglate. NIST WebBook. --INVALID-LINK--
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Vigon International. (n.d.). This compound Distributor. Vigon International. --INVALID-LINK--
References
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Chemical properties and structure of (Z)-3-hexenyl 2-methylcrotonate
An In-depth Technical Guide to (Z)-3-Hexenyl 2-Methylcrotonate
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's chemical properties and structure is paramount for its effective application and potential innovation. This guide provides a comprehensive technical overview of (Z)-3-hexenyl 2-methylcrotonate, a compound with significant applications in the flavor and fragrance industry.
Molecular Identity and Structure
(Z)-3-Hexenyl 2-methylcrotonate, also known by its synonym cis-3-hexenyl tiglate, is an organic ester.[1][2] Its molecular structure consists of a (Z)-3-hexenol backbone esterified with 2-methylcrotonic acid. The presence of two distinct carbon-carbon double bonds, one in the hexenyl moiety and one in the crotonate moiety, introduces stereoisomerism that is critical to its chemical and sensory properties.
The IUPAC name for this compound is [(Z)-hex-3-enyl] (E)-2-methylbut-2-enoate.[1] The "(Z)" designation refers to the cis configuration of the substituents on the double bond in the hexenyl portion, while the "(E)" designation indicates a trans configuration in the 2-methylbut-2-enoate portion.
Chemical Structure Visualization
The structural formula of (Z)-3-hexenyl 2-methylcrotonate can be visualized as follows:
Caption: Chemical structure of (Z)-3-hexenyl 2-methylcrotonate.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-3-hexenyl 2-methylcrotonate is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C11H18O2 | [1][3] |
| Molecular Weight | 182.26 g/mol | [1][3] |
| CAS Number | 67883-79-8 | [1][3] |
| Appearance | Colorless clear liquid (est) | [4][5] |
| Boiling Point | 140.0 °C @ 30.00 mm Hg; 105.0 °C @ 5.00 mm Hg | [1][6] |
| Specific Gravity | 0.91500 to 0.92100 @ 25.00 °C | [4][6] |
| Refractive Index | 1.45800 to 1.46200 @ 20.00 °C | [4] |
| Flash Point | 146.00 °F (63.33 °C) TCC | [4][6] |
| logP (o/w) | 4.20 | [6] |
Synthesis and Manufacturing
The synthesis of (Z)-3-hexenyl 2-methylcrotonate is typically achieved through the esterification of (Z)-3-hexen-1-ol with 2-methylcrotonic acid or its derivatives, such as the corresponding acyl chloride or anhydride. The choice of catalyst and reaction conditions is critical to ensure high yield and stereospecificity, preserving the (Z) and (E) configurations of the respective double bonds.
Generalized Synthesis Workflow
A typical laboratory-scale synthesis would involve the following steps:
Caption: Generalized workflow for the synthesis of (Z)-3-hexenyl 2-methylcrotonate.
The rationale for using a Dean-Stark trap in azeotropic conditions with a solvent like toluene is to remove the water byproduct of the esterification, thereby driving the reaction equilibrium towards the product side and increasing the yield. Purification by vacuum distillation is preferred due to the relatively high boiling point of the ester, which helps prevent thermal decomposition.[1][6]
Applications and Biological Relevance
Currently, the primary application of (Z)-3-hexenyl 2-methylcrotonate is as a flavoring and fragrance agent.[1][4] It is valued for its fresh, green, and fruity aroma profile.[4] In the context of drug development, while this molecule is not a therapeutic agent itself, understanding its properties is relevant for several reasons:
-
Excipient in Formulations: Its strong aromatic properties could be considered for masking unpleasant tastes or odors in oral or topical drug formulations, subject to regulatory approval and compatibility studies.
-
Metabolite Identification: As a fatty acid ester, it can be a useful reference standard in metabolomics research, particularly in studies involving lipid metabolism.[1]
-
Chemical Probe: The ester linkage and olefinic moieties provide reactive sites for chemical modifications, potentially allowing it to be used as a scaffold or starting material for the synthesis of more complex molecules with biological activity.
Safety and Handling
According to available safety data, (Z)-3-hexenyl 2-methylcrotonate is classified as a skin irritant (Category 2).[3][7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is stable under recommended storage conditions.[3]
Key safety and handling information is summarized below:
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves).[3]
-
First Aid (Skin Contact): Wash off with soap and plenty of water. Consult a physician if irritation occurs.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Carbon oxides upon combustion.[3]
For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[3]
Conclusion
(Z)-3-Hexenyl 2-methylcrotonate is a well-characterized ester with established applications in the flavor and fragrance industries. For researchers and scientists, its defined stereochemistry and physicochemical properties make it a useful model compound for studying ester synthesis, purification techniques, and analytical characterization. While not a direct therapeutic, its potential as an excipient or a synthetic precursor warrants consideration in broader drug development and chemical biology research programs. The data and protocols outlined in this guide provide a solid foundation for the safe handling, synthesis, and application of this compound in a research setting.
References
- 1. Hexenyl tiglate, (3Z)- | C11H18O2 | CID 15461361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temporary title [webprod.hc-sc.gc.ca]
- 3. mu-intel.com [mu-intel.com]
- 4. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 5. (Z)-3-hexen-1-yl tiglate 67883-79-8 [thegoodscentscompany.com]
- 6. parchem.com [parchem.com]
- 7. directpcw.com [directpcw.com]
An In-Depth Technical Guide to the Olfactory Profile and Sensory Perception of cis-3-Hexenyl tiglate
Introduction and Chemical Profile
cis-3-Hexenyl tiglate, a specialty aroma chemical, holds a unique position in the palette of flavorists and perfumers. It is an ester that diverges from the more common, sharp green notes of other cis-3-Hexenol derivatives, offering a complex profile with warm, earthy, and fruity undertones.[1] This guide provides a comprehensive technical overview of its chemical nature, sensory characteristics, and the methodologies used for its evaluation and application.
Chemical Identity and Structure
This compound is the ester formed from cis-3-hexenol (leaf alcohol) and tiglic acid.[2] This combination results in a molecule that marries the fresh, green notes of its alcohol precursor with the warm, herbaceous, and slightly spicy-sweet character of the tiglate moiety.[1]
-
Chemical Name: (3Z)-3-hexenyl (2E)-2-methyl-2-butenoate[3][4]
-
Synonyms: (Z)-3-hexenyl 2-methylcrotonate, cis-3-Hexenyl 2-Methyl-2-butenoate[5][6]
-
Molecular Formula: C₁₁H₁₈O₂[5]
-
Molecular Weight: 182.26 g/mol [5]
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in various formulations.
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow liquid | [4][5] |
| Boiling Point | 105 °C at 5 mm Hg | [3][4] |
| Density | 0.951 g/mL at 25 °C | [3][4] |
| Refractive Index | 1.458 to 1.462 at 20°C | [5] |
| Flash Point | 92 °C (197.6 °F) | [7] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [3][5] |
| Vapor Pressure | 0.04 mmHg at 20°C | [6] |
| LogP | 4.20 | [3] |
Natural Occurrence
This compound is found as a volatile component in a number of plants, contributing to their characteristic aroma. It has been identified in the headspace of gardenia flowers (at 1.34%) and in honeysuckle, which underscores its importance in creating authentic white floral fragrances.[1]
Olfactory Profile and Sensory Characteristics
The sensory perception of this compound is multifaceted, setting it apart from other green-note esters. Its unique character is derived from the interplay of its constituent alcohol and acid moieties.
Odor Description and Nuances
The primary olfactory character of this compound is described as a warm, green, and earthy.[1][8] Unlike the sharp, almost aggressive greenness of cis-3-Hexenyl acetate, the tiglate ester presents a more rounded and complex profile.[1] Key descriptors include:
-
Secondary Nuances: Fruity (banana, melon), mushroom, and floral (gardenia, chamomile).[1][6][8][9]
-
Character: Warm, naturalistic, and vegetal.[1]
At a 1% dilution, it exhibits green, earthy, vegetative notes with mushroom and radish nuances.[3] This complexity allows it to bridge the gap between bright top notes and heavier base materials in a fragrance composition.[1]
Odor Thresholds and Intensity
While specific odor threshold values in air or water are not widely published, the compound is described as having a high odor strength.[10] On a subjective odor impact scale, it is rated as having moderate strength (4/10).[1] It has a relatively short tenacity, lasting less than 4 hours on a smelling strip.[1][6]
Flavor Profile
In flavor applications, this compound contributes a green, vegetative character. At concentrations of 1 to 5 ppm, it is described as having green, vegetative mushroom notes with herbaceous and fatty nuances.[3][4] It is particularly useful in tropical fruit blends, beverages, and savory applications where a fresh, green lift is desired.[2][5]
Methodologies for Sensory Evaluation
To fully characterize the sensory profile of this compound, a combination of instrumental and human panel-based techniques is employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.[12]
The following is a generalized protocol for the GC-O analysis of a sample containing this compound. The specific parameters may need to be optimized based on the sample matrix and instrumentation.
1. Sample Preparation:
- Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
- For headspace analysis, utilize Solid Phase Microextraction (SPME) with a fiber appropriate for semi-volatile compounds (e.g., PDMS/DVB).
2. GC-MS/O System Configuration:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-WAX or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Inlet: Split/splitless injector at 250°C.
- Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min).
- Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the olfactometry port.
- Olfactometry Port: Heated transfer line to the sniffing port (250°C) with humidified air as a make-up gas.
3. Data Acquisition:
- Simultaneously record the MS data and the sensory panelist's response.
- Panelists should be trained to describe the perceived odor and its intensity at the sniffing port.
- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the sample are analyzed to determine the Flavor Dilution (FD) factor of each odorant.[13]
4. Data Analysis:
- Correlate the retention time of the odor events with the mass spectra to identify the responsible compounds.
- Construct an aromagram by plotting odor intensity versus retention time.
Diagram 2: GC-O Experimental Workflow
A flowchart illustrating the key stages of a Gas Chromatography-Olfactometry experiment.
Sensory Panel Analysis
Sensory panels provide quantitative and qualitative data on the perception of aroma and flavor. Quantitative Descriptive Analysis (QDA) is a robust method for developing a detailed sensory profile of a substance.[14][15]
1. Panelist Selection and Training:
- Screen panelists for their ability to detect and describe green, fruity, and earthy aromas.
- Train the selected panel (typically 8-12 members) to identify and scale the intensity of key attributes of this compound using reference standards.
2. Lexicon Development:
- In a group session, panelists are presented with the sample and collaboratively develop a lexicon of descriptive terms for its aroma and flavor profile.
- Reference standards for each descriptor (e.g., fresh-cut grass for "green," sliced mushrooms for "earthy") should be provided to anchor the panel.
3. Intensity Rating:
- Panelists individually evaluate the sample in a controlled environment (sensory booths).
- The intensity of each attribute is rated on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
- The data from the panelists are compiled and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
- The results are often visualized using a "spider web" or "radar" plot to provide a comprehensive sensory profile.
Synthesis and Quality Control
The commercial production of this compound is typically achieved through chemical synthesis.
Common Synthesis Routes
The most common method for synthesizing this compound is the direct esterification of cis-3-Hexenol with tiglic acid.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid.
Diagram 3: Synthesis of this compound
A simplified representation of the esterification reaction.
Analytical Techniques for Purity Assessment
Ensuring the purity of this compound is critical for its performance in fragrance and flavor applications. The primary method for quality control is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This analysis confirms the identity of the compound and quantifies its purity, typically specified as ≥ 98%.[5]
Applications in Fragrance and Flavor Industries
The unique olfactory profile of this compound makes it a valuable component in a wide range of applications.
-
Fine Fragrances: It is used to impart a natural, warm green character to floral compositions, particularly in the recreation of gardenia and other white florals.[1][2] It also finds use in modern green-herbaceous and fougère fragrances.[1][3]
-
Flavor Formulations: In flavors, it provides a bright, green fruit note to apple, pear, and tropical fruit blends.[2] Its earthy and mushroom nuances also make it suitable for savory applications.[2]
-
Functional Products: It can be used in home care products like detergents and air fresheners to create a fresh, outdoor-inspired scent.[2]
Conclusion
This compound is a distinctive aroma chemical that offers a departure from the typical sharp green notes. Its complex profile, characterized by warm, earthy, fruity, and herbaceous facets, provides a unique tool for creating natural and sophisticated fragrances and flavors. A thorough understanding of its chemical properties and sensory characteristics, as elucidated by techniques like GC-O and QDA, is essential for its effective application by researchers, perfumers, and flavorists.
References
- 1. fraterworks.com [fraterworks.com]
- 2. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 3. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 4. Cas 67883-79-8,this compound | lookchem [lookchem.com]
- 5. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 6. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 7. This compound [ventos.com]
- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 9. This compound (Bedoukian) — ThePerfumersPopUpShop [theperfumerspopupshop.com]
- 10. (Z)-3-hexen-1-yl tiglate 67883-79-8 [thegoodscentscompany.com]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. gas chromatography olfactometry: Topics by Science.gov [science.gov]
- 14. fiveable.me [fiveable.me]
- 15. Quantitative Descriptive Analysis [sensorysociety.org]
Spectroscopic data (NMR, IR, MS) for cis-3-Hexenyl tiglate
An In-Depth Technical Guide to the Spectroscopic Analysis of cis-3-Hexenyl Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 67883-79-8) is an organic ester recognized for its potent fresh, green, and fruity aroma.[1][2][] Found naturally in various plants, including Japanese honeysuckle (Lonicera japonica), it is a valuable component in the flavor and fragrance industries.[2][4] Beyond its olfactory properties, the precise structural elucidation of such compounds is critical for quality control, synthesis verification, and toxicological assessment, particularly in the context of drug development where impurities and isomeric purity are paramount.[5]
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a practical reference for researchers, offering not just raw data but also insights into the experimental rationale and interpretation of the spectral features that define its unique molecular architecture.
Molecular Structure and Spectroscopic Fingerprint
The identity of this compound is defined by its specific stereochemistry: the ester is formed from cis-3-hexenol and tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid.[1][4] This results in a molecule with two distinct double bonds, each with a specific geometric configuration that is confirmable through spectroscopic methods.
Molecular Formula: C₁₁H₁₈O₂[6][7] Molecular Weight: 182.26 g/mol [2][][6] IUPAC Name: (3Z)-hex-3-en-1-yl (2E)-2-methylbut-2-enoate[7][8]
Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, as it provides information on the connectivity and stereochemistry of the molecule.
¹H NMR Analysis
The proton NMR spectrum provides a distinct pattern of signals that confirms the presence of both the cis-hexenyl and the tiglate moieties. The key diagnostic signals are the olefinic protons, whose chemical shifts and coupling constants definitively establish the geometry of the double bonds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[9][10]
| Proton Assignment (Numbering from Diagram) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4' (Olefinic) | ~6.84 | q | ~7.0 | 1H |
| H-3, H-4 (Olefinic) | ~5.36 - 5.49 | m | Jcis ≈ 10-12 | 2H |
| H-1 (CH₂-O) | ~4.12 | t | ~7.0 | 2H |
| H-2 (Allylic) | ~2.41 | q | ~7.0 | 2H |
| H-5 (Allylic) | ~2.06 | quintet | ~7.5 | 2H |
| H-3' (Allylic CH₃) | ~1.82 | d | ~7.0 | 3H |
| H-2' (Vinylic CH₃) | ~1.80 | s | - | 3H |
| H-6 (Terminal CH₃) | ~0.97 | t | ~7.5 | 3H |
Data synthesized from available spectral information.[9][10]
Expert Interpretation:
-
Olefinic Protons: The complex multiplet between 5.36 and 5.49 ppm integrates to two protons and corresponds to the hydrogens on the cis double bond of the hexenyl chain (H-3 and H-4). The characteristic coupling constant for a cis configuration is typically in the range of 10-12 Hz.[4] The quartet at ~6.84 ppm is characteristic of the lone proton on the tiglate double bond (H-4'), which is coupled to the adjacent methyl group (H-3').
-
Ester Proximity: The triplet at ~4.12 ppm is deshielded due to the adjacent ester oxygen and corresponds to the H-1 methylene group.
-
Methyl Groups: The spectrum clearly resolves the four distinct methyl groups. The triplet at ~0.97 ppm is the terminal methyl of the hexyl chain (H-6). The two signals around 1.80-1.82 ppm correspond to the methyl groups on the tiglate moiety, confirming its structure.
¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments.
| Carbon Assignment (Numbering from Diagram) | Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~168.07 |
| C-2' (Tiglate Olefinic) | ~136.92 |
| C-4 (Hexenyl Olefinic) | ~134.41 |
| C-3' (Tiglate Olefinic) | ~128.85 |
| C-3 (Hexenyl Olefinic) | ~124.07 |
| C-1 (CH₂-O) | ~63.99 |
| C-2 (Allylic) | ~26.97 |
| C-5 (Allylic) | ~20.68 |
| C-6 (Terminal CH₃) | ~14.27 |
| C-4' (Tiglate CH₃) | ~14.27 |
| C-1' (Tiglate CH₃) | ~12.01 |
Data synthesized from available spectral information.[10]
Expert Interpretation:
-
Carbonyl Signal: The peak at ~168 ppm is characteristic of an ester carbonyl carbon.
-
Olefinic Carbons: Four distinct signals appear in the olefinic region (~124-137 ppm), confirming the presence of two C=C double bonds.
-
Aliphatic Carbons: The signal at ~64 ppm is the ester-linked methylene carbon (C-1), shifted downfield by the electronegative oxygen. The remaining aliphatic carbons appear in the upfield region (<30 ppm) as expected.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent feature is the ester carbonyl group. The spectrum is typically acquired on a neat liquid film.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H Stretch (Aliphatic) |
| ~1720-1740 | Very Strong | C=O Stretch (α,β-Unsaturated Ester) |
| ~1650 | Medium | C=C Stretch (Alkene) |
| ~1250 | Strong | C-O Stretch (Ester) |
Expert Interpretation: The IR spectrum provides a clear "fingerprint" for this molecule. The defining peak is the intense carbonyl (C=O) stretch between 1720-1740 cm⁻¹, which is characteristic of an α,β-unsaturated ester.[4] The presence of C=C double bonds is confirmed by the weaker absorption around 1650 cm⁻¹. The strong C-O stretch near 1250 cm⁻¹ further corroborates the ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the purity of the ester and the absence of starting alcohol or carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this type of compound, often coupled with Gas Chromatography (GC-MS).[][4]
Molecular Ion:
-
The molecular ion peak [M]⁺ is expected at m/z = 182 , corresponding to the molecular weight of C₁₁H₁₈O₂.[6][11]
Key Fragmentation Patterns:
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 100 | [C₅H₈O₂]⁺ | Tiglate acylium ion or related fragment |
| 83 | [C₅H₇O]⁺ | Acylium ion from tiglic acid, [CH₃CH=C(CH₃)CO]⁺ |
| 82 | [C₆H₁₀]⁺ | Loss of tiglic acid via McLafferty-type rearrangement |
| 67 | [C₅H₇]⁺ | Allylic cation from the hexenyl chain |
| 55 | [C₄H₇]⁺ | Common fragment from cleavage of the hexenyl chain |
Expert Interpretation: The mass spectrum will show a clear molecular ion peak at m/z 182, confirming the molecular formula. The base peak is often at m/z 83, corresponding to the stable tigloyl cation. Another significant fragmentation pathway involves the loss of the entire tiglic acid moiety (100 amu) from the hexenyl chain, leading to a fragment at m/z 82. These key fragments provide definitive evidence for both the alcohol and acid components of the ester.
Experimental Protocols
The reliability of spectroscopic data hinges on meticulous sample preparation and instrument operation. The following protocols represent best practices for the analysis of a liquid ester like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic molecules like esters. It is an excellent solvent and its residual proton peak at 7.26 ppm does not interfere with key signals of the analyte.
-
Sample Preparation: Accurately weigh 10-20 mg of the purified ester into a clean, dry NMR tube. Add approximately 0.7 mL of CDCl₃ containing 1% tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference peak at 0 ppm for accurate chemical shift calibration.
-
Acquisition: Acquire a standard ¹H spectrum. Follow this with a ¹³C spectrum. For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
IR Sample Preparation and Acquisition
-
Technique Choice: For a liquid sample, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample and no preparation. Alternatively, a traditional liquid film can be prepared by placing a drop of the sample between two sodium chloride (NaCl) plates.
-
Acquisition: Place the ATR crystal in contact with the liquid sample or place the NaCl plates in the spectrometer's sample holder.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean NaCl plates. This is crucial to subtract atmospheric CO₂ and H₂O absorptions, ensuring a clean spectrum of the analyte.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
GC-MS Sample Preparation and Acquisition
-
Rationale: GC-MS is ideal for volatile compounds like esters, as it provides separation from any minor impurities before introduction into the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 µL in 1 mL of a volatile solvent like ethyl acetate or dichloromethane). This prevents overloading the GC column and detector.
-
GC Conditions: Use a suitable capillary column, such as a Supelco-wax or DB-5 column. A typical oven program would be: hold at 45°C for 2 minutes, then ramp at 4°C/min to 250°C and hold for 10 minutes.[][4]
-
MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide the definitive evidence for the molecule's carbon skeleton and the specific cis and trans stereochemistry of its two double bonds. IR spectroscopy offers rapid confirmation of the α,β-unsaturated ester functional group, while mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system for the comprehensive characterization of this important aroma compound, ensuring its identity and purity for scientific and industrial applications.
References
- 1. This compound | 67883-79-8 [chemicalbook.com]
- 2. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 4. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. cis-3-Hexenyltiglate [webbook.nist.gov]
- 7. This compound (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Showing Compound this compound (FDB017577) - FooDB [foodb.ca]
- 9. This compound(67883-79-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(67883-79-8) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Physical properties including boiling point and vapor pressure of cis-3-Hexenyl tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl tiglate, with the CAS number 67883-79-8, is an organic ester that presents significant interest across various scientific disciplines, notably in the fields of flavor and fragrance chemistry, as well as in the study of volatile organic compounds and their biological interactions.[1][2] Characterized by its fresh, green, and fruity aroma, this compound is a key component in the formulation of complex scent and taste profiles.[2][3] A thorough understanding of its physical properties, particularly its boiling point and vapor pressure, is paramount for its application in drug development, where precise control over formulation and delivery systems is critical, and for researchers investigating its presence and activity in biological systems.
This technical guide provides a comprehensive overview of the critical physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate handling, formulation, and analysis of this compound. The methodologies presented herein are grounded in internationally recognized standards to ensure scientific rigor and reproducibility.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior under various experimental and processing conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1][4][5] |
| Molecular Weight | 182.26 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Fresh, green, floral, fruity with earthy and herbaceous nuances | [1][3][6] |
| Density | 0.951 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.458 to 1.462 at 20°C | [4] |
| Boiling Point | ~230 °C at 760 mmHg (atmospheric pressure) | [4] |
| 235.97 °C at 760 mmHg (estimated) | [3][7] | |
| 105 °C at 5 mmHg | [1][8] | |
| 140 °C at 30 mmHg | [8] | |
| Vapor Pressure | 0.030600 mmHg at 25 °C (estimated) | [9] |
| 0.0369 mm Hg at 20 °C | [10] | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4][7] |
| Flash Point | 63 °C (146 °F) | [4] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For a pure compound, the normal boiling point is defined at an atmospheric pressure of 101.325 kPa. The determination of an accurate boiling point is a fundamental method for characterizing and assessing the purity of a substance.[11][12]
Causality Behind Experimental Choices
The choice of method for boiling point determination is dictated by the quantity of the substance available and the required precision. For a compound like this compound, which may be synthesized or isolated in limited quantities during research, a micro-method such as the Siwoloboff method (a capillary method) is advantageous.[4] For larger quantities, distillation methods are preferred as they also serve as a purification step.[13] The use of reduced pressure for distillation is crucial for high-boiling point compounds like this compound to prevent thermal decomposition at elevated temperatures.
Protocol: Boiling Point Determination via Distillation (ASTM D1078)
This protocol is adapted from the principles outlined in ASTM D1078 for the distillation of volatile organic liquids.[14]
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a precisely measured volume of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is accurately measured.
-
Heating: Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to produce a distillation rate of 3-5 mL per minute.
-
Data Collection: Record the temperature at which the first drop of distillate falls into the receiving flask as the initial boiling point. Continue to record the temperature as the distillation proceeds. The temperature at which the last of the liquid vaporizes from the flask is the final boiling point. For a pure compound, the boiling point should remain constant throughout the distillation.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction must be applied to the observed boiling point.
Caption: Experimental workflow for boiling point determination by distillation.
Experimental Determination of Vapor Pressure
Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase and is a critical parameter for understanding a compound's volatility. It is a key determinant in the design of drug delivery systems, the assessment of environmental fate, and the establishment of safe handling procedures.[2][6]
Causality Behind Experimental Choices
The selection of a vapor pressure measurement technique depends on the pressure range of the substance. For compounds with low vapor pressure, such as this compound, methods like the gas saturation method or effusion methods are suitable as described in OECD Guideline 104.[1][7] The static method is also a robust technique that directly measures the equilibrium vapor pressure at a given temperature.
Protocol: Vapor Pressure Determination by the Static Method (OECD 104)
This protocol is based on the principles of the static method outlined in OECD Guideline 104.[1][15]
Methodology:
-
Sample Preparation and Degassing: A purified sample of this compound is placed in a thermostatted sample chamber. The sample must be thoroughly degassed to remove any dissolved gases that would contribute to the total pressure. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.
-
Apparatus and Equilibration: The sample chamber is connected to a pressure measuring device (e.g., a manometer or a pressure transducer). The entire apparatus is placed in a constant temperature bath and allowed to reach thermal equilibrium.
-
Pressure Measurement: Once the temperature has stabilized and the pressure reading is constant, the vapor pressure of the substance at that temperature is recorded.
-
Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to re-equilibrate. The vapor pressure is measured at several different temperatures to establish the vapor pressure curve.
-
Data Analysis: The relationship between the natural logarithm of the vapor pressure (ln P) and the reciprocal of the absolute temperature (1/T) is typically linear, as described by the Clausius-Clapeyron equation. This relationship can be used to interpolate or extrapolate the vapor pressure at other temperatures.
Caption: Workflow for vapor pressure determination using the static method.
Conclusion
The physical properties of this compound, particularly its boiling point and vapor pressure, are fundamental to its effective and safe use in research and development. The data and standardized methodologies presented in this guide provide a robust framework for scientists and drug development professionals. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing our understanding and application of this important organic ester.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. store.astm.org [store.astm.org]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. srd.nist.gov [srd.nist.gov]
- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 11. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 12. quora.com [quora.com]
- 13. kelid1.ir [kelid1.ir]
- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 15. consilab.de [consilab.de]
The Geochemical Distribution of cis-3-Hexenyl Tiglate in Plant Headspace: A Technical Guide for Researchers
Introduction: The Subtle Aromatics of Plant Communication
In the intricate world of plant-insect and plant-plant interactions, a complex language of volatile organic compounds (VOCs) governs a silent dialogue. Among these, the so-called "Green Leaf Volatiles" (GLVs) represent a crucial vocabulary, often released in response to tissue damage. This technical guide delves into the geochemical distribution of a specific and olfactorily significant GLV ester: cis-3-Hexenyl tiglate. This compound, with its characteristic fresh, green, and subtly fruity-floral aroma, is more than just a pleasant scent; it is a key player in plant defense and communication. Found in the headspace of fragrant flowers like Japanese honeysuckle (Lonicera japonica) and Gardenia, its presence and concentration are dynamically regulated by developmental stages, environmental cues, and biotic stressors.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biosynthesis of this compound, the analytical methodologies for its detection, its ecological significance, and its journey beyond the plant into the broader environment. By understanding the causality behind its production and the intricacies of its detection, we can unlock new avenues for research in chemical ecology, agriculture, and even pharmacology.
I. The Biochemical Architecture: Biosynthesis of this compound
The production of this compound is a fascinating example of enzymatic precision within the broader oxylipin pathway, a cascade initiated by the peroxidation of polyunsaturated fatty acids.[3][4] The final, crucial step in the formation of this ester is the esterification of cis-3-hexenol, the "leaf alcohol" responsible for the classic "cut grass" scent, with an activated form of tiglic acid, likely tigloyl-CoA.[5] This reaction is catalyzed by a specific class of enzymes known as alcohol acyltransferases (AATs).[5]
AATs are a diverse group of enzymes that facilitate the transfer of an acyl group from a donor molecule, such as acyl-CoA, to an alcohol, resulting in the formation of an ester.[6] The expression and activity of these enzymes are tightly regulated, often influenced by plant hormones like ethylene, particularly during fruit ripening and flower senescence. In the case of this compound, the availability of its precursors, cis-3-hexenol and tiglic acid, is also a critical determining factor in its production.
Caption: Biosynthetic pathway of this compound.
II. Emission Patterns and Ecological Functions
The release of this compound from plants is not a constant phenomenon. Its emission is intricately linked to the plant's developmental stage and its interaction with the surrounding environment.
A. Developmental and Circadian Regulation
Studies on Lonicera japonica have revealed that the emission of this compound is dependent on the flowering stage, with the highest concentrations often observed during full bloom.[5] This suggests a role in attracting pollinators. Furthermore, its release often follows a diurnal rhythm, with higher emissions during the daytime, a pattern governed by the plant's internal circadian clock.[5]
B. Induction by Biotic and Abiotic Stress
As a member of the GLV family, the biosynthesis of this compound precursors is rapidly induced by mechanical damage, such as herbivory.[7][8][9][10] This release serves multiple defensive purposes. The sharp, green scent can act as a repellent to some herbivores while simultaneously attracting natural predators or parasitoids of the attacking insects, a phenomenon known as "indirect defense."[4] Moreover, these airborne signals can be perceived by neighboring plants, priming their own defense systems for a potential upcoming attack.[4] Abiotic stresses such as drought, temperature fluctuations, and high light intensity can also modulate the emission of GLVs, indicating a broader role in the plant's stress response.[11][12]
| Plant Species | Reported Headspace Concentration | Emission Context | Reference |
| Lonicera japonica (Japanese Honeysuckle) | 2.62% to 6.79% of total volatiles | Floral scent, varies with flower development | [5] |
| Gardenia jasminoides | 1.34% of total volatiles | Floral headspace | [2] |
III. Analytical Methodologies for Headspace Analysis
The accurate detection and quantification of this compound in the plant headspace are paramount for understanding its biological roles. Due to its volatile nature and often low concentrations, specialized sampling and analytical techniques are required. The most common approach involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).[13]
A. Headspace Sampling Techniques
The choice of headspace sampling technique is critical and depends on the specific research question.
-
Static Headspace (SHS) Sampling: This method involves enclosing the plant material in a sealed container and allowing the volatile compounds to equilibrate in the headspace before a sample is taken.[3] Solid-Phase Microextraction (SPME) is a widely used SHS technique where a coated fiber is exposed to the headspace to adsorb the volatiles.[3] It is a simple, fast, and solvent-free method, but can be influenced by factors like humidity and temperature changes within the enclosed space.[3]
-
Dynamic Headspace Sampling (DHS): In this technique, a continuous stream of purified air is passed over the plant material, and the emitted volatiles are trapped on an adsorbent material.[3] This method allows for the collection of larger sample volumes over longer periods, providing a more accurate representation of the plant's emission profile and minimizing the impact of the sampling procedure on the plant's physiology.[3]
Caption: General workflow for headspace analysis of plant volatiles.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Following collection, the trapped volatiles are introduced into a GC-MS system. The gas chromatograph separates the individual compounds in the complex mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification based on their unique mass spectra. For quantitative analysis, calibration with an authentic standard of this compound is essential.
IV. Geochemical Fate and Environmental Distribution
The journey of this compound does not end at its release from the plant. As a semi-volatile organic compound (SVOC), its fate in the environment is governed by a series of physical and chemical processes.
Once in the atmosphere, this compound is subject to degradation by atmospheric oxidants, primarily hydroxyl radicals (•OH) and ozone (O3). These reactions break down the molecule, influencing local atmospheric chemistry and potentially contributing to the formation of secondary organic aerosols.
The environmental persistence of this compound is considered to be low. It is not expected to be persistent, bioaccumulative, or toxic (PBT) in the environment.[13] Its transport and deposition are influenced by factors such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.[14][15] While highly soluble compounds can migrate with groundwater, less soluble compounds may bind to organic matter in the soil.[14][15] The specific environmental fate of this compound will depend on local conditions, including temperature, humidity, and the presence of other atmospheric constituents.
V. Potential Applications in Drug Development and Biotechnology
The biological activities of GLVs, including this compound and its derivatives, have garnered interest in the field of drug development and biotechnology. Some GLVs have demonstrated antimicrobial properties, inhibiting the growth of certain bacteria and fungi.[4] Their role in modulating plant defense pathways also presents opportunities for developing novel strategies to enhance crop resilience.
While direct pharmacological applications of this compound are not yet established, its presence in traditional medicinal plants like Lonicera japonica suggests potential therapeutic relevance. Further research into the biological activities of this and related esters could uncover new leads for drug discovery. The pleasant aroma of this compound also makes it a valuable compound in the flavor and fragrance industry.[4]
VI. Conclusion and Future Directions
This compound is a multifaceted molecule that plays a significant role in the chemical ecology of plants. Its biosynthesis and emission are tightly regulated processes that are responsive to both developmental and environmental cues. The analytical techniques of headspace sampling coupled with GC-MS provide a robust framework for studying its distribution in the plant headspace.
Future research should focus on elucidating the specific regulatory mechanisms that control the expression of the alcohol acyltransferases responsible for its synthesis. A broader quantitative survey across a wider range of plant species would provide a more complete picture of its distribution in the plant kingdom. Furthermore, a deeper understanding of its atmospheric chemistry and its interactions with other atmospheric components will be crucial for modeling its environmental impact. For drug development professionals, investigating the potential pharmacological activities of this and other GLV esters could open up new avenues for therapeutic innovation.
By continuing to explore the subtle yet powerful world of plant volatiles like this compound, we can gain valuable insights into the complex interplay between plants and their environment, with potential applications that span from sustainable agriculture to human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of key odorants in honeysuckle by headspace-solid phase microextraction and solvent-assisted flavour evaporation with gas chromatography-mass spectrometry and gas chromatograph-olfactometry in combination with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato [frontiersin.org]
- 4. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]
- 9. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
cis-3-Hexenyl tiglate molecular formula C11H18O2
An In-depth Technical Guide to cis-3-Hexenyl tiglate (C₁₁H₁₈O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 67883-79-8), an ester with the molecular formula C₁₁H₁₈O₂. This document delves into its fundamental physicochemical properties, detailed methodologies for its chemical synthesis and biosynthetic pathways, and robust analytical techniques for its characterization and quantification. Core applications in the flavor and fragrance industries are discussed, alongside its role in chemical ecology as a plant volatile. Furthermore, a critical evaluation of its safety and toxicological profile is presented, offering essential insights for professionals in research, development, and formulation sciences. This guide is structured to serve as a key reference, integrating established protocols, expert insights, and authoritative data to support advanced research and application.
Introduction
This compound, formally known as (Z)-hex-3-en-1-yl (E)-2-methylbut-2-enoate, is an organic ester formed from cis-3-Hexenol (leaf alcohol) and tiglic acid.[1] It is recognized for its characteristic fresh, green, and fruity aroma with floral and earthy undertones.[2][3] This unique olfactory profile has established it as a valuable component in the flavor and fragrance industry, where it is used to impart naturalness and complexity to a variety of products, including fine fragrances, personal care items, and food flavorings.[1][4]
Naturally occurring in several plant species, such as chamomile, gardenia, and Japanese honeysuckle, this compound plays a role in plant signaling and chemical ecology.[5][][7] For drug development professionals, understanding the properties of such volatile compounds is relevant for the formulation of palatable medicines, the development of scented topical preparations, and in the broader context of metabolomics and the identification of potential biomarkers. This guide provides the in-depth technical knowledge required to synthesize, analyze, and safely apply this versatile molecule.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application and analysis. These properties dictate its volatility, solubility, and interaction with analytical systems. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [2][4] |
| Molecular Weight | 182.26 g/mol | [2][8] |
| CAS Number | 67883-79-8 | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4] |
| Odor Profile | Fresh, green, floral, fruity with earthy, mushroom, and chamomile notes | [2][3] |
| Taste Profile | Green, vegetative, mushroom with herbaceous and fatty nuances | [2][9] |
| Boiling Point | 105 °C at 5 mm Hg; ~230-236 °C at atmospheric pressure | [2][3][4] |
| Density | ~0.951 g/mL at 25 °C | [2][4] |
| Refractive Index | ~1.458 to 1.462 at 20 °C | [4][10] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [2][4] |
| Vapor Pressure | 0.0306 mmHg at 25 °C (estimated) | [10] |
| LogP (Octanol/Water) | 2.852 - 4.20 | [2] |
| Flash Point | ~63 °C (146 °F) | [4][10] |
Synthesis and Biosynthesis
Chemical Synthesis: Direct Acid-Catalyzed Esterification
The predominant industrial method for producing this compound is through the direct esterification of cis-3-Hexenol with tiglic acid.[2][11] This reaction, a classic example of Fischer esterification, involves combining the alcohol and carboxylic acid in the presence of an acid catalyst to form the ester and water.
Causality of Experimental Choices:
-
Acid Catalyst: An acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of tiglic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cis-3-Hexenol.
-
Removal of Water: The reaction is an equilibrium process. To drive the reaction toward the product (the ester), water is continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. This follows Le Châtelier's principle.
-
Temperature Control: The reaction is typically heated to reflux to increase the reaction rate. The choice of solvent (e.g., toluene, hexane) determines the reflux temperature and facilitates the azeotropic removal of water.
Caption: Fischer esterification pathway for this compound synthesis.
Generalized Laboratory Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add equimolar amounts of cis-3-Hexenol and tiglic acid, along with a suitable solvent (e.g., toluene) to facilitate azeotropic water removal.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with an aqueous sodium bicarbonate solution, followed by a water wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield high-purity this compound.
Biosynthesis
In plants, this compound is synthesized via enzymatic pathways. The final step is the esterification of cis-3-hexenol with an activated form of tiglic acid, which is catalyzed by alcohol acyltransferases (AATs).[11]
-
cis-3-Hexenol Formation: This "leaf alcohol" is a product of the lipoxygenase (LOX) pathway, which metabolizes fatty acids like linolenic acid upon tissue damage.
-
Tiglic Acid Formation: Tiglic acid is derived from the metabolism of amino acids, particularly isoleucine.
-
Esterification: An AAT enzyme facilitates the transfer of the tigloyl group from a donor molecule (likely tigloyl-CoA) to cis-3-hexenol, forming the final ester product.[11]
Caption: Simplified biosynthetic pathway of this compound in plants.
Analytical Methodologies
Accurate identification and quantification of this compound are critical for quality control, research, and formulation. A multi-faceted approach using chromatography and spectroscopy provides a self-validating system for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency (GC) and definitive molecular identification (MS). It is widely used to analyze headspace volatiles from natural sources.[][11]
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
For pure substance/essential oil: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ppm.
-
For headspace analysis: Use Solid Phase Microextraction (SPME) to adsorb volatiles from the headspace above a sample (e.g., a flower) for a defined period. The SPME fiber is then directly inserted into the GC inlet for thermal desorption.
-
-
GC System Configuration:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or Supelco-wax) is typically used. A standard dimension is 30 m length x 0.25 mm i.d. x 0.25 µm film thickness.[]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at a temperature of ~250 °C.
-
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating components in a complex mixture. A typical program starts at a low temperature, holds for a few minutes, and then ramps up.
-
Example Program: Initial oven temperature at 45 °C for 2 min, then ramp at 4 °C/min to 250 °C, and hold for 10 min.[]
-
-
MS System Configuration:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Identification: The resulting mass spectrum of the chromatographic peak is compared against a spectral library (e.g., NIST, Wiley) for a positive match. The retention index is also used for confirmation.
-
Quantification: For quantitative analysis, an internal standard is added to the sample, and a calibration curve is generated using certified reference standards of this compound.
-
Caption: Standard workflow for GC-MS analysis of this compound.
Spectroscopy (NMR and IR)
While GC-MS is ideal for separation and routine identification, NMR and IR spectroscopy are indispensable for absolute structural confirmation, particularly for newly synthesized batches or for distinguishing between isomers.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bonds (cis/trans). Spectral data for this compound is publicly available for reference.[12]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester (~1715 cm⁻¹), the C=C stretch of the alkene groups (~1650 cm⁻¹), and the C-O stretch (~1150-1250 cm⁻¹).
Applications in Research and Industry
-
Flavor and Fragrance: This is the primary application. Its warm, green, and earthy profile adds naturalness to floral perfumes (especially gardenia), herbaceous compositions, and fougère types.[1][7][10] In flavors, it contributes green, vegetative, and mushroom notes, making it a useful trace component in fruit and vegetable flavor compositions.[2][10]
-
Chemical Ecology: As a natural plant volatile, it is studied for its role in attracting pollinators and in plant defense mechanisms.[] Research has identified it in the headspace of flowers like Japanese honeysuckle, where it contributes to the overall floral scent profile that mediates insect attraction.[][11]
-
Cosmetics and Home Care: The fresh green character is utilized in detergents, air fresheners, lotions, and shampoos to create a crisp, natural, and outdoor-inspired scent.[1][4]
Safety and Toxicology
A thorough understanding of the safety profile is mandatory for any compound used in consumer products or considered in pharmaceutical contexts.
-
Regulatory Status: this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA No. 3931) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1277).[13][14] JECFA concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[14]
-
Genotoxicity: Based on evaluations by the Research Institute for Fragrance Materials (RIFM) and read-across data from its hydrolysis products (cis-3-hexenol and tiglic acid), the compound is not expected to be genotoxic.[5][15]
-
Skin Sensitization: While concentrated esters can be irritating, this compound has a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm², indicating a low potential for skin sensitization when used in proper dilution in finished products.[5][15]
-
Systemic Toxicity: The total systemic exposure from typical use is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, suggesting a low risk of repeated dose toxicity.[5][15]
-
Environmental Profile: The compound is considered readily biodegradable and is not classified as Persistent, Bioaccumulative, and Toxic (PBT).[5][16]
Conclusion
This compound is a well-characterized ester with significant value in both industrial and research settings. Its unique organoleptic properties are underpinned by a specific chemical structure that can be reliably synthesized and analyzed using standard laboratory techniques. The robust safety data available supports its continued use in consumer applications. For scientists and researchers, it serves as an interesting model compound for studying plant biochemistry, chemical ecology, and the structure-activity relationships that govern flavor and fragrance perception. Future research may further explore its biosynthetic pathways for potential biotechnological production and investigate its subtle roles in mediating complex ecological interactions.
References
- 1. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 2. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 3. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 4. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fraterworks.com [fraterworks.com]
- 8. This compound (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound [ventos.com]
- 10. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 11. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 12. This compound(67883-79-8) 1H NMR spectrum [chemicalbook.com]
- 13. femaflavor.org [femaflavor.org]
- 14. JECFA Evaluations-cis-3-HEXENYL TIGLATE- [inchem.org]
- 15. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 67883-79-8 | CiNii Research [cir.nii.ac.jp]
- 16. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
An In-depth Technical Guide on Green Leaf Volatiles and the Pivotal Role of cis-3-Hexenyl Tiglate
This guide provides a comprehensive technical overview of Green Leaf Volatiles (GLVs), with a specialized focus on the biosynthesis, function, and analysis of cis-3-Hexenyl tiglate. It is intended for researchers, scientists, and drug development professionals engaged in the study of plant signaling, insect-plant interactions, and the exploration of natural compounds for therapeutic applications.
Executive Summary
Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds released by plants upon tissue damage. These molecules, responsible for the characteristic "green" odor of freshly cut grass, are not merely byproducts of injury but are crucial mediators of intricate ecological interactions. They function as key signaling molecules in plant defense, priming for future attacks, and communicating with other organisms, including insects and neighboring plants. Among the diverse array of GLVs, esters like this compound represent a sophisticated layer of this chemical language, exhibiting unique biosynthetic origins and specific ecological roles. This guide delves into the molecular underpinnings of GLV biosynthesis, the specific functions of this compound, and the analytical methodologies required for their study, providing a robust framework for researchers in the field.
The World of Green Leaf Volatiles: More Than Just a "Green" Scent
GLVs are C6 aldehydes, alcohols, and their esters synthesized via the oxylipin pathway from the peroxidation of polyunsaturated fatty acids.[1][2] This rapid release upon mechanical damage or herbivore attack makes them potent signaling molecules.[3][4] Their functions are multifaceted, ranging from direct defense against pathogens and herbivores to the attraction of natural enemies of herbivores, a phenomenon known as "indirect defense".[5][6] Furthermore, GLVs can act as airborne messengers, priming both distal parts of the same plant and neighboring plants for an enhanced defense response to subsequent stress.[7][8][9]
Biosynthesis of Green Leaf Volatiles and the Formation of this compound
The biosynthesis of GLVs is a well-orchestrated enzymatic cascade initiated by cellular damage. This process can be broadly divided into two stages: the formation of C6 aldehydes and alcohols, and the subsequent esterification to form compounds like this compound.
The Lipoxygenase (LOX) Pathway: The Genesis of C6 Volatiles
The journey begins with the release of polyunsaturated fatty acids, primarily linolenic and linoleic acids, from plant cell membranes. The key enzymes in this pathway are:
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linolenic acid to produce 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by HPL to yield the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[6]
-
Alcohol Dehydrogenase (ADH): (Z)-3-hexenal can be reversibly converted to its corresponding alcohol, (Z)-3-hexenol (also known as leaf alcohol).[10]
The Final Step: Esterification by Alcohol Acyltransferases (AATs)
The formation of this compound occurs through the esterification of (Z)-3-hexenol with tiglic acid. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[10][11] These enzymes facilitate the transfer of an acyl group from an activated donor, such as tigloyl-CoA, to the alcohol.[1][2][5] The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final blend of esters produced by a plant, contributing to its unique volatile profile.[12][13][14] While AATs responsible for the formation of acetate and other short-chain esters from C6 alcohols have been identified in various fruits, the specific AAT that synthesizes this compound is an area of ongoing research.[5][10][11]
The Multifaceted Role of this compound in Chemical Ecology
This compound, with its characteristic fresh, green, and slightly fruity-floral aroma, is a significant component of the floral scent of several plants, including gardenia and honeysuckle.[15][16][17] Its role extends beyond contributing to fragrance and is deeply embedded in the intricate communication networks between plants and insects.
A Beacon for Pollinators and a Deterrent for Herbivores
As a floral volatile, this compound can act as an attractant for pollinators. In contrast, its release upon herbivore damage can serve as a component of a "cry for help," attracting parasitic and predatory insects that prey on the herbivores, thus providing indirect defense to the plant.[5] The specific blend of GLVs, including esters like this compound, can convey detailed information about the attacking herbivore.
Priming the Plant's Defenses
Exposure to GLVs, including esters, can prime a plant's defenses.[7][9][18] This "primed" state allows for a faster and stronger defense response upon a subsequent attack.[7][9] While the precise signaling pathway initiated by this compound is still under investigation, it is known that GLVs can lead to the upregulation of defense-related genes, often through crosstalk with the jasmonic acid (JA) signaling pathway.[6] Although a specific receptor for GLVs in plants has yet to be definitively identified, it is hypothesized that they may interact with plasma membranes or be perceived by yet-to-be-discovered receptor proteins.[3][19][20]
Methodologies for the Study of this compound
The investigation of this compound and other GLVs requires a combination of sophisticated analytical techniques for their identification and quantification, alongside bioassays to determine their biological function.
Analytical Chemistry: Capturing and Identifying Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of plant volatiles. Coupled with an appropriate extraction technique, GC-MS allows for the separation, identification, and quantification of individual compounds in a complex volatile blend.
Solid-Phase Microextraction (SPME) is a solvent-free and highly sensitive method for extracting and concentrating volatiles from the headspace of a plant sample. The choice of fiber coating is critical for the efficient capture of the target analytes.
Table 1: Recommended SPME-GC-MS Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad-spectrum fiber suitable for capturing a wide range of volatiles, including esters. |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects from the plant tissue. |
| Equilibration Time | 15-30 minutes | Allows for the partitioning of volatiles into the headspace. |
| Extraction Time | 30-60 minutes | Sufficient time for the adsorption of analytes onto the fiber. |
| Desorption Temp. | 250 °C | Ensures complete thermal desorption of analytes into the GC inlet. |
| GC Column | Mid- to high-polarity column (e.g., DB-WAX, HP-INNOWAX) | Provides good separation of polar compounds like esters. |
| Oven Program | Start at 40-50°C, ramp to 220-250°C | A temperature gradient is necessary to separate compounds with different boiling points. |
| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra for library matching. |
Bioassays: Unraveling Biological Function
Y-tube olfactometers are a standard tool for studying insect behavioral responses to volatile compounds.[21][22][23][24] This assay provides a binary choice for an insect between a test odor and a control, allowing for the determination of attraction or repellency.
Protocol: Y-Tube Olfactometer Bioassay for Insect Response to this compound
-
Preparation of Odor Source: Dissolve synthetic this compound in a suitable solvent (e.g., hexane or paraffin oil) to create a range of concentrations. Apply a known volume of the solution to a filter paper. The solvent alone is used as the control.
-
Olfactometer Setup: Place the odor source and the control in separate arms of the Y-tube olfactometer. A constant, purified, and humidified airflow is passed through each arm.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Data Collection: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period.
-
Data Analysis: Use a chi-square test or a binomial test to determine if the insect's choice is significantly different from a random distribution.
This assay is designed to determine if exposure to this compound enhances a plant's defense response to a subsequent challenge.
Protocol: Plant Defense Priming Assay
-
Plant Exposure: Place plants in a sealed chamber and introduce a known concentration of volatile this compound (e.g., by applying it to a filter paper). A control group of plants is exposed to the solvent only. The exposure period can range from several hours to days.
-
Challenge: After the exposure period, challenge both the treated and control plants with a biotic stressor, such as a herbivorous insect or a pathogen.
-
Endpoint Measurement: At various time points after the challenge, measure the plant's defense response. This can include:
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the transcript levels of known defense-related genes (e.g., those involved in the jasmonic acid pathway).
-
Metabolite Analysis: Quantify the production of defensive secondary metabolites.
-
Herbivore Performance: Measure the growth rate or survival of the herbivore on the treated versus control plants.[18]
-
-
Data Analysis: Use statistical tests (e.g., t-test or ANOVA) to compare the defense responses between the primed and non-primed plants.
Potential Applications in Drug Development
The diverse biological activities of plant-derived natural products have long been a source of inspiration for drug discovery.[25][26][27][28][29] While research into the therapeutic potential of this compound is still in its nascent stages, other GLVs and plant-derived esters have shown promising anti-inflammatory and cytotoxic activities.[][31][32][33] The ability of these small, volatile molecules to interact with biological systems warrants further investigation for their potential as leads in the development of new therapeutic agents.[25]
Conclusion and Future Directions
This compound and other green leaf volatiles are integral to the chemical ecology of plants, mediating a complex array of interactions with their environment. While significant progress has been made in understanding their biosynthesis and ecological roles, several key questions remain. The identification of the specific alcohol acyltransferases responsible for the synthesis of this compound and the elucidation of the molecular receptors that perceive these signals in both plants and insects are critical areas for future research. A deeper understanding of these fundamental mechanisms will not only advance our knowledge of plant biology and chemical ecology but may also unlock new avenues for the development of sustainable agricultural practices and novel therapeutic agents.
References
- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Costs of Green Leaf Volatile-Induced Defense Priming: Temporal Diversity in Growth Responses to Mechanical Wounding and Insect Herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primed to grow: a new role for green leaf volatiles in plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Defense Priming against Herbivores: Getting Ready for a Different Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-directed mutagenesis identified the key active site residues of alcohol acyltransferase PpAAT1 responsible for aroma biosynthesis in peach fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 16. fraterworks.com [fraterworks.com]
- 17. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 18. "Dose-Responses of Volatile Defense Priming in Plants" by Sarah Bissmeyer, Grace Freundlich et al. [encompass.eku.edu]
- 19. Scent and scentability: Green leaf volatile perception in plants | NWO [nwo.nl]
- 20. mdpi.com [mdpi.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sciencedaily.com [sciencedaily.com]
- 27. ijprajournal.com [ijprajournal.com]
- 28. Plant-Derived Natural Products: A Source for Drug Discovery and Development | MDPI [mdpi.com]
- 29. Frontiers | Unraveling Plant Natural Chemical Diversity for Drug Discovery Purposes [frontiersin.org]
- 31. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
cis-3-Hexenyl Tiglate and its Isomers: A Case Study in the Elucidation of Putative Semiochemicals in Insect Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of cis-3-Hexenyl tiglate and its related esters as compelling subjects for research in the field of insect chemical ecology. While the precise semiochemical function of this compound itself remains an open area of investigation, this guide uses its isomer, (E)-2-hexenyl tiglate—a known male-specific volatile in the coreid bug Pachylis laticornis—as a central case study to illuminate the scientific process of identifying, characterizing, and functionally annotating putative insect semiochemicals. We delve into the chemical properties and natural occurrences of these compounds, examine the anatomical and biosynthetic context of their production in insects, and discuss the potential behavioral roles they may play. Furthermore, this guide offers a comprehensive overview of the key methodologies employed in this field of research, complete with detailed experimental protocols for techniques such as Gas Chromatography-Electroantennographic Detection (GC-EAD) and olfactometer-based behavioral assays. This document is intended to serve as a valuable resource for researchers initiating or advancing studies into the intricate world of insect chemical communication.
Introduction to Semiochemicals and Green Leaf Volatiles
The Language of Insects: An Overview of Chemical Communication
In the vast and diverse world of insects, communication is predominantly a chemical affair.[1] These chemical signals, known as semiochemicals, govern a multitude of behaviors essential for survival and reproduction, including mate location, foraging, oviposition site selection, and defense against predators.[1] Semiochemicals are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. The study of these compounds forms the core of chemical ecology, a field dedicated to understanding the chemical mechanisms that shape interactions between organisms.
Green Leaf Volatiles (GLVs) as Infochemicals
Among the myriad of semiochemicals, Green Leaf Volatiles (GLVs) represent a particularly widespread and significant class of compounds.[2][3] These C6-alcohols, aldehydes, and their esters are released from plant leaves upon tissue damage, such as that caused by herbivory.[3] Consequently, GLVs serve as reliable cues for the presence of herbivores, and this information is exploited by a variety of organisms. For the herbivore, GLVs can act as attractants to suitable host plants or, conversely, as repellents if they signal overcrowding or the presence of natural enemies. For predators and parasitoids, GLVs are often key kairomones, guiding them to their prey.
cis-3-Hexenyl Esters: A Promising Class of Bioactive Compounds
Within the GLV family, esters of cis-3-hexenol are of particular interest due to their diverse biological activities.[4][5][6][7] These compounds, including the well-studied cis-3-hexenyl acetate, are known to elicit both electrophysiological and behavioral responses in a wide range of insect species.[7][8] Their roles can be highly context-dependent, acting as attractants in some species and repellents in others, highlighting the specificity of insect olfactory systems.[7] The tiglate ester of cis-3-hexenol, this compound, and its isomers are less studied but represent a promising frontier in the discovery of novel semiochemicals.
This compound: Physicochemical Properties and Natural Occurrence
Chemical Profile of this compound
This compound is an organic ester with the molecular formula C₁₁H₁₈O₂. It is characterized by its fresh, green, and floral aroma, with fruity undertones. This odor profile is typical of many green leaf volatiles and is a consequence of the combined structural features of the cis-3-hexenol alcohol moiety and the tiglic acid acyl moiety.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 67883-79-8 |
| Appearance | Colorless liquid |
| Odor Profile | Green, floral, fruity |
Known Natural Sources: A Floral Signature
While the role of this compound in insect-to-insect communication is still under investigation, its presence has been documented in the floral headspace of several plant species. This suggests a potential role as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (a pollinator).
(E)-2-Hexenyl Tiglate in Pachylis laticornis (Coreidae): A Case Study of a Putative Pheromone
Discovery and Identification in a Male-Specific Gland
A pivotal study in the investigation of hexenyl tiglates as insect semiochemicals was the identification of (E)-2-hexenyl tiglate as a major component of the volatile secretion from a male-specific ventral abdominal gland in the coreid bug, Pachylis laticornis.[9] This discovery provided the first strong evidence linking a hexenyl tiglate isomer to a specialized chemical signaling system in an insect. The secretion was found to be a complex mixture, with (E)-2-hexenyl tiglate and (E)-2-hexenyl (E)-2-hexenoate comprising over 90% of the volatiles.
The Ventral Abdominal Gland (VAG) in Coreidae: A Source of Chemical Signals
In many true bugs (Hemiptera: Heteroptera), specialized exocrine glands are responsible for the production of semiochemicals.[10][11] The male-specific ventral abdominal gland (VAG) in some species of Coreidae is a prime example of such a structure, dedicated to the synthesis and release of compounds likely involved in reproductive behaviors.[10][11] The secretions from these glands are often species-specific and can function as sex pheromones, attracting females and eliciting courtship behaviors, or as aggregation pheromones, bringing both sexes together.
Caption: Putative role of (E)-2-hexenyl tiglate in Pachylis laticornis.
Biosynthesis and Release: A Hypothetical Pathway
The biosynthesis of ester pheromones in insects typically involves the modification of fatty acid precursors.[12] For (E)-2-hexenyl tiglate, a plausible biosynthetic pathway would involve the esterification of (E)-2-hexenol with tiglyl-CoA, a reaction catalyzed by an acyltransferase enzyme within the specialized cells of the ventral abdominal gland. The release of the volatile compound would then occur through a specific opening of the gland, likely under neural or hormonal control, in response to appropriate social or environmental cues.
The Unresolved Function: Investigating the Behavioral Ecology of Hexenyl Tiglates
The Challenge of Functional Characterization
Despite the identification of (E)-2-hexenyl tiglate in P. laticornis over four decades ago, its precise behavioral function remains scientifically unconfirmed. This is not uncommon in the field of chemical ecology, where the identification of a compound is often the first step in a long and challenging process of elucidating its ecological role. Functional characterization requires a combination of electrophysiological and behavioral studies, which can be particularly difficult for non-model organisms.
Potential Roles: Sex Pheromone, Aggregation Pheromone, or Defensive Compound?
Given that (E)-2-hexenyl tiglate is a male-specific product in P. laticornis, its most probable function is related to reproduction.[1][13] It could serve as a sex pheromone, attracting females from a distance, or as a component of a courtship signal, mediating close-range interactions. Alternatively, it could be a component of an aggregation pheromone, attracting both males and females to a common resource or mating site. A defensive role is less likely for a male-specific compound but cannot be entirely ruled out without further investigation.
Lessons from Related Compounds: Tiglate Esters in Drosophila and Hexenyl Esters in Other Hemiptera
To infer the potential functions of hexenyl tiglates, it is instructive to examine the roles of structurally related compounds in other insects. In the fruit fly, Drosophila virilis, several tiglate esters (methyl, ethyl, and isopropyl tiglate) are components of the male-produced aggregation pheromone.[14] In other hemipterans, various hexenyl esters have been identified as components of alarm pheromones or as attractants. This diversity of function for structurally similar molecules underscores the importance of species-specific investigations.
Methodologies for the Study of Putative Semiochemicals
The elucidation of a putative semiochemical's function involves a multi-step process that integrates chemical analysis, electrophysiology, and behavioral biology.
Caption: Experimental workflow for semiochemical identification.
Chemical Analysis: From Collection to Identification
The first step in identifying a semiochemical is to collect the volatile compounds from the insect. This can be achieved through several methods, including:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the insect to adsorb volatiles.
-
Aeration (Headspace Collection): Air is passed over the insect in a sealed chamber, and the volatiles are trapped on an adsorbent material, from which they are later eluted with a solvent.
Once collected, the volatile compounds are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the mixture of compounds is vaporized and passed through a long, thin column (the gas chromatograph), which separates the components based on their physicochemical properties. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a chemical "fingerprint" that can be used to identify the compound.
Elucidating Bioactivity: Electrophysiological Approaches
Electroantennography (EAG) is a technique used to measure the overall electrical response of an insect's antenna to an odor stimulus. It provides a rapid way to screen compounds for their ability to elicit an olfactory response.
GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect's own antenna as a detector. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a standard GC detector (like a Flame Ionization Detector, FID) and the other portion being passed over an insect antenna preparation. This allows for the precise identification of which compounds in a complex mixture are biologically active (i.e., elicit an antennal response).
For a more detailed understanding of olfactory processing, Single-Sensillum Recording (SSR) can be used. This technique involves inserting a fine electrode into a single olfactory sensillum on the antenna to record the action potentials of the one to four olfactory receptor neurons (ORNs) housed within. SSR can reveal the specificity of individual ORNs to particular compounds and their response characteristics.
Behavioral Assays: Linking Chemistry to Behavior
Olfactometers are used to study the behavioral responses of insects to odors in a controlled laboratory setting. In a Y-tube olfactometer, an insect is placed at the base of a Y-shaped tube and allowed to choose between two arms, one carrying a test odor and the other a control (e.g., clean air). This allows for the determination of whether a compound is an attractant, a repellent, or has no effect. Wind tunnels provide a more naturalistic setting to study long-range attraction and flight behavior in response to an odor plume.[15]
Ultimately, the ecological relevance of a putative semiochemical must be demonstrated in the field. Field trapping experiments, using traps baited with synthetic versions of the candidate compound, are the gold standard for confirming the behavioral activity of a semiochemical under natural conditions.
Experimental Protocols
Protocol 1: GC-EAD Analysis of Insect-Derived Volatiles
Objective: To identify biologically active compounds in the headspace of an insect.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an effluent splitter.
-
Electroantennography setup (micromanipulators, electrodes, amplifier, data acquisition system).
-
Insect specimens.
-
Volatile collection apparatus (e.g., aeration system with adsorbent traps).
-
Solvents for elution (e.g., hexane).
Procedure:
-
Volatile Collection: Place the insects in the aeration chamber and draw purified air over them for a set period (e.g., 24 hours). The volatiles are trapped on the adsorbent material.
-
Elution: Elute the trapped volatiles from the adsorbent with a small volume of a suitable solvent.
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.
-
GC-EAD Analysis: Inject an aliquot of the volatile extract into the GC. The effluent from the GC column is split, with one part directed to the FID and the other to a heated transfer line that delivers the odor stream to the prepared antenna.
-
Data Recording: Simultaneously record the FID signal and the EAG response.
-
Analysis: Compare the two chromatograms to identify the peaks in the FID trace that correspond to a significant depolarization in the EAG signal. These are the EAD-active compounds.
-
Identification: Identify the EAD-active compounds by GC-MS analysis of the same extract.
Protocol 2: Y-Tube Olfactometer Assay for Attraction/Repellency
Objective: To determine the behavioral response (attraction or repellency) of an insect to a specific compound.
Materials:
-
Y-tube olfactometer.
-
Purified, humidified air source with flow meters.
-
Test compound and solvent (e.g., hexane).
-
Filter paper.
-
Insect specimens.
Procedure:
-
Setup: Connect the Y-tube olfactometer to the air source, ensuring equal airflow through both arms.
-
Sample Preparation: Apply a solution of the test compound in a suitable solvent to a piece of filter paper and allow the solvent to evaporate. Place the filter paper in one of the olfactometer arms. Place a filter paper treated with solvent only in the other arm as a control.
-
Insect Acclimation: Acclimate the insects to the experimental conditions for a set period.
-
Bioassay: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect for a set period (e.g., 5 minutes) and record which arm it enters first and how long it spends in each arm.
-
Replication: Repeat the assay with a sufficient number of insects to allow for statistical analysis.
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.
Future Directions and Applications
Resolving the Role of (E)-2-Hexenyl Tiglate in P. laticornis
A clear priority for future research is to elucidate the behavioral function of (E)-2-hexenyl tiglate in Pachylis laticornis. This will require a combination of the electrophysiological and behavioral assays described above. Such a study would not only solve a long-standing question in the chemical ecology of this species but would also provide valuable insights into the evolution of chemical signaling in the Coreidae.
Screening this compound for Activity in Other Insect Taxa
Given the widespread occurrence of its alcohol precursor (cis-3-hexenol) in the plant kingdom, it is plausible that this compound may play a role as a semiochemical in other insect species, particularly herbivores. A broad screening of this compound against a range of insect species using GC-EAD would be a fruitful avenue for future research.
Potential for Pest Management Applications
The discovery and characterization of novel semiochemicals have significant potential for the development of environmentally friendly pest management strategies. If this compound or its isomers are found to be potent attractants or repellents for pest species, they could be incorporated into integrated pest management (IPM) programs for monitoring, mass trapping, or mating disruption.
Conclusion
This compound and its isomers represent a fascinating and underexplored area of insect chemical ecology. The case of (E)-2-hexenyl tiglate in Pachylis laticornis serves as an excellent example of the scientific journey from the discovery of a novel natural product to the ongoing quest for its functional characterization. The methodologies outlined in this guide provide a roadmap for researchers to navigate this journey, not only for hexenyl tiglates but for the vast number of other putative semiochemicals that await discovery and elucidation. As our understanding of the chemical language of insects deepens, so too will our ability to harness this knowledge for both fundamental scientific advancement and practical applications in agriculture and public health.
References
- 1. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 2. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. foreverest.net [foreverest.net]
- 5. researchgate.net [researchgate.net]
- 6. fraterworks.com [fraterworks.com]
- 7. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex pheromone - Wikipedia [en.wikipedia.org]
- 14. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral evidence for the presence of a sex pheromone in male Phlebotomus papatasi scopoli (Diptera: Psychodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Tiglic Acid
This guide provides an in-depth exploration of tiglic acid's natural origins and the biosynthetic pathways responsible for its production. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive resource for the isolation, understanding, and biotechnological production of this valuable unsaturated organic acid.
Introduction: The Significance of Tiglic Acid
Tiglic acid, or (E)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid with a distinctive sweet, warm, and spicy aroma.[1] Its esters are prized in the perfume and flavoring industries.[1][2] Beyond its sensory properties, tiglic acid and its derivatives are gaining attention in the pharmaceutical sector for their potential anti-inflammatory activities. The molecule serves as a crucial building block in the synthesis of various natural products and pharmaceutical intermediates. This guide delves into the natural reservoirs of tiglic acid and the biochemical routes nature employs for its synthesis, providing a foundational understanding for its exploitation in various scientific and industrial applications.
Natural Occurrence of Tiglic Acid and Its Esters
Tiglic acid is found in a variety of natural sources, often as a free acid or, more commonly, as an ester. The primary sources include certain plants, their essential oils, and the defensive secretions of some insects.[1]
Plant-Derived Sources
Several plant species are notable for their production of tiglic acid and its esters. These compounds contribute to the characteristic aroma and potential bioactivity of their essential oils.
-
Croton Oil (from Croton tiglium) : Historically, croton oil is one of the most well-known sources of tiglic acid.[1][3] The oil is extracted from the seeds of Croton tiglium, a plant native to Southeast Asia.[4] The oil contains a complex mixture of fatty acids, and tiglic acid is present among them.[5]
-
Chamomile Oil (from Anthemis nobilis) : Roman chamomile essential oil is a rich source of various esters, including those of tiglic acid.[6][7] These esters are significant contributors to the oil's aromatic profile. The primary esters found are isobutyl angelate and other angelates, with tiglates also being present.[7]
-
Geranium Oil (from Pelargonium graveolens) : The essential oil of geranium is another significant source of tiglic acid esters, particularly geranyl tiglate and citronellyl tiglate.[8][9] The composition of the oil can vary depending on the cultivar and growing conditions, but tiglate esters are consistently identified as important constituents.[6][8]
Other Natural Sources
Beyond the plant kingdom, tiglic acid has been identified in the defensive secretions of certain insects, such as carabid beetles.[1] This highlights the diverse roles of tiglic acid in nature, from an aromatic compound in plants to a defensive agent in insects.
Quantitative Analysis of Tiglic Acid in Natural Sources
The concentration of tiglic acid and its esters can vary significantly among different natural sources and even between different batches of the same essential oil. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the quantitative analysis of these volatile compounds.[4][10]
| Natural Source | Compound | Concentration Range (%) | Reference |
| Geranium Oil (Pelargonium graveolens) | Geranyl tiglate | 1.4 - 2.95 | [6] |
| Geranium Oil (Pelargonium graveolens) | Phenylethyl tiglate | 1.98 - 2.53 | [8] |
| Geranium Oil (Pelargonium graveolens) | Citronellyl tiglate | 1.02 - 1.95 | |
| Roman Chamomile Oil (Anthemis nobilis) | Esters of tiglic acid | ~80% (total esters) | [7] |
| Croton Oil (Croton tiglium) | Tiglic acid | Trace amounts | [5] |
Note: The concentrations of tiglic acid and its esters in essential oils can be influenced by factors such as plant variety, geographical location, harvest time, and extraction method.
Biosynthesis of Tiglic Acid: The Isoleucine Catabolic Pathway
The biosynthesis of tiglic acid in both plants and animals is intrinsically linked to the catabolism of the branched-chain amino acid, L-isoleucine.[1][11][12] The pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA.[13] A key intermediate in this pathway is tiglyl-CoA, the direct precursor to tiglic acid.[1][11][12]
The following diagram illustrates the enzymatic steps involved in the conversion of L-isoleucine to tiglyl-CoA:
Caption: Isoleucine catabolism to Tiglyl-CoA.
The final step in the formation of free tiglic acid is the hydrolysis of the thioester bond in tiglyl-CoA, a reaction catalyzed by a thioesterase enzyme.
Methodologies for Obtaining Tiglic Acid from Natural Sources
The extraction and purification of tiglic acid from its natural sources require specific protocols tailored to the starting material. Below are detailed methodologies for its isolation from plant sources.
Extraction of Tiglic Acid and its Esters from Plant Material
5.1.1. Steam Distillation for Essential Oil Extraction
This method is suitable for extracting volatile compounds, including tiglate esters, from chamomile and geranium.[14][15]
Protocol:
-
Material Preparation: Fresh or dried plant material (e.g., chamomile flowers, geranium leaves) is packed into a still.
-
Steam Generation: Pressurized steam is generated in a separate boiler and passed through the plant material.
-
Volatilization: The steam ruptures the oil glands in the plant material, releasing the volatile essential oils, which are then carried away with the steam.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.
-
Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, separates and can be collected. The aqueous layer is known as hydrosol.
-
Purification of Tiglic Acid from Essential Oil:
-
The collected essential oil is subjected to fractional distillation under reduced pressure to separate the tiglate esters from other components based on their boiling points.
-
The collected ester fractions can then be hydrolyzed using an acid or base catalyst to yield free tiglic acid.
-
5.1.2. Solvent Extraction
This method is applicable for extracting less volatile compounds or for a more exhaustive extraction from plant materials like croton seeds.[16][17]
Protocol:
-
Material Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Selection: A suitable organic solvent, such as hexane or ethanol, is chosen based on the polarity of the target compounds.
-
Extraction: The powdered plant material is mixed with the solvent and agitated for a specified period. This can be done at room temperature or with heating to increase extraction efficiency.
-
Filtration and Concentration: The mixture is filtered to remove the solid plant material. The solvent is then evaporated from the filtrate under reduced pressure to yield a crude extract.
-
Purification of Tiglic Acid:
-
The crude extract is subjected to further purification steps, such as liquid-liquid extraction or column chromatography, to isolate the tiglic acid.
-
For acidic compounds like tiglic acid, an acid-base extraction can be employed. The crude extract is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The tiglic acid will move into the aqueous layer as its salt. The aqueous layer is then acidified to regenerate the free tiglic acid, which can be extracted back into an organic solvent.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The following outlines a general GC-MS protocol for the quantitative analysis of tiglic acid and its esters.
Protocol:
-
Sample Preparation:
-
For free tiglic acid, a derivatization step is often necessary to increase its volatility. A common method is esterification to form a methyl ester.
-
Essential oil samples containing tiglate esters can often be analyzed directly after dilution in a suitable solvent.
-
-
GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-WAX) is typically used for the separation of fatty acid methyl esters and other volatile organic compounds.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to 200-250 °C at a rate of 3-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: A calibration curve is generated using standards of known concentrations of tiglic acid or its esters to quantify the amount in the sample.
Biotechnological Production of Tiglic Acid
With the increasing demand for natural and sustainably sourced chemicals, there is growing interest in the biotechnological production of tiglic acid using engineered microorganisms.
Microbial Fermentation
Metabolic engineering of microorganisms such as Escherichia coli or Corynebacterium glutamicum offers a promising route for the production of tiglic acid.[10][18][19] The general strategy involves:
-
Host Strain Selection: Choosing a microbial host with a well-characterized metabolism and genetic tools available for engineering.
-
Pathway Engineering:
-
Overexpression of genes in the isoleucine degradation pathway to increase the flux towards tiglyl-CoA.
-
Introduction of a potent thioesterase to efficiently convert tiglyl-CoA to tiglic acid.
-
Deletion of competing pathways that drain the precursors or degrade the product.
-
-
Fermentation Process Optimization:
-
Developing a suitable fermentation medium and controlling parameters such as pH, temperature, and aeration to maximize tiglic acid production.
-
The following diagram illustrates a conceptual workflow for the microbial production of tiglic acid:
Caption: Microbial production of tiglic acid workflow.
Enzymatic Synthesis
In vitro enzymatic synthesis provides a more controlled environment for the production of tiglic acid. This approach involves the use of purified enzymes to catalyze the conversion of a precursor to the final product. A potential enzymatic route would be the conversion of tiglyl-CoA to tiglic acid using a specific thioesterase. While this method can achieve high purity and yield, the cost and stability of the purified enzymes are critical considerations.
Conclusion and Future Outlook
Tiglic acid, a naturally occurring organic acid, holds significant promise for the flavor, fragrance, and pharmaceutical industries. This guide has provided a comprehensive overview of its natural sources, the biosynthetic pathway from isoleucine, and methodologies for its extraction and production. While traditional extraction from plant sources remains a viable option, the future of tiglic acid production will likely be dominated by biotechnological approaches. Further research into the metabolic engineering of microorganisms and the optimization of fermentation processes will be crucial for developing commercially viable and sustainable methods for producing this valuable compound. The continued exploration of nature's chemical diversity, coupled with advances in synthetic biology, will undoubtedly unlock new opportunities for the application of tiglic acid and its derivatives.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. EP0006616A1 - Tiglic acid ester, process for its preparation, its application and compositions containing it - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. [GC-MS analysis of chemical components in seeds oil from Croton tiglium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. staff-beta.najah.edu [staff-beta.najah.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Engineering Escherichia coli for the utilization of ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isoleucine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. making.com [making.com]
- 16. unido.org [unido.org]
- 17. mdpi.com [mdpi.com]
- 18. Production of glycolic acid through whole-cell bioconversion from PET monomer ethylene glycol using engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of cis-3-Hexenyl Tiglate via Fischer Esterification: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of cis-3-hexenyl tiglate, a valuable ester known for its unique green, fruity, and floral aroma profile, widely used in the fragrance and flavor industries.[1][2][] The synthesis is achieved through Fischer esterification, a classic and robust method for ester formation from a carboxylic acid and an alcohol.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. We delve into the causality behind experimental choices, provide a self-validating system for protocol trustworthiness, and ground all claims in authoritative scientific literature.
Introduction: The Significance of this compound and the Fischer Esterification Approach
This compound, also known as (Z)-3-hexenyl (E)-2-methyl-2-butenoate, is a naturally occurring volatile organic compound found in various plants, including Japanese honeysuckle (Lonicera japonica).[6] Its distinct aroma, characterized by fresh, green, floral, and fruity notes, makes it a sought-after ingredient in perfumery and food flavoring.[1][2][7] The industrial production of this ester primarily relies on the direct esterification of cis-3-hexenol (leaf alcohol) and tiglic acid.[1][6]
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][8][9] The reaction's reversibility necessitates strategies to drive the equilibrium towards the product side.[10][11] This is typically achieved by using an excess of one of the reactants or by removing water, a byproduct of the reaction, as it is formed.[8][9][10][11]
The Mechanism of Fischer Esterification:
The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][5][10]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][5]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[4][5][10]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][5][10]
This application note will provide a detailed, step-by-step protocol for the synthesis of this compound using Fischer esterification, emphasizing safety, efficiency, and product purity.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| cis-3-Hexenol | ≥98% | Sigma-Aldrich |
| Tiglic Acid | 98% | TCI Chemicals |
| Sulfuric Acid | Concentrated (98%) | Fisher Scientific |
| Toluene | Anhydrous | Sigma-Aldrich |
| Sodium Bicarbonate | Saturated Solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
| Round-bottom flask | 250 mL | VWR |
| Dean-Stark Apparatus | 10 mL | VWR |
| Reflux Condenser | 300 mm | VWR |
| Heating Mantle | with Stirring | VWR |
| Separatory Funnel | 250 mL | VWR |
| Rotary Evaporator | Büchi | |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Agilent Technologies | |
| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz | Bruker |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[13][14]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
Reaction Setup and Esterification
The following workflow outlines the key stages of the synthesis.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Step-by-Step Procedure:
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-3-hexenol (10.0 g, 0.1 mol), tiglic acid (10.0 g, 0.1 mol), and toluene (100 mL). The use of an equimolar ratio of reactants is a common starting point, with the removal of water driving the reaction forward.[8] Toluene is chosen as the solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus.[9]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred mixture. Sulfuric acid serves as a powerful catalyst and also as a dehydrating agent.[15][16]
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask.[9][17] Heat the mixture to a gentle reflux using a heating mantle. The azeotrope of toluene and water will distill, and upon condensation, the denser water will be collected in the trap of the Dean-Stark apparatus, effectively removing it from the reaction and shifting the equilibrium towards the ester product.[9][15]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water produced is approximately 1.8 mL. The reaction is typically complete within 3-4 hours, or when water no longer collects in the trap.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid and any unreacted tiglic acid.[16][17] Be cautious as carbon dioxide gas will be evolved.
-
Wash the organic layer with brine (50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, several in-process controls and characterization techniques are employed.
-
Reaction Monitoring: The collection of the theoretical amount of water in the Dean-Stark trap serves as a primary indicator of reaction completion.
-
Neutralization Check: During the sodium bicarbonate wash, the cessation of gas evolution indicates complete neutralization of acidic components.
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will be used to determine the purity of the final product and to confirm its molecular weight (182.26 g/mol ).[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to confirm the structure of the ester. The characteristic chemical shifts and coupling constants will provide unambiguous evidence of the cis configuration of the hexenyl moiety and the trans configuration of the tiglate group.[19]
-
Expected Results and Data Presentation
The Fischer esterification of cis-3-hexenol with tiglic acid is expected to yield this compound in good yield (typically 70-85%) after purification.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Green, fruity, floral[1][2][7] |
| Boiling Point | ~105 °C @ 5 mmHg[1] |
| Molecular Weight | 182.26 g/mol [1] |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.8 (q), ~5.5-5.3 (m), ~4.6 (d), ~2.4 (q), ~2.1 (s), ~1.8 (s), ~0.9 (t) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167, ~138, ~134, ~128, ~124, ~64, ~20, ~14, ~12 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument.
Discussion: Causality and Optimization
The success of the Fischer esterification hinges on several key factors:
-
Catalyst Choice: While strong Brønsted acids like sulfuric acid are effective, other catalysts such as p-toluenesulfonic acid can also be used.[8] Lewis acid catalysts like zirconium(IV) or hafnium(IV) salts have also been shown to be efficient.[8][20] The choice of catalyst can influence reaction time and selectivity.
-
Water Removal: The azeotropic removal of water with toluene is a highly effective method for driving the equilibrium.[9] Alternatively, the use of a large excess of one of the reactants (typically the more available or less expensive one) can also be employed to achieve high conversion.[9][10] Molecular sieves can also be added to the reaction mixture to sequester water.[8][15]
-
Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of the solvent to ensure a reasonable reaction rate.[16][17] The reaction time should be optimized by monitoring the reaction progress to avoid potential side reactions or decomposition of the product.
For challenging esterifications, particularly with sterically hindered alcohols or acids, alternative methods such as the Steglich esterification using DCC and DMAP may be considered, although these methods generate byproducts that can be difficult to remove.[8][15]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via Fischer esterification. By carefully controlling the reaction conditions, particularly through the efficient removal of water, high yields of the desired ester can be achieved. The detailed experimental procedure, coupled with in-depth explanations of the underlying chemical principles and rigorous analytical characterization, equips researchers with the necessary tools to successfully synthesize and validate this important fragrance and flavor compound.
References
- 1. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 2. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 7. This compound [ventos.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 13. aurochemicals.com [aurochemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 19. This compound(67883-79-8) 1H NMR [m.chemicalbook.com]
- 20. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Comprehensive GC-MS Analysis of cis-3-Hexenyl tiglate
Abstract
This technical guide provides a detailed framework for the qualitative and quantitative analysis of cis-3-Hexenyl tiglate (CAS No. 67883-79-8) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] As a key aroma compound in the flavor and fragrance industry, renowned for its fresh green, fruity, and floral notes, robust analytical methodologies are essential for its characterization and quantification in various matrices.[4][5] This document outlines optimized instrumental parameters, comprehensive sample preparation protocols, and in-depth data interpretation strategies, including mass spectral fragmentation analysis. The protocols are designed for researchers, scientists, and quality control professionals in the fields of analytical chemistry, food science, and cosmetics.
Introduction to this compound
This compound, also known as (Z)-3-hexenyl (E)-2-methylbut-2-enoate, is a volatile ester that contributes significantly to the characteristic aroma of many fruits and plants.[6] It possesses a powerful and diffusive scent profile, often described as green, fruity, and slightly floral with nuances of gardenia and banana.[4][5] Its unique olfactory properties make it a valuable ingredient in perfumery, cosmetics, and as a flavoring agent in the food industry.
The chemical structure of this compound consists of a cis-3-hexenol alcohol moiety esterified with tiglic acid. This structure, with its two double bonds, presents interesting analytical considerations, including the potential for isomerization.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Name | (3Z)-Hex-3-en-1-yl (2E)-2-methylbut-2-enoate | [3] |
| Synonyms | cis-3-Hexenyl 2-methylcrotonate, (Z)-3-Hexenyl tiglate | [3] |
| CAS Number | 67883-79-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈O₂ | [2] |
| Molecular Weight | 182.26 g/mol | [1][2][3] |
| Boiling Point | 105 °C at 5 mm Hg | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Green, fruity, floral, gardenia, banana | [4][5] |
Principles of GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). Electron ionization (EI) is the most common ionization technique for this type of analysis, providing reproducible fragmentation patterns that serve as a "chemical fingerprint" for compound identification.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Solvents: Ethanol (GC grade), Hexane (GC grade), Dichloromethane (GC grade)
-
Internal Standard (for quantitative analysis): e.g., Methyl undecanoate or a suitable non-interfering compound.
-
GC Vials: 2 mL amber glass vials with PTFE septa
-
Syringes: For sample and standard preparation
-
Filters: 0.22 µm PTFE syringe filters
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is suitable for the separation of a wide range of fragrance compounds. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is used for trace analysis. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) | A general-purpose temperature program for the separation of fragrance compounds. This can be optimized based on the sample matrix. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |
| Ionization Energy | 70 eV | Standard energy for electron ionization to generate reproducible mass spectra for library matching. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of this compound. |
| Scan Mode | Full Scan | For qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Sample Preparation
The choice of sample preparation technique depends on the matrix and the concentration of the analyte.
Protocol 4.3.1: Dilution for Concentrated Samples (e.g., Fragrance Oils)
-
Accurately weigh approximately 10 mg of the fragrance oil into a 10 mL volumetric flask.
-
Add the internal standard solution (if performing quantitative analysis).
-
Dilute to the mark with ethanol or hexane.
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
Protocol 4.3.2: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)
-
Pipette 10 mL of the liquid sample into a separatory funnel.
-
Add the internal standard solution.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute in a known volume of solvent and transfer to a GC vial.
Protocol 4.3.3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Complex Matrices
-
Place a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial.
-
Add the internal standard if required.
-
Seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
Data Analysis and Interpretation
Qualitative Analysis
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with a reference library such as the NIST/EPA/NIH Mass Spectral Library.
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of this compound (m/z 182) is characterized by specific fragment ions. The fragmentation of esters under EI typically involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen.
Caption: Proposed fragmentation of this compound in EI-MS.
Interpretation of Key Fragments:
-
m/z 182 ([M]⁺): The molecular ion, which may be of low abundance due to the instability of the ester under electron ionization.
-
m/z 83: A prominent peak resulting from a McLafferty rearrangement, corresponding to the protonated tiglic acid fragment. This is a characteristic fragmentation for esters with a gamma-hydrogen in the alcohol chain.
-
m/z 82: This fragment likely arises from the loss of the tiglate group, resulting in the C₆H₁₀⁺ ion from the hexenyl moiety.
-
m/z 67: A common fragment in the mass spectra of hexenyl compounds.
-
m/z 55: Corresponding to the C₄H₇⁺ fragment from the tiglate moiety.
Quantitative Analysis
For quantitative analysis, an internal standard method is recommended. A calibration curve is constructed by analyzing a series of standards of known concentrations containing a constant amount of the internal standard.
Protocol 5.3.1: Calibration Curve Construction
-
Prepare a stock solution of this compound and the internal standard.
-
Create a series of calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Analyze each calibration standard by GC-MS under the optimized conditions.
-
For each standard, determine the peak area of the analyte and the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should be >0.995 for good linearity.[7]
Method Validation:
For regulatory or quality control purposes, the analytical method should be validated for parameters such as:
-
Linearity and Range: As described above.
-
Accuracy: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Assessed by replicate analyses of a sample, expressed as the relative standard deviation (RSD), which should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Potential Challenges and Troubleshooting
-
Isomeric Interferences: this compound has several isomers. Chromatographic separation is crucial to distinguish between them. The use of a suitable GC column and an optimized temperature program is essential.
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Appropriate sample preparation techniques, such as LLE or SPE, can help to minimize these effects.
-
Thermal Degradation: As with many volatile compounds, high temperatures in the injector or column can potentially cause degradation. It is important to use the lowest effective temperatures.
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable approach for the analysis of this compound. By following the outlined protocols for sample preparation, instrumental analysis, and data interpretation, researchers and analysts can achieve accurate and reproducible results for the identification and quantification of this important aroma compound in a variety of matrices. The provided information on mass spectral fragmentation serves as a valuable tool for confident compound identification.
References
- 1. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 2. cis-3-Hexenyltiglate [webbook.nist.gov]
- 3. Hexenyl tiglate, (3Z)- | C11H18O2 | CID 15461361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 67883-79-8 | CAS DataBase [m.chemicalbook.com]
- 5. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 6. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of cis-3-Hexenyl Tiglate from Plant Material
Abstract
This document provides a comprehensive guide for the extraction and analysis of cis-3-Hexenyl tiglate, a volatile ester known for its characteristic fresh, green, and fruity-floral aroma.[][2][3][4] Present in various aromatic plants such as Japanese honeysuckle (Lonicera japonica) and Gardenia, this compound is of significant interest to the flavor, fragrance, and pharmaceutical industries.[][5][6] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for extraction, purification, and quantification. We will explore various extraction techniques, including the rationale for method selection, and provide step-by-step instructions for laboratory execution. Furthermore, this guide outlines analytical procedures for the qualitative and quantitative assessment of the extracted compound.
Introduction: The Chemical and Botanical Profile of this compound
This compound, with the chemical formula C₁₁H₁₈O₂, is an ester formed from cis-3-hexenol (leaf alcohol) and tiglic acid.[3][6] This combination results in a unique aromatic profile described as green, fruity, floral, and even having earthy or mushroom-like nuances.[][2][5][7][8] Its presence as a key volatile component in the headspace of flowers like Gardenia and Japanese honeysuckle underscores its importance in floral scent composition.[][5][6]
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [2] |
| Molecular Weight | 182.27 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~230-236°C at atmospheric pressure | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol and most essential oils. | [][2][7] |
| Odor Profile | Fresh, green, floral, fruity, with hints of chamomile and earthy notes. | [][4] |
The volatile nature and hydrophobicity of this compound guide the selection of extraction methodologies that capitalize on these characteristics.
Strategic Selection of Extraction Methodology
The choice of extraction technique is paramount to achieving high yield and purity of this compound while minimizing thermal degradation and the co-extraction of undesirable compounds. This section evaluates the most relevant methods: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).
Method Comparison
| Extraction Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Steam Distillation | Separation of volatile, water-immiscible compounds by passing steam through the plant material.[9][10] | Cost-effective, uses non-toxic solvent (water), suitable for industrial scale.[9] | High temperatures can cause thermal degradation of sensitive compounds. Not suitable for non-volatile compounds. | Good: A viable and common method for extracting volatile esters. Care must be taken to avoid hydrolysis of the ester bond under prolonged high temperatures. |
| Solvent Extraction | Use of organic solvents to dissolve the target compound from the plant matrix. | High yield, effective for a wide range of compounds, can be performed at low temperatures.[11] | Use of potentially toxic and flammable organic solvents, requires a solvent removal step which can lead to loss of volatile compounds. | Moderate: Can be effective, but the choice of solvent is critical to ensure selectivity and minimize co-extraction of pigments and other lipids. The final extract is an absolute, not an essential oil.[11] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the extraction solvent.[12][13] | Highly selective, solvent-free final product, low extraction temperatures preserving thermolabile compounds.[12][13] The selectivity can be tuned by modifying pressure and temperature.[13] | High initial equipment cost, requires technical expertise. | Excellent: The preferred method for obtaining a high-purity extract that closely resembles the natural aromatic profile of the plant material. The low-temperature process minimizes the risk of degradation.[13] |
Rationale for Method Selection
For research and development purposes where the quality and fidelity of the extract are paramount, Supercritical Fluid Extraction (SFE) with CO₂ is the recommended method . The ability to control the solvent power of supercritical CO₂ allows for selective extraction of this compound, leaving behind less desirable, non-volatile compounds.[13] This results in a cleaner extract with a scent profile that is more representative of the original plant material.
For larger-scale production where cost is a significant factor, steam distillation remains a robust and economical choice .[9]
Detailed Extraction Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol is optimized for the selective extraction of this compound from fresh plant material (e.g., flower petals).
Materials and Equipment:
-
Fresh plant material (e.g., Lonicera japonica or Gardenia flowers)
-
Supercritical Fluid Extractor system
-
High-purity CO₂
-
Grinder or blender
-
Collection vials
-
Analytical balance
Workflow Diagram:
References
- 2. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 3. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 4. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 5. fraterworks.com [fraterworks.com]
- 6. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 7. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 8. This compound [ventos.com]
- 9. Steam distillation - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. usalab.com [usalab.com]
- 12. Supercritical fluid extraction in plant essential and volatile oil analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Introduction: The Significance of cis-3-Hexenyl Tiglate in Aromatic Profiles
An Application Note for the Quantification of cis-3-Hexenyl Tiglate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is a naturally occurring ester that contributes significantly to the characteristic green, fruity, and floral aromas of various plants and their essential oils.[1][2][3] With a complex scent profile described as having fresh, green top notes and fruity-floral undertones reminiscent of chamomile, banana, and even mushroom, this compound is a valuable ingredient in the fragrance, flavor, and cosmetic industries.[2][3][4][5] Its natural presence has been identified in Roman Chamomile, gardenia, and honeysuckle, where it adds a layer of sophisticated, natural warmth.[3][6]
The concentration of this compound can vary depending on the plant's origin, harvest time, and extraction method.[7] Therefore, accurate quantification is crucial for the quality control of essential oils, ensuring authenticity, and standardizing product formulations. This application note provides a detailed, validated protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for volatile compound analysis.[8][9][10]
Analyte Profile: this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
-
Chemical Name: (Z)-3-hexenyl (E)-2-methyl-2-butenoate; also known as (Z)-3-hexenyl 2-methylcrotonate.[2][11][12]
-
Solubility: Soluble in alcohol and most oils; almost insoluble in water.[1]
Caption: Chemical Structure of this compound.
Principle of the GC-MS Method
Gas Chromatography-Mass Spectrometry is the cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[7] The methodology is predicated on two core processes:
-
Gas Chromatographic (GC) Separation: The essential oil sample, diluted in a suitable solvent, is vaporized in a heated inlet and introduced into a capillary column by an inert carrier gas (typically helium). The column's inner surface is coated with a stationary phase. Compounds within the sample are separated based on their volatility and affinity for this stationary phase.[14] Less volatile compounds or those with a higher affinity for the stationary phase will travel through the column more slowly, resulting in different retention times.
-
Mass Spectrometric (MS) Detection and Identification: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, charged ions.[14] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries (e.g., NIST) for positive identification.[14]
For quantification, an external standard method is employed. A calibration curve is generated by analyzing known concentrations of a certified this compound reference standard. The peak area of the analyte in the essential oil sample is then compared against this curve to determine its concentration.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring traceability and reliability from standard preparation to final analysis.
Materials and Reagents
-
This compound Certified Reference Standard (CRS): Purity ≥ 98%.
-
Solvent: Hexane or Ethanol, HPLC or GC grade (≥ 99.9%).[14]
-
Essential Oil Sample: The oil to be analyzed (e.g., Roman Chamomile oil).
-
Glassware: Class A volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Analytical Column: A low-polarity column such as a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane stationary phase), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended for general essential oil analysis.[14][15]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRS into a 10 mL volumetric flask. Dissolve and bring to volume with the selected solvent. This stock solution should be stored at 4°C in an amber vial.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL. For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
Sample Preparation
The goal is to dilute the essential oil to a concentration where the this compound peak falls within the linear range of the calibration curve.
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add the solvent to the mark and mix thoroughly. This creates a 10,000 µg/mL (or 1%) solution.[16]
-
A further dilution may be necessary depending on the expected concentration of the analyte. For instance, a 1:10 dilution of this solution (1 mL into a 10 mL flask) would yield a 1000 µg/mL solution.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial if any particulate matter is visible.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample.[14] |
| Split Ratio | 50:1 | Prevents column overloading while allowing sufficient analyte to reach the detector.[14] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency.[14] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to ensure separation of various essential oil components.[15] |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of all less volatile compounds from the column. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS analysis of volatile compounds.[14] |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns and allows for library matching.[14] |
| Source Temperature | 230 °C | Optimal temperature to maintain ion formation and prevent contamination. |
| Mass Scan Range | 40 - 400 amu | Covers the molecular ion and characteristic fragments of this compound and other common essential oil constituents. |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from entering and saturating the MS detector. |
Data Acquisition and Quantification
-
Sequence Setup: Create a sequence in the instrument software including blanks, all calibration standards (from lowest to highest concentration), and the prepared essential oil samples.
-
Peak Identification: After data acquisition, identify the this compound peak in the chromatograms of the standards based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Calibration Curve Construction: For each calibration standard, integrate the peak area of this compound. Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable R² value should be ≥ 0.995.
-
Sample Quantification: Integrate the peak area of this compound in the chromatogram of the diluted essential oil sample. Calculate the concentration in the diluted sample using the calibration curve equation.
-
Final Concentration Calculation: Account for the dilution factor to determine the final concentration of this compound in the original, undiluted essential oil.
Calculation Formula:
Concentration (mg/g) = (C_diluted × V) / W
Where:
-
C_diluted = Concentration in the injected sample (µg/mL) from the calibration curve.
-
V = Final volume of the diluted sample (mL).
-
W = Initial weight of the essential oil sample (mg).
Workflow Visualization
Caption: Workflow for the quantification of this compound.
Expected Results and Method Validation
A successful analysis will yield a linear calibration curve with an R² value approaching 1.000, indicating a strong correlation between concentration and instrument response. The method's reliability should be confirmed through validation, assessing parameters such as:
-
Linearity: Confirmed by the R² value of the calibration curve over the specified range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[17][18]
-
Accuracy: Determined by analyzing a sample spiked with a known amount of the standard (spike recovery).
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) to check for consistency in the results.[18]
Example Quantitative Data:
| Sample | Dilution Factor | Peak Area | Conc. from Curve (µg/mL) | Final Conc. (mg/g) |
| Calibration Std 1 | N/A | 15,000 | 5 | N/A |
| Calibration Std 2 | N/A | 78,000 | 25 | N/A |
| Calibration Std 3 | N/A | 155,000 | 50 | N/A |
| Chamomile Oil | 100 | 110,000 | 35.5 | 3.55 |
Conclusion
This application note details a comprehensive and reliable GC-MS method for the quantification of this compound in essential oils. By employing a systematic approach that includes proper preparation of standards, optimized instrumental conditions, and a clear data processing workflow, researchers and quality control professionals can achieve accurate and reproducible results. This analytical rigor is essential for ensuring the quality and consistency of essential oils used in a wide array of commercial products.
References
- 1. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound (Bedoukian) — ThePerfumersPopUpShop [theperfumerspopupshop.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Essential oils: characterisation and authenticity testing - Eurofins Scientific [eurofins.com]
- 10. iscientific.org [iscientific.org]
- 11. Cas 67883-79-8,this compound | lookchem [lookchem.com]
- 12. This compound (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 14. vipsen.vn [vipsen.vn]
- 15. sciencepub.net [sciencepub.net]
- 16. shimadzu.com [shimadzu.com]
- 17. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitepress.org [scitepress.org]
Application Notes and Protocols for Electroantennography (EAG) Studies of cis-3-Hexenyl Tiglate
I. Introduction: The Olfactory Landscape of cis-3-Hexenyl Tiglate
This compound is a volatile organic compound found in the headspace of various plants, including Japanese honeysuckle (Lonicera japonica) and gardenia flowers.[1][2] It belongs to the class of green leaf volatiles (GLVs), which are typically C6 aldehydes, alcohols, and esters released by plants upon mechanical damage or herbivory.[3] This compound possesses a complex aroma profile, described as fresh, green, floral, and fruity with earthy, mushroom-like nuances.[1][4][5][6][7][8][9][10] In the intricate world of chemical ecology, such volatiles play a crucial role in mediating plant-insect interactions, serving as cues for host-plant location, oviposition, and foraging for both herbivores and their natural enemies.[3]
Electroantennography (EAG) is a powerful electrophysiological technique that measures the summated electrical response of an insect's antenna to a volatile chemical stimulus.[3][11] This method provides a rapid and sensitive screening tool for identifying compounds that are detected by an insect's olfactory system.[11] The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons (ORNs) housed within the antennal sensilla.[11] The amplitude of the EAG response is generally proportional to the number of responding neurons and the intensity of their response, offering a quantitative measure of the antenna's sensitivity to the tested compound.
These application notes provide a detailed protocol for conducting EAG assays with this compound to quantify the antennal response of a target insect species. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.
II. Principles of Insect Olfaction and EAG Signal Generation
Insect antennae are covered in various types of sensilla, which are porous, hair-like structures containing the dendrites of ORNs. When volatile molecules like this compound enter the sensilla through pores, they are thought to be solubilized and transported through the sensillum lymph by odorant-binding proteins (OBPs). The odorant then binds to specific olfactory receptors (ORs) located on the dendritic membrane of the ORNs.
Insect ORs are ligand-gated ion channels, typically forming a heteromeric complex consisting of a variable, odor-specific receptor subunit (OrX) and a highly conserved co-receptor (Orco). Upon binding of this compound to the specific OrX, the ion channel opens, leading to an influx of cations (e.g., Na+, K+, Ca2+) and depolarization of the neuronal membrane. The EAG technique measures the summed potential of these depolarizations across a large population of ORNs, resulting in a characteristic negative voltage deflection.[11]
Caption: Insect Olfactory Signal Transduction Pathway.
III. Experimental Protocols
A. Preparation of this compound Stimuli
The accurate preparation of stimuli is critical for obtaining reliable and reproducible EAG data.
Materials and Reagents:
-
This compound (≥97% purity)
-
High-purity hexane or paraffin oil (solvent)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Glass vials with PTFE-lined caps
-
Filter paper strips (e.g., Whatman No. 1, 1 cm x 1 cm)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 10 µg/µL. Ensure the compound is fully dissolved by vortexing.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL). This will be used to establish a dose-response curve.
-
Control Preparation: Use the pure solvent (hexane or paraffin oil) as the negative control.
-
Stimulus Cartridge Preparation:
-
For each dilution and the control, apply 10 µL of the solution onto a clean filter paper strip.
-
Allow the solvent to evaporate for approximately 30-60 seconds, leaving the desired amount of the compound on the paper.
-
Insert the filter paper into a clean Pasteur pipette or a dedicated stimulus cartridge. Prepare fresh cartridges for each experiment.
-
B. Insect and Antenna Preparation
Proper handling and preparation of the insect antenna are paramount for a stable and responsive recording.
Protocol:
-
Insect Anesthesia: Anesthetize an adult insect (e.g., moth, beetle) by chilling it on ice or in a freezer for 1-2 minutes until immobile.
-
Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine micro-scissors.
-
Mounting:
-
Mount the insect's head in a holder (e.g., wax or modeling clay) with the excised antennal stump accessible.
-
Alternatively, for a detached antenna preparation, mount the base of the excised antenna into the indifferent (reference) electrode.
-
Using a micromanipulator, carefully bring the distal tip of the antenna into contact with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.
-
C. EAG Recording Procedure
System Setup:
-
Place the mounted antenna preparation inside a Faraday cage to shield it from electrical noise.
-
Position the antenna in a continuous stream of purified and humidified air (e.g., 300-500 mL/min) delivered through a glass tube. The outlet of the tube should be approximately 1 cm from the antenna.
Recording Steps:
-
Stabilization: Allow the antenna to stabilize in the clean air stream for at least one minute. A stable baseline should be observed on the recording software.
-
Stimulus Delivery:
-
Insert the tip of the stimulus cartridge into a hole in the main air delivery tube, upstream of the antenna.
-
Deliver a puff of air (typically 0.5-1 second in duration) through the stimulus cartridge, carrying the odorant to the antenna. This is controlled by a stimulus flow controller.
-
-
Data Acquisition: Record the electrical signal from the antenna using a high-impedance amplifier and a data acquisition system. The EAG response is the negative voltage deflection from the baseline.
-
Inter-stimulus Interval: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.
-
Stimulation Sequence: Present the different concentrations of this compound in ascending order, with a control stimulus presented periodically to monitor the antenna's viability.
Caption: EAG Experimental Workflow.
IV. Data Presentation and Interpretation
Quantitative data from EAG experiments should be systematically organized to facilitate clear interpretation and comparison. The following table presents hypothetical data for the EAG response of a model insect to this compound, which is crucial for establishing a dose-response relationship.
Table 1: Dose-Response of Insect Antennae to this compound (Illustrative Data)
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Hexane (Control) | 0 | 0.1 ± 0.02 | 0 |
| This compound | 0.01 | 0.4 ± 0.06 | 20 |
| 0.1 | 0.9 ± 0.11 | 53 | |
| 1 | 1.6 ± 0.18 | 100 | |
| 10 | 2.1 ± 0.25 | 131 | |
| 100 | 2.2 ± 0.26 | 138 |
Note: The normalized response is calculated relative to the response to the 1 µg dose.
Interpretation:
-
A dose-dependent increase in the EAG response amplitude is expected, indicating that the insect's olfactory system is sensitive to this compound.
-
The response may begin to plateau at higher concentrations, suggesting saturation of the available olfactory receptors.
-
The relative EAG response can be compared to that of other known semiochemicals to assess the biological relevance of this compound for the tested insect species.
V. Data Analysis and Troubleshooting
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the average response to the solvent control from the responses to this compound to correct for any mechanical stimulation.
-
Normalize the data, for example, by expressing each response as a percentage of the response to a standard compound or a specific concentration of the test compound.
-
Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between responses to different concentrations and the control.
Troubleshooting:
-
No or Weak Signal: Check electrode connections, ensure the antenna is healthy and properly positioned, and verify the stimulus delivery system is functioning correctly.
-
Unstable Baseline: Ensure the preparation is adequately shielded from electrical noise (Faraday cage), check the grounding of the setup, and ensure a constant, humidified airflow.
-
Decreasing Response Over Time: The antenna may be fatiguing or drying out. Ensure proper humidification of the air stream and limit the duration of the experiment. Use a standard compound to monitor the health of the preparation.
VI. Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the electrophysiological response of insects to this compound. By carefully controlling experimental variables and adhering to the described methodologies, researchers can generate reliable data to elucidate the role of this and other volatile compounds in insect behavior and chemical ecology. This, in turn, can inform the development of novel pest management strategies and deepen our understanding of the complex chemical language of the natural world.
VII. References
-
Frontiers. (n.d.). Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression. Retrieved from --INVALID-LINK--
-
MDPI. (2022, October 13). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Retrieved from --INVALID-LINK--
-
Wicher, D. (2018). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. PMC. Retrieved from --INVALID-LINK--
-
Gonzalez, F., & Benton, R. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. PubMed Central. Retrieved from --INVALID-LINK--
-
Bohbot, J. D., & Dickens, J. C. (2015). The narrowing olfactory landscape of insect odorant receptors. Frontiers in Ecology and Evolution. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Electroantennography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 67883-79-8. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) Assay of (E)-10-Hexadecenal. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) Analysis of (E)-5-Octadecene. Retrieved from --INVALID-LINK--
-
EAG Inc. (n.d.). Understanding the 4 Types of Data Analytics. Retrieved from --INVALID-LINK--
-
Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from --INVALID-LINK--
-
JoVE. (2021, March 10). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 67883-79-8,this compound. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate this compound. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 67883-79-8 this compound. Retrieved from --INVALID-LINK--
-
Fraterworks. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ventos. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2021, September 20). Monograph on fragrance raw material: this compound. Retrieved from --INVALID-LINK--
-
The EGAD Project. (n.d.). Step 4: Analysing and Interpreting the Data. Retrieved from --INVALID-LINK--
-
Perfumer Supply House. (2021, April 1). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBull. (n.d.). This compound Distributor | Green Fruity Aroma Chemical. Retrieved from --INVALID-LINK--
-
The Perfumers Apprentice. (n.d.). Cis-3 Hexenyl Tiglate (Bedoukian). Retrieved from --INVALID-LINK--
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from --INVALID-LINK--
-
YouTube. (2023, September 22). EAG Analytical Capabilities in Europe Webinar. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 67883-79-8. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Electroantennogram and Olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae) to herbivore induced Hippophae rhamnoides leaf volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Response kinetics of olfactory receptor neurons and the implications in olfactory coding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. Plant Volatiles Induced by Herbivore Egg Deposition Affect Insects of Different Trophic Levels | PLOS One [journals.plos.org]
- 10. Increased EAG responses of tortricid moths after prolonged exposure to plant volatiles: evidence for octopamine-mediated sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Tracing the Metabolic Journey of a Green Leaf Volatile: Stable Isotope Labeling of cis-3-Hexenyl Tiglate
Introduction: Unveiling the Metabolic Fate of a Key Aroma Compound
Cis-3-Hexenyl tiglate is a volatile organic compound (VOC) that contributes to the characteristic fresh, green aroma of many plants, including gardenia and honeysuckle.[1][2] As a natural ester, it plays a significant role in plant signaling and the overall sensory experience of fragrances and flavors.[1][3][4] Understanding the metabolic fate of such compounds is crucial for researchers in drug development, toxicology, and food science to assess their bioavailability, potential biological activities, and safety. Stable isotope labeling is a powerful technique that allows for the precise tracking of a molecule's journey through complex biological systems without the risks associated with radioactive isotopes.[5][6] This application note provides a comprehensive guide to the stable isotope labeling of this compound and its application in metabolic studies, offering detailed protocols for researchers, scientists, and drug development professionals. By incorporating stable isotopes, such as carbon-13 (¹³C) or deuterium (²H), into the molecular structure of this compound, we can unambiguously trace its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] This approach provides invaluable insights into the formation of metabolites and the dynamics of metabolic pathways.[9][10]
The Principle of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of a compound.[9] These heavier isotopes, such as ¹³C, ¹⁵N, or ²H, are incorporated into the molecule of interest.[6][11] When the labeled compound is introduced into a biological system, it participates in metabolic reactions just like its unlabeled counterpart.[5] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled molecules and their metabolites based on the mass difference or nuclear spin properties.[6][10][12] This allows for the unambiguous identification and quantification of metabolites derived from the administered compound, providing a dynamic picture of metabolic fluxes.[9][13]
Part 1: Synthesis of Stable Isotope-Labeled this compound
The synthesis of isotopically labeled this compound is the foundational step for its metabolic study. The labeling strategy should be designed to be stable and positioned in a part of the molecule that is likely to be retained in key metabolites. This compound is an ester formed from cis-3-hexenol and tiglic acid.[1] A logical approach is to label one of these precursors. For this protocol, we will focus on labeling the tiglic acid moiety with ¹³C, as this will allow for tracking the fate of the acyl portion of the ester after potential hydrolysis.
Protocol 1: Synthesis of [¹³C₅]-Tiglic Acid
Materials:
-
[¹³C₂]-Propionaldehyde
-
[¹³C₃]-Propionic anhydride
-
Triethylamine
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
-
Active charcoal
Procedure:
-
A mixture of [¹³C₃]-propionic acid, [¹³C₂]-acetaldehyde, triethylamine, and acetic anhydride is heated.[14]
-
After cooling, water and a potassium hydroxide solution are added and stirred overnight.[14]
-
The mixture is washed with diethyl ether, and the aqueous layer is neutralized with hydrochloric acid.[14]
-
The resulting precipitate is collected, dissolved in ethyl acetate with active charcoal, filtered, and recrystallized to yield [¹³C₅]-tiglic acid.[14]
Protocol 2: Esterification to Yield [¹³C₅]-cis-3-Hexenyl Tiglate
The final step is the esterification of cis-3-hexenol with the synthesized [¹³C₅]-tiglic acid.
Materials:
-
[¹³C₅]-Tiglic acid (from Protocol 1)
-
cis-3-Hexenol
-
Acid catalyst (e.g., sulfuric acid or a solid acid resin)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve [¹³C₅]-tiglic acid and a slight excess of cis-3-hexenol in toluene.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure [¹³C₅]-cis-3-Hexenyl tiglate.
Caption: Synthetic workflow for [¹³C₅]-cis-3-Hexenyl tiglate.
Part 2: In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are essential for predicting a compound's metabolic clearance in the body.[15] The liver microsomal stability assay is a common method to evaluate metabolism by cytochrome P450 (CYP) enzymes and other microsomal enzymes like esterases.[16][17]
Protocol 3: Human Liver Microsomal Stability Assay
This protocol assesses the rate of disappearance of [¹³C₅]-cis-3-Hexenyl tiglate when incubated with human liver microsomes.
Materials:
-
[¹³C₅]-cis-3-Hexenyl tiglate stock solution (in a suitable organic solvent like acetonitrile or DMSO)
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][18]
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator shaker set at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare the incubation mixture by combining phosphate buffer, MgCl₂, and the NADPH regenerating system.[18]
-
Pre-incubation: Add the microsomal solution to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add [¹³C₅]-cis-3-Hexenyl tiglate to the wells to initiate the metabolic reaction. The final substrate concentration is typically 1-10 µM.[17]
-
Incubation: Incubate the plate at 37°C with shaking.[18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[17][18]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining amount of [¹³C₅]-cis-3-Hexenyl tiglate at each time point relative to the 0-minute time point. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
References
- 1. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 2. fraterworks.com [fraterworks.com]
- 3. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 4. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 5. metsol.com [metsol.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primo.uvm.edu [primo.uvm.edu]
- 14. TIGLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
cis-3-Hexenyl tiglate as a component in synthetic floral lures for pollinators
Application Notes & Protocols
Topic: cis-3-Hexenyl tiglate as a Component in Synthetic Floral Lures for Pollinators
Abstract
The strategic use of semiochemicals to attract and manage pollinator populations is a cornerstone of modern ecological research and agricultural practice. Among the vast array of floral volatiles, this compound emerges as a compound of significant interest. This ester, characterized by its warm, green, and subtly fruity-floral aroma, is a natural component in the headspace of flowers like gardenia and honeysuckle[1][]. Its unique scent profile, which includes notes of freshly cut mushroom, banana, and chamomile, suggests a complex role in pollinator signaling[1][3][4][5]. These application notes provide a comprehensive guide for researchers and agricultural scientists on the effective formulation, deployment, and evaluation of this compound in synthetic floral lures. The protocols herein are designed to be self-validating, grounded in established chemical ecology principles, and adaptable for various research objectives, from fundamental pollinator behavior studies to the development of targeted attractants for crop pollination.
Part 1: Scientific Primer & Rationale
The Olfactory Landscape of Pollinators
Pollinators navigate a complex world of chemical cues to locate resources. Floral scents are not monolithic; they are intricate blends of volatile organic compounds (VOCs) that convey specific information about nectar rewards, pollen availability, and species identity. The effectiveness of a pollinator attractant often lies not in a single "magic bullet" compound, but in the formulation of a blend that mimics the natural signals pollinators have evolved to recognize[6][7]. The ratio and identity of compounds are critical; a minor change in the blend can significantly alter or even nullify its attractiveness[6].
The Role of this compound
This compound, also known as (Z)-3-hexenyl 2-methylcrotonate, is a C11 ester that belongs to the family of "green leaf volatiles" (GLVs), but with a more complex, warm character than simpler GLV acetates[1][3]. While many GLVs signal foliage, the unique structure of this compound gives it a floral and fruity dimension[4][8].
Causality for Inclusion in Lures:
-
Naturalism and Complexity: Its presence in gardenia and honeysuckle indicates its role as a key component of "white floral" scents, which attract a diverse range of pollinators, including bees and moths[1][]. Its function is to add a natural, warm, and green character that bridges top and base notes in a floral bouquet[1].
-
Synergistic Potential: In synthetic blends, the goal is often to recreate a simplified but potent version of a natural scent. The complexity of this compound allows it to blend well with other common floral attractants like linalool, benzaldehyde, or phenylacetaldehyde, potentially creating a synergistic effect that is more attractive than any single component[4][6][9]. While many studies focus on major floral compounds, the inclusion of minor, modifying compounds like this tiglate ester can be the key to unlocking specificity and heightened attraction.
Part 2: Lure Formulation & Development
The transition from a chemical standard on the shelf to a field-ready lure requires careful consideration of concentration, solvent, and release matrix.
Materials and Reagents
-
This compound: High purity standard (>98%)[].
-
Solvent: GC-grade hexane or ethanol. Hexane is preferred for its high volatility and minimal interference in subsequent chemical analyses. Ethanol is a suitable alternative, though it may have its own attractive or repellent properties for some insects.
-
Micropipettes: Calibrated P20, P200, and P1000.
-
Glassware: Volumetric flasks, glass vials with PTFE-lined caps.
-
Vortex Mixer.
Protocol: Preparation of Stock and Dilution Series
This protocol describes the preparation of a dilution series to test a range of concentrations in the field, which is critical for determining the optimal dose-response for target pollinators.
-
Prepare 1% Stock Solution:
-
Tare a clean 10 mL volumetric flask on an analytical balance.
-
Using a glass pipette, add approximately 100 mg of this compound. Record the exact mass.
-
Bring the flask to the 10 mL mark with hexane.
-
Cap and vortex for 30 seconds to ensure complete dissolution. This creates a ~10,000 ppm (1%) solution. Rationale: A 1% stock is a convenient starting point for creating a wide range of dilutions suitable for field screening.
-
-
Create Serial Dilutions:
-
Label four 1.5 mL glass vials as 0.1%, 0.01%, 0.001%, and Control.
-
For 0.1%: Add 900 µL of hexane to the vial. Add 100 µL of the 1% stock solution. Cap and vortex.
-
For 0.01%: Add 900 µL of hexane to the vial. Add 100 µL of the 0.1% solution. Cap and vortex.
-
For 0.001%: Add 900 µL of hexane to the vial. Add 100 µL of the 0.01% solution. Cap and vortex.
-
For Control: Add 1 mL of pure hexane to the control vial. Rationale: A solvent-only control is the most critical component of a semiochemical field trial. It establishes the baseline trap capture rate and ensures that any observed increase in the treatment traps is due to the chemical lure and not the trap itself.
-
Dispenser Selection and Loading
The dispenser is as critical as the chemical itself, as it governs the release rate and longevity of the lure in the field.
| Dispenser Type | Material | Typical Load Volume | Release Profile | Recommended Use |
| Rubber Septa | Red Rubber | 50 - 200 µL | Initial burst followed by steady decline | Short-term screening (1-3 weeks), easy to prepare. |
| PE Sachet/Bag | Polyethylene | 100 - 500 µL | Relatively consistent release over time[10] | Medium-term studies (3-6 weeks), good for standardized release. |
| Cotton Wick | Cotton in a vial | 500 - 2000 µL | High initial release, weather-dependent | High-release studies, less precise but effective for potent attractants. |
Protocol: Loading a PE Sachet Dispenser [10]
-
Obtain small (e.g., 2x2 cm) polyethylene sachets containing a small cellulose roll or pad.
-
Using a micropipette, inject 100 µL of the desired this compound solution (e.g., from the dilution series) directly onto the cellulose pad within the sachet.
-
Immediately heat-seal the sachet.
-
Prepare an equal number of control lures by injecting 100 µL of hexane.
-
Label all lures clearly with concentration and date using a permanent marker.
-
Store lures in a freezer (-20°C) in sealed glass containers until field deployment to prevent volatile loss.
Part 3: Field Deployment & Data Analysis
A robust experimental design is essential for generating statistically valid and interpretable results. The following protocol is based on established guidelines for pollinator field testing[11][12].
Experimental Design Workflow
Protocol: Field Trapping Experiment
-
Site Selection: Choose a site with a known presence of target pollinators and minimal competing floral resources, if possible. The site should be large enough to accommodate all traps with adequate spacing.
-
Trap Selection:
-
Blue Vane Traps: Highly effective for a wide range of bee species.
-
Pan Traps (Bowls): Use a set of three colors (blue, white, yellow) at each trapping station to sample a broader diversity of pollinators. These are effective for bees, syrphid flies, and other insects[12].
-
-
Experimental Layout:
-
Use a Randomized Complete Block Design. A "block" is a complete set of all your treatments (e.g., Control, 0.001%, 0.01%, 0.1%).
-
Establish at least 4-5 replicate blocks.
-
Within each block, randomize the position of each treatment trap.
-
Crucial: Maintain a minimum distance of 20-25 meters between traps within a block and between blocks to prevent plume interference.
-
-
Deployment & Collection:
-
Hang the prepared lure inside or adjacent to the trap entrance.
-
Fill pan traps two-thirds full with a water and a few drops of unscented soap solution to break the surface tension.
-
Collect all captured specimens every 5-7 days. Strain the contents of each trap through a fine mesh sieve.
-
Store specimens in 70% ethanol for later identification.
-
Replace lures at appropriate intervals based on dispenser type (e.g., every 2-3 weeks for rubber septa). Re-randomize trap positions within each block upon lure replacement to account for micro-site variability.
-
Data Analysis
-
Primary Metric: The number of captured individuals of the target pollinator species (or group) per trap per collection period.
-
Statistical Test: Use Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment means.
-
Post-Hoc Test: If the ANOVA result is significant, use a Tukey's HSD (Honestly Significant Difference) test to perform pairwise comparisons between all treatments (e.g., to see if the 0.1% lure caught significantly more pollinators than the control).
Part 4: Troubleshooting & Advanced Considerations
-
Low Trap Capture: If overall capture rates are low, even in baited traps, consider environmental factors. High abundance of natural floral resources can reduce the effectiveness of synthetic lures. Conduct trials during periods of lower natural bloom if possible.
-
High Bycatch: If lures attract a high number of non-target insects or predators, consider adding repellent compounds to the blend or changing the trap type/color. For example, some studies have found that removing certain compounds like geraniol can reduce bee bycatch in beetle traps[9].
-
The Importance of the Blend: this compound is unlikely to be a powerful standalone attractant for most species. Its primary value is as a component in a blend. The protocols described here should be adapted to test it in combination with other known floral attractants. A powerful experimental design would involve testing: (1) Control, (2) Blend without CHT, (3) CHT alone, and (4) Blend with CHT. This would directly test for a synergistic effect.
References
- 1. fraterworks.com [fraterworks.com]
- 3. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 4. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. Chemical signal is in the blend: bases of plant-pollinator encounter in a highly specialized interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. openknowledge.fao.org [openknowledge.fao.org]
Application Notes & Protocols: Formulation of cis-3-Hexenyl tiglate in Artificial Scent Mixtures
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective use of cis-3-Hexenyl tiglate in the creation of artificial scent mixtures. This compound, a volatile organic compound (VOC) found in numerous plants, offers a unique warm, green, and fruity-floral olfactive profile essential for recreating natural scents.[1][2][3] This guide details the compound's physicochemical properties, outlines core principles of fragrance formulation, and provides detailed, step-by-step protocols for creating both simple and complex scent accords. Furthermore, it addresses critical aspects of stability testing, quality control, and safe handling to ensure the development of robust and consistent fragrance formulations.
Introduction to this compound
This compound (CAS No. 67883-79-8) is an ester that belongs to the group of "green leaf volatiles" (GLVs), which are responsible for the characteristic scent of freshly cut grass and crushed leaves.[2] Its unique scent profile, distinct from sharper green notes like cis-3-Hexenyl acetate, provides warmth, complexity, and naturalness to fragrance compositions.[3]
Olfactive Profile and Natural Occurrence
The odor of this compound is complex, described as a warm, fresh, green, and fruity-floral with herbaceous, earthy, and even mushroom-like nuances.[1][3][4][] This complexity makes it a valuable component for adding realism to floral and herbal scents. It is a naturally occurring component in the headspace of flowers like gardenia and honeysuckle, and in the essential oil of Roman Chamomile.[2][3] Its presence in these plants suggests a biological role as a semiochemical, attracting pollinators or repelling herbivores.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation. These properties dictate its behavior in solution, its evaporation rate, and its interaction with other fragrance components.
| Property | Value | Source |
| Chemical Name | (Z)-3-hexen-1-yl (2E)-2-methyl-2-butenoate | [4][] |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1][4] |
| Specific Gravity | 0.915 - 0.921 @ 25°C | [4] |
| Refractive Index | 1.458 - 1.462 @ 20°C | [1][4] |
| Boiling Point | ~230-236°C (at atmospheric pressure) | [1][] |
| Flash Point | 63.33°C (146.00°F) | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol and most essential oils. | [1][] |
Core Principles of Scent Mixture Formulation
The creation of a balanced artificial scent is a systematic process grounded in the principles of volatility and olfactory perception. Fragrances are typically structured as a pyramid with three distinct note tiers that evolve over time.[6][7]
The Olfactory Pyramid
-
Top Notes: These are the most volatile compounds, providing the initial scent impression. They are light, fresh, and evaporate within 5-15 minutes.[6] this compound, with its fresh green character, functions excellently as a top note.[1][4]
-
Heart (Middle) Notes: Forming the core of the fragrance, these notes emerge as the top notes fade and can last for 20-60 minutes.[6] They are typically floral, spicy, or fruity.
-
Base Notes: These are the least volatile compounds, providing depth and longevity to the scent. They act as the foundation and can last for six hours or more.[6] Common base notes include woods, resins, and musks.[7]
A common guideline for balancing these notes is the 30/50/20 rule: 30% top notes, 50% heart notes, and 20% base notes.[8]
Caption: The Olfactory Pyramid structure.
The Role of Solvents and Carriers
Solvents are the backbone of most fragrance formulations, serving to dissolve and blend aroma compounds, control volatility, and ensure even distribution upon application.[9][10][11] The choice of solvent is critical and depends on the intended application.
| Solvent/Carrier | Primary Use | Key Characteristics |
| Ethanol (Perfumer's Alcohol) | Fine fragrances (Eau de Parfum, Eau de Toilette) | High volatility allows the scent to "lift" off the skin. Excellent solvent for a wide range of aroma chemicals.[9][10][11][12] Can be drying to the skin.[10][12] |
| Dipropylene Glycol (DPG) | Perfume oils, roll-ons, reed diffusers | Odorless, non-volatile solvent that slows evaporation, enhancing fragrance longevity.[9][13] |
| Isopropyl Myristate (IPM) | Cosmetics, lotions, non-alcoholic sprays | An emollient with good spreading properties and solvency. |
| Carrier Oils (Jojoba, Coconut) | Oil-based perfumes, aromatherapy blends | Natural, non-volatile carriers that are gentle on the skin.[9][10] They create a more intimate scent experience with less projection (sillage).[10] |
Formulation Protocols
Safety Precaution: All formulation work should be conducted in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as a skin irritant.[14][15][16]
Protocol 1: Basic Formulation of a "Fresh Cut Gardenia" Accord
Objective: To create a simple accord that highlights the green, floral character of this compound. This protocol uses a standard 10% dilution for blending, which facilitates accurate measurement and iterative development.[17]
Materials & Equipment:
-
This compound
-
Phenyl Ethyl Alcohol (Rose, honey note)
-
Benzyl Acetate (Jasmine, fruity note)
-
Indole (1% solution) (Animalic, floral note)
-
Ethanol (95% or SDA 40B)
-
Glass beakers and stirring rods
-
Digital scale (0.001g accuracy)
-
Amber glass bottles for storage
-
Disposable pipettes
Methodology:
-
Prepare Stock Dilutions (10% w/w):
-
For each aroma chemical (this compound, Phenyl Ethyl Alcohol, Benzyl Acetate), place a clean bottle on the scale and tare it.
-
Add 1.0g of the aroma chemical.
-
Add 9.0g of ethanol to the bottle and mix until the solid is fully dissolved. Label each bottle clearly.
-
Rationale: Working with dilutions allows for more precise blending of potent materials and reduces waste.[17]
-
-
Blending the Accord:
-
Place a new, clean beaker on the scale and tare it.
-
Following the ratio in the table below, add the specified amount of each 10% dilution to the beaker.
-
| Ingredient (10% Dilution) | Parts (by weight) | Grams (for a 10g blend) | Olfactive Contribution |
| This compound | 30 | 3.0g | Warm, leafy green top note |
| Benzyl Acetate | 50 | 5.0g | Fruity, jasmine heart |
| Phenyl Ethyl Alcohol | 18 | 1.8g | Soft rose, floral body |
| Indole (1% solution) | 2 | 0.2g | Adds narcotic depth and realism |
| Total | 100 | 10.0g | - |
-
Maturation (Aging):
-
Transfer the final blend to a labeled amber glass bottle.
-
Allow the mixture to mature for at least 48-72 hours at room temperature, protected from light.
-
Rationale: Maturation allows the chemical constituents to equilibrate and synergize, often resulting in a smoother, more cohesive final scent.[18]
-
-
Evaluation:
-
Dip a fragrance testing strip into the matured concentrate.
-
Evaluate the initial "top note" impression, and then re-evaluate after 15 minutes and 1 hour to observe the evolution of the scent.
-
Caption: General workflow for scent mixture formulation.
Stability and Quality Control
Fragrance stability testing is a critical process to ensure a scent maintains its intended character, color, and clarity throughout its shelf life.[19][20] Mixtures containing natural components or unsaturated esters like this compound can be susceptible to degradation.
Factors Influencing Stability
-
Oxidation: Exposure to air can cause oxidation of certain fragrance molecules, leading to "off-odors."[18][19] Storing materials in well-sealed containers with minimal headspace is crucial.
-
Light Exposure: UV light can catalyze degradation reactions, causing discoloration and changes in scent.[18][19] The use of amber or opaque packaging is a standard protective measure.
-
Temperature: High temperatures accelerate the rate of chemical reactions, providing a method for accelerated aging studies.[19] Extreme temperature fluctuations can also cause physical instability, such as precipitation.
-
pH: The pH of the final product base (e.g., a lotion or soap) can affect the stability of fragrance ingredients. Esters may be susceptible to hydrolysis under highly acidic or alkaline conditions.
Protocol 2: Accelerated Stability Testing
Objective: To predict the long-term stability of the formulated fragrance concentrate under typical storage conditions by subjecting it to stress conditions.[19]
Materials & Equipment:
-
Matured fragrance concentrate from Protocol 3.1.
-
Multiple small, clear glass vials with tight-fitting caps.
-
Control sample stored at room temperature (~20-25°C) in the dark.
-
Climate chamber or laboratory oven set to 40°C.
-
UV light cabinet (optional).
-
Refrigerator for freeze-thaw testing (~4°C).
Methodology:
-
Sample Preparation:
-
Fill several glass vials with the fragrance concentrate, leaving minimal headspace.
-
Designate one vial as the "Control" and store it in a dark place at room temperature.
-
Label the remaining vials for each test condition.
-
-
Test Conditions:
-
Elevated Temperature: Place one set of samples in an oven or chamber at 40°C.
-
Light Exposure: Place another set in a UV light cabinet, cycling between light and dark periods if possible.
-
Freeze-Thaw Cycling: Place a third set in a refrigerator at 4°C for 24 hours, then allow it to return to room temperature for 24 hours. Repeat this cycle three times.[19] This tests for physical separation or crystallization.
-
-
Evaluation Schedule:
-
Evaluate the samples against the control at set intervals: 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
For each evaluation, assess the following parameters:
-
Color: Note any changes from the original color.
-
Clarity: Check for any cloudiness, precipitation, or separation.
-
Odor: Dip a new scent strip into the test sample and another into the control. Compare them for any changes in character, intensity, or the presence of off-notes.
-
-
| Parameter | Condition 1: Control | Condition 2: 40°C | Condition 3: UV Light | Condition 4: Freeze-Thaw |
| Temperature | ~25°C | 40°C | Ambient | 4°C ↔ 25°C |
| Light | Dark | Dark | UV/Visible | Dark |
| Duration | 8 Weeks | 8 Weeks | 8 Weeks | 3 Cycles |
| Evaluation | Weekly | Weekly | Weekly | Post-Cycle |
Interpretation: Significant changes in the stressed samples compared to the control indicate potential long-term stability issues. For instance, discoloration under UV exposure may necessitate the inclusion of a UV absorber in the final product formulation.[18]
Safety and Handling
Professional handling of fragrance materials is essential for laboratory safety and regulatory compliance.
-
Hazard Identification: this compound is classified as causing skin irritation (H315).[14][15][16] Direct contact with the skin should be avoided.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses, and a lab coat when handling the concentrated material and preparing dilutions.[15][16]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[14]
-
Storage: Store this compound and its formulations in tightly sealed containers, away from heat, light, and sources of ignition.[][14] It is stable under recommended storage conditions.[15]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid letting the product enter drains.[14]
References
- 1. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 2. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 3. fraterworks.com [fraterworks.com]
- 4. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 6. ads-perfumes.com [ads-perfumes.com]
- 7. rhr.luxury [rhr.luxury]
- 8. Perfume Making 101 - Mastering The Art Of Blending Perfumes [alphaaromatics.com]
- 9. Role Of Solvents & Carriers In Perfume Chemical Formulations [chemicalbull.com]
- 10. embarkperfumes.com [embarkperfumes.com]
- 11. solcosolutions.co.za [solcosolutions.co.za]
- 12. reyoungema.com [reyoungema.com]
- 13. Solvents for Perfumery & Cosmetics – Functional Carriers for Fragrance and Formulation — Scentspiracy [scentspiracy.com]
- 14. directpcw.com [directpcw.com]
- 15. mu-intel.com [mu-intel.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Pell Wall Perfumes Blog: A method for blending [pellwall-perfumes.blogspot.com]
- 18. orchadia.org [orchadia.org]
- 19. iltusa.com [iltusa.com]
- 20. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
Real-Time Monitoring of Volatile Organic Compounds Using Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Real-Time Volatile Compound Analysis
In fields ranging from clinical diagnostics to food science and atmospheric chemistry, the ability to monitor volatile organic compounds (VOCs) in real-time offers a transformative advantage. Traditional methods, often reliant on gas chromatography-mass spectrometry (GC-MS), provide high analytical detail but are limited by time-consuming sample preparation and offline analysis.[1] Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) has emerged as a powerful solution, enabling the direct, continuous, and non-invasive measurement of VOCs at ultra-trace levels.[2][3] This application note provides a comprehensive guide to the principles, instrumentation, and practical application of PTR-MS for real-time monitoring, designed for researchers, scientists, and drug development professionals seeking to leverage this technology.
I. The Core Principle: Soft Ionization for Intact Molecular Detection
PTR-MS is a chemical ionization technique that utilizes hydronium ions (H₃O⁺) to ionize VOCs in a sample gas.[4] The fundamental principle hinges on the proton affinity of the target analyte. For a proton transfer reaction to occur, the VOC must have a higher proton affinity than water (691 kJ/mol).[5][6]
The Reaction:
VOC + H₃O⁺ → VOC·H⁺ + H₂O[5][7]
This "soft" ionization method imparts minimal energy to the analyte molecule, significantly reducing fragmentation compared to techniques like electron impact ionization.[1][6] The result is a simplified mass spectrum dominated by the protonated parent ion (VOC·H⁺), facilitating straightforward identification and quantification.[8][9] A key advantage is that the major components of air, such as nitrogen, oxygen, and argon, have lower proton affinities than water and do not react, eliminating the need for a buffer gas.[5][6]
II. Instrumentation: A Guided Tour of the PTR-MS System
A typical PTR-MS instrument consists of four main components: an ion source, a drift tube reaction chamber, an ion transfer interface, and a mass analyzer.[4][10]
-
Ion Source: Generates a high and pure flux of H₃O⁺ reagent ions from water vapor, typically using a hollow cathode discharge.[1][11]
-
Drift Tube: This is the heart of the instrument where the proton transfer reactions occur under controlled conditions of pressure, temperature, and electric field strength (E/N).[12] The applied electric field minimizes the formation of water cluster ions.[1][11]
-
Ion Transfer Interface: Efficiently guides the newly formed product ions from the drift tube to the mass analyzer.
-
Mass Analyzer: Separates the ions based on their mass-to-charge ratio (m/z). Two main types of mass analyzers are used in PTR-MS instruments:
-
Quadrupole (PTR-QMS): Offers nominal mass resolution and is well-suited for monitoring specific, known compounds.[8]
-
Time-of-Flight (PTR-TOF-MS): Provides high mass resolution, allowing for the separation of isobaric compounds (molecules with the same nominal mass but different elemental compositions) and the analysis of complex mixtures.[8][9][13]
-
III. Application Focus: Real-Time Breath Analysis for Clinical Insights
Real-time analysis of VOCs in exhaled breath is a rapidly growing field for non-invasive disease diagnosis and monitoring of metabolic processes.[11][14] PTR-MS is ideally suited for this application due to its high sensitivity and ability to capture dynamic changes in breath composition.[11][14]
Protocol: Real-Time Monitoring of Exhaled Breath VOCs
This protocol outlines the steps for conducting real-time breath analysis using a PTR-TOF-MS system.
1. Instrument Setup and Tuning:
-
Pre-flight Check: Ensure the instrument is powered on, and the vacuum system is at the operational level. Verify the water reservoir for the ion source is filled with high-purity water.
-
Inlet Configuration: Utilize a heated, inert transfer line (e.g., PEEK or Silcosteel) to minimize analyte loss.[15] For breath analysis, a specialized breath sampling inlet with disposable mouthpieces is recommended.[14]
-
Drift Tube Parameters: Set the drift tube temperature (typically 60-110°C), pressure (around 2.3 mbar), and voltage (e.g., 550-600V) to achieve an E/N ratio of approximately 130-140 Td.[13][16] This value is a compromise to minimize water clustering while avoiding excessive fragmentation of analytes.[11]
-
Mass Spectrometer Tuning: Perform a mass calibration using known compounds to ensure high mass accuracy. For TOF instruments, optimize for a mass resolution of >4000 m/Δm.[8]
2. Quality Assurance: Background and Calibration:
-
Background Measurement (Zero Air): Before analyzing a breath sample, it is crucial to measure the instrumental and ambient background. This is achieved by sampling "zero air" (VOC-free air) through the inlet system. The zero air can be generated by passing ambient air through a catalytic converter.[8] This step should be performed regularly to account for any instrument drift.[8]
-
Calibration: For absolute quantification, the instrument must be calibrated using a certified gas standard containing known concentrations of target VOCs.[8] Two primary calibration approaches are used:
-
Calibration Approach: Involves calculating compound-specific normalized sensitivities from the measurement of a gas standard.[8]
-
Kinetic Approach: Relies on the well-defined reaction kinetics in the drift tube and known proton transfer reaction rate constants.[5][8] This method allows for the quantification of compounds not present in the calibration standard.
-
3. Breath Sample Collection and Data Acquisition:
-
Subject Preparation: The subject should rest for a few minutes before providing a sample to ensure a stable physiological state.
-
Breath Sampling: The subject should exhale steadily through the mouthpiece of the breath sampling inlet. The instrument will continuously draw a small flow of the exhaled breath for analysis. It is important to capture the end-tidal portion of the breath, which is most representative of the alveolar air where gas exchange with the blood occurs.[9]
-
Real-Time Data Acquisition: The PTR-TOF-MS will acquire full mass spectra with a time resolution typically in the range of 100-200 milliseconds.[16] This allows for the visualization of VOC concentration changes within a single exhalation.
4. Data Processing and Analysis:
-
Data Extraction: Raw data is typically processed using specialized software.[2][17] This involves mass calibration, peak detection, and integration.
-
Background Subtraction: The previously measured zero air background spectrum is subtracted from the breath spectrum to correct for ambient and instrumental contributions.[18]
-
Compound Identification: Peaks in the mass spectrum are identified based on their accurate mass-to-charge ratio. High-resolution PTR-TOF-MS allows for the determination of the elemental composition of the detected ions.
-
Quantification: The concentration of each identified VOC is calculated based on its normalized signal intensity and the calibration factor determined in step 2.
-
Statistical Analysis: For clinical studies involving multiple subjects, statistical analysis is performed to identify significant differences in VOC profiles between different groups (e.g., healthy vs. disease).
Key VOCs in Breath and their Corresponding m/z
| Compound | Protonated m/z | Potential Clinical Relevance |
| Acetone | 59.049 | Diabetes, metabolic stress |
| Isoprene | 69.070 | Cholesterol biosynthesis, oxidative stress |
| Acetaldehyde | 45.034 | Alcohol consumption, liver disease |
| Methanol | 33.034 | Endogenous metabolic processes |
| Ethanol | 47.049 | Alcohol consumption |
This table provides a non-exhaustive list of common VOCs and their protonated m/z values. The presence and concentration of these compounds can vary significantly between individuals.
IV. Application Focus: Dynamic Headspace Analysis in Food Science
The aroma and flavor of food are determined by a complex mixture of VOCs. PTR-MS allows for the real-time monitoring of the release of these compounds from food products, providing valuable insights for product development, quality control, and shelf-life studies.[1][19]
Protocol: Dynamic Headspace Monitoring of Food Samples
This protocol outlines the procedure for analyzing the VOC profile of a food sample using dynamic headspace PTR-MS.
1. Instrument Setup and Calibration:
-
Follow the instrument setup and calibration procedures as described in the breath analysis protocol (Section III). The drift tube and inlet line temperatures may need to be adjusted based on the volatility of the compounds of interest. For many food applications, a temperature of 110°C is a good starting point.[13]
2. Sample Preparation and Headspace Generation:
-
Sample Preparation: The food sample should be placed in a sealed, inert container (e.g., a glass vial). The amount of sample and the headspace volume should be consistent across experiments.
-
Headspace Generation: Allow the VOCs from the sample to equilibrate in the headspace of the container. The equilibration time will depend on the food matrix and the volatility of the compounds. For dynamic measurements, a continuous flow of zero air can be passed over the sample to continuously carry the headspace VOCs to the PTR-MS inlet.[20]
3. Data Acquisition and Analysis:
-
Data Acquisition: The PTR-MS continuously samples the headspace gas from the container. This allows for the real-time monitoring of changes in the VOC profile, for example, during heating, cooling, or enzymatic reactions.
-
Data Analysis: The data is processed in a similar manner to the breath analysis protocol, involving background subtraction, compound identification, and quantification. Multivariate statistical analysis can be used to compare the VOC profiles of different samples.
Common VOCs in Food and their Corresponding m/z
| Compound Class | Example Compound | Protonated m/z | Common Food Sources |
| Aldehydes | Hexanal | 101.096 | Oxidized fats and oils |
| Ketones | Diacetyl | 87.044 | Butter, fermented products |
| Esters | Ethyl acetate | 89.060 | Fruits, wine |
| Terpenes | Limonene | 137.133 | Citrus fruits |
| Sulfur Compounds | Dimethyl sulfide | 63.027 | Cabbage, beer |
This table provides examples of common VOCs found in food and their corresponding protonated m/z values.
V. Data Interpretation and Quality Control: Ensuring Trustworthy Results
The reliability of PTR-MS data hinges on rigorous quality control and a thorough understanding of the potential for analytical interferences.
-
Fragmentation: While PTR-MS is a soft ionization technique, some molecules can undergo fragmentation, especially at higher E/N values.[2] It is important to characterize the fragmentation patterns of target compounds during calibration.
-
Humidity Effects: Sample humidity can influence the ion chemistry in the drift tube. For some compounds, it is necessary to perform humidity-dependent calibrations or use advanced techniques to maintain constant humidity in the reaction region.
-
Isobaric Interferences: Even with high-resolution PTR-TOF-MS, some isobaric compounds may not be fully resolved. In such cases, complementary techniques like fast GC-PTR-MS may be necessary for unambiguous identification.[4]
-
Regular Blanks and Calibrations: Frequent measurement of zero air and calibration standards is essential to monitor instrument performance and ensure data accuracy.[8]
VI. Visualizing the Workflow
The following diagrams illustrate the fundamental workflow of a PTR-MS experiment and the specific process for real-time breath analysis.
VII. Conclusion: The Future of Real-Time VOC Monitoring
Proton-Transfer-Reaction Mass Spectrometry offers a robust, sensitive, and rapid method for the real-time analysis of volatile organic compounds. Its ability to provide immediate insights without complex sample preparation makes it an invaluable tool for researchers, scientists, and drug development professionals. By following standardized protocols and implementing rigorous quality control measures, PTR-MS can deliver high-quality, quantitative data, paving the way for new discoveries in clinical diagnostics, food science, and beyond.
VIII. References
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Measurement Guidelines for VOC Analysis by PTR-MS. (n.d.). ACTRIS.eu. Retrieved from --INVALID-LINK--
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Biasi, W. P., et al. (2018). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. Journal of Mass Spectrometry, 53(9), 847-856. Retrieved from --INVALID-LINK--
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Gaugg, M. T., et al. (2019). ptairMS: real-time processing and analysis of PTR-TOF-MS data for biomarker discovery in exhaled breath. Bioinformatics, 35(19), 3776-3783. Retrieved from --INVALID-LINK--
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RJ Lee Group. (2022). PTR-MS Technology Introduction: Proton Transfer Reaction Mass Spectrometer (PTRMS). YouTube. Retrieved from --INVALID-LINK--
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IONICON Analytik. (n.d.). PTR-MS. Retrieved from --INVALID-LINK--
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AZoM. (2019). Understanding Proton Transfer Reaction Mass Spectrometry. Retrieved from --INVALID-LINK--
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Beauchamp, J., et al. (2020). Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry. Journal of Breath Research, 14(3), 037103. Retrieved from --INVALID-LINK--
-
Montrose Environmental Group. (n.d.). Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Ambient and (Compliance) Source Testing Discussion. Retrieved from --INVALID-LINK--
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Herbig, J., et al. (2019). Extending PTR based breath analysis to real-time monitoring of reactive volatile organic compounds. Analyst, 144(21), 6395-6405. Retrieved from --INVALID-LINK--
-
Sekimoto, K., et al. (2017). Validity and limitations of simple reaction kinetics to calculate concentrations of organic compounds from ion counts in PTR-MS. Atmospheric Measurement Techniques, 10(11), 4231-4244. Retrieved from --INVALID-LINK--
-
King, J., et al. (2013). Continuous Real Time Breath Gas Monitoring in the Clinical Environment by Proton-Transfer-Reaction-Time-of-Flight-Mass Spectrometry. Analytical Chemistry, 85(19), 9245-9252. Retrieved from --INVALID-LINK--
-
Taipale, R., et al. (2008). Technical Note: Quantitative long-term measurements of VOC concentrations by PTR-MS – measurement, calibration, and volume mixing ratio calculation methods. Atmospheric Chemistry and Physics, 8(22), 6681-6698. Retrieved from --INVALID-LINK--
-
Capozzi, V., et al. (2017). PTR-ToF-MS Coupled with an Automated Sampling System and Tailored Data Analysis for Food Studies: Bioprocess Monitoring, Screening and Nose-space Analysis. Journal of Visualized Experiments, (123), e54075. Retrieved from --INVALID-LINK--
-
de Gouw, J., & Warneke, C. (2007). A Review On Proton Transfer Reaction Mass Spectroscopy. Mass Spectrometry Reviews, 26(2), 223-257. Retrieved from --INVALID-LINK--
-
Miekisch, W., et al. (2013). Continuous real time breath gas monitoring in the clinical environment by proton-transfer-reaction-time-of-flight-mass spectrometry. Analytical Chemistry, 85(19), 9245-9252. Retrieved from --INVALID-LINK--
-
Pagonis, D., et al. (2013). Primary Ion Depletion Kinetics (PIDK) Studies as a New Tool for Investigating Chemical Ionization Fragmentation Reactions with PTR-MS. Journal of The American Society for Mass Spectrometry, 24(9), 1434-1443. Retrieved from --INVALID-LINK--
-
Beauchamp, J., et al. (2020). Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry. Journal of Breath Research, 14(3), 037103. Retrieved from --INVALID-LINK--
-
IONICON Analytik. (n.d.). PTR-MS. Retrieved from --INVALID-LINK--
-
AZoM. (2019). Understanding Proton Transfer Reaction Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Kore Technology. (n.d.). PTR-MS Principles. Retrieved from --INVALID-LINK--
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Fraunhofer IVV. (n.d.). PTR-MS for on-line measurements. Retrieved from --INVALID-LINK--
-
Yeretzian, C., et al. (2003). Time-Resolved Headspace Analysis by Proton-Transfer-Reaction Mass-Spectrometry. International Journal of Mass Spectrometry, 223-224, 115-131. Retrieved from --INVALID-LINK--
-
Sberna, F., et al. (2019). Headspace Sampling: An “Evergreen” Method in Constant Evolution to Characterize Food Flavors through their Volatile Fraction. In Comprehensive Analytical Chemistry (Vol. 86, pp. 1-40). Elsevier. Retrieved from --INVALID-LINK--
-
IONICON Analytik. (n.d.). Research. Retrieved from --INVALID-LINK--
-
Coggon, M. M., et al. (2024). Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene and other urban volatile organic compounds. Atmospheric Measurement Techniques, 17(3), 801-825. Retrieved from --INVALID-LINK--
-
IONICON Analytik. (2023). 100% Humidity Independent PTR-MS | Introducing IONICON's Dynamic Humidity Control (DHC). YouTube. Retrieved from --INVALID-LINK--
-
Ambrose, J. L. (2010). Calibration, optimization, and deployment of PTR-MS instruments during the AIRMAP project. Doctoral Dissertations. 553. Retrieved from --INVALID-LINK--
-
Aprea, E., et al. (2006). Proton Transfer Reaction−Mass Spectrometry (PTR-MS) Headspace Analysis for Rapid Detection of Oxidative Alteration of Olive Oil. Journal of Agricultural and Food Chemistry, 54(20), 7635-7640. Retrieved from --INVALID-LINK--
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from --INVALID-LINK--
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from --INVALID-LINK--
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Schwarz, K., et al. (2010). Real-time metabolic monitoring with proton transfer reaction mass spectrometry. Journal of Breath Research, 4(2), 027104. Retrieved from --INVALID-LINK--
-
RJ Lee Group. (2022). PTR-MS Technology Introduction: Proton Transfer Reaction Mass Spectrometer (PTRMS). YouTube. Retrieved from --INVALID-LINK--
-
Lindinger, W., et al. (2001). Determining concentration patterns of volatile compounds in exhaled breath by PTR-MS. Plasma Sources Science and Technology, 10(2), 373. Retrieved from --INVALID-LINK--
-
IONICON Analytik. (n.d.). Real-time Breath Analysis. Retrieved from --INVALID-LINK--
-
Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from --INVALID-LINK--
-
Herbig, J., et al. (2009). On the performance of proton-transfer-reaction mass spectrometry for breath-relevant gas matrices. Journal of Breath Research, 3(2), 027004. Retrieved from --INVALID-LINK--
-
IONICON Analytik. (n.d.). Real-time Breath Analysis. Retrieved from --INVALID-LINK--
-
Gaugg, M. T., et al. (2019). ptairMS: real-time processing and analysis of PTR-TOF-MS data for biomarker discovery in exhaled breath. Bioinformatics, 35(19), 3776-3783. Retrieved from --INVALID-LINK--
-
Li, X., et al. (2020). Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry. Frontiers in Oncology, 10, 1493. Retrieved from --INVALID-LINK--
References
- 1. Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
The Scent of Green: A Guide to Using cis-3-Hexenyl Tiglate in Insect Behavioral Assays
Introduction: Decoding the Chemical Language of Plants and Insects
In the intricate dance of plant-insect interactions, volatile organic compounds (VOCs) serve as a critical chemical language. Among these, the so-called "green leaf volatiles" (GLVs), a family of C6 compounds released upon plant damage, play a pivotal role.[1][2] These molecules, redolent of freshly cut grass, act as crucial signals, guiding insects in their search for food, mates, and oviposition sites, or conversely, warning them of potential threats.[2][3] cis-3-Hexenyl tiglate, an ester of cis-3-hexenol, is a key member of this family, possessing a characteristic fresh, green, and slightly fruity aroma.[4][5][6][7][8] Understanding insect responses to this specific compound can unlock new avenues for pest management, pollinator attraction, and a deeper comprehension of chemical ecology.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing this compound in standard insect behavioral assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Chemical Profile: this compound
A thorough understanding of the test compound is fundamental to any successful bioassay. Here are the key properties of this compound:
| Property | Value | Source |
| Chemical Name | (3Z)-3-Hexenyl (2E)-2-methyl-2-butenoate | [9] |
| Synonyms | cis-3-Hexenyl 2-methylcrotonate | [6] |
| CAS Number | 67883-79-8 | [6][9] |
| Molecular Formula | C₁₁H₁₈O₂ | [4] |
| Molecular Weight | 182.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Fresh, green, floral, fruity, with earthy and mushroom nuances | [4][5][7][9] |
| Boiling Point | ~230°C (at atmospheric pressure) | [4] |
| Solubility | Soluble in alcohol and most essential oils; practically insoluble in water | [4] |
The Rationale: Why this compound Matters in Insect Behavior
The release of this compound from a plant is often a distress signal, indicating herbivore damage. This chemical cue can be interpreted in various ways by different insect species, acting as a:
-
Kairomone: A signal that benefits the receiver. For herbivorous insects, it can indicate a suitable host plant. For predators and parasitoids, it can signal the presence of their prey.
-
Allomone: A signal that benefits the sender. In some contexts, it may repel certain herbivores, acting as a defense mechanism for the plant.[10]
-
Synomone: A signal that benefits both sender and receiver. For instance, it might attract pollinators that also prey on herbivores.[10]
By studying the behavioral responses of specific insect species to this compound, researchers can elucidate these ecological roles and potentially exploit them for practical applications.
Experimental Protocols: Unveiling Insect Responses
The following protocols are designed to be adaptable to a wide range of insect species. However, optimization of parameters such as odor concentration, airflow rate, and observation time is crucial for each specific insect-compound interaction.
Protocol 1: Electroantennography (EAG) - Assessing Olfactory Sensitivity
Electroantennography is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus.[11] It provides a direct measure of the sensitivity of the insect's olfactory receptor neurons to the tested compound.
Causality of Experimental Choices:
-
Excised Antenna: Using an excised antenna allows for stable and repeatable recordings, minimizing noise from the insect's body movements.
-
Saline-filled Electrodes: Glass microelectrodes filled with a specific saline solution ensure good electrical contact and maintain the physiological viability of the antennal preparation.
-
Humidified Air Stream: A continuous flow of humidified air prevents the antenna from desiccating and mimics natural conditions.
-
Dose-Response Curve: Testing a range of concentrations is essential to determine the detection threshold and the saturation point of the antennal response.
Step-by-Step Protocol:
-
Insect Preparation:
-
Anesthetize an adult insect by chilling it on ice or using brief exposure to CO₂.
-
Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.
-
-
Electrode Preparation:
-
Pull glass capillaries to a fine point using a microelectrode puller.
-
Fill the capillaries with an appropriate insect saline solution.
-
-
Antenna Mounting:
-
Mount the base of the excised antenna onto the reference electrode.
-
Carefully bring the distal tip of the antenna into contact with the recording electrode.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane or paraffin oil).
-
Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Deliver a puff of air through the pipette to introduce the odor stimulus into the airstream directed at the antenna.
-
Record the resulting depolarization of the antenna using an EAG system.
-
Use a solvent-only puff as a negative control.
-
Data Presentation:
The EAG responses (in millivolts, mV) should be recorded for each concentration. A dose-response curve can then be plotted to visualize the sensitivity of the insect's antennae to this compound.
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM |
| 0 (Control) | 0.1 ± 0.02 |
| 0.01 | 0.3 ± 0.04 |
| 0.1 | 0.8 ± 0.07 |
| 1 | 1.5 ± 0.12 |
| 10 | 2.1 ± 0.15 |
| 100 | 2.2 ± 0.14 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Diagram of EAG Workflow:
Protocol 2: Y-Tube Olfactometer - Assessing Behavioral Choice
The Y-tube olfactometer is a classic behavioral assay used to determine an insect's preference or aversion to a specific odor.[12] It provides a clear choice between two arms, one containing the test compound and the other a control.
Causality of Experimental Choices:
-
Y-Shape Design: The Y-shape provides a distinct choice point for the insect, allowing for quantifiable behavioral decisions.
-
Controlled Airflow: A constant and equal airflow through both arms ensures that the odor plumes are directed towards the insect and do not mix before the choice point.
-
Single Insect Trials: Testing insects individually prevents social cues from influencing their behavior.
-
Alternating Arms: Switching the arms containing the test and control odors between trials helps to control for any potential positional bias in the setup.
Step-by-Step Protocol:
-
Setup Preparation:
-
Thoroughly clean the Y-tube olfactometer with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Connect the two arms of the Y-tube to an air source that provides a clean, humidified airflow at a constant rate.
-
-
Odor Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Apply a known amount of the solution to a filter paper and place it in one of the odor source chambers connected to one arm of the Y-tube.
-
Place a filter paper with only the solvent in the other odor source chamber as a control.
-
-
Insect Introduction:
-
Introduce a single insect into the base of the Y-tube.
-
-
Observation and Data Collection:
-
Allow the insect a set amount of time to make a choice (e.g., 5-10 minutes).
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period.
-
Record which arm the insect chooses.
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Replication and Control:
-
Repeat the experiment with a sufficient number of insects to obtain statistically significant data.
-
After every few trials, clean the Y-tube and switch the positions of the test and control arms.
-
Data Presentation:
The results can be presented as the percentage of insects choosing the arm with this compound, the control arm, or making no choice. A chi-square test can be used to determine if there is a statistically significant preference.
| Treatment | Number of Insects Choosing | Percentage of Insects Choosing |
| This compound | 35 | 70% |
| Control (Solvent) | 10 | 20% |
| No Choice | 5 | 10% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Diagram of Y-Tube Olfactometer Logic:
Troubleshooting and Considerations
-
Purity of Compound: Ensure the this compound used is of high purity to avoid confounding results from impurities.
-
Solvent Choice: The solvent used to dilute the compound should be of low volatility and elicit no behavioral response from the insect on its own.
-
Insect Condition: The age, sex, and physiological state (e.g., mated, starved) of the insects can significantly influence their behavioral responses. These factors should be controlled and reported.
-
Environmental Conditions: Maintain consistent temperature, humidity, and light conditions throughout the experiments to ensure reproducibility.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the role of this compound in insect behavior. By carefully designing and executing these experiments, researchers can gain valuable insights into the chemical ecology of plant-insect interactions. This knowledge can then be leveraged to develop innovative and sustainable strategies for agriculture and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. ijzi.net [ijzi.net]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fraterworks.com [fraterworks.com]
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- 6. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
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- 10. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 11. Electroantennography - Wikipedia [en.wikipedia.org]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for cis-3-Hexenyl tiglate in Crop Protection Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of cis-3-Hexenyl tiglate in Integrated Pest Management
The constant arms race between agricultural producers and insect pests necessitates the development of innovative and sustainable crop protection strategies. Green Leaf Volatiles (GLVs), a class of biogenic volatile organic compounds released by plants upon tissue damage, represent a promising frontier in this endeavor. These molecules are integral to plant defense, acting as signals to repel herbivores and attract their natural enemies.[1][2] this compound, an ester of the C6 alcohol cis-3-hexenol, belongs to this important class of compounds. While much research has focused on the acetate and butyrate esters of cis-3-hexenol, the tiglate ester remains a relatively unexplored molecule in the context of crop protection.[3][4][5][6]
This document serves as a comprehensive guide for researchers interested in investigating the potential of this compound as a novel semiochemical for use in integrated pest management (IPM) programs. We will delve into the hypothesized mechanism of action based on our understanding of related GLVs, and provide detailed, field-proven protocols for the systematic evaluation of its effects on insect behavior. These protocols are designed to be self-validating systems, enabling researchers to generate robust and reproducible data.
Hypothesized Mechanism of Action: A Role in Tritrophic Interactions
Based on the well-documented roles of other cis-3-hexenyl esters, we hypothesize that this compound functions as a key signaling molecule in tritrophic interactions (plant-herbivore-natural enemy).[1][2] The proposed mechanism involves two primary modes of action:
-
Direct Effects on Herbivores: this compound may act as a repellent or deterrent to herbivorous insects. Upon release from a damaged plant, the compound could be detected by the olfactory receptors of pests, signaling an unsuitable or defended host plant, thus reducing colonization and feeding damage.
-
Indirect Effects through the Attraction of Natural Enemies: The "cry for help" hypothesis suggests that plants release specific volatiles to attract the natural enemies of the herbivores attacking them.[2] this compound may serve as a component of this chemical bouquet, guiding parasitic wasps, predatory mites, and other beneficial arthropods to the location of the pest, thereby enhancing biological control.
The following diagram illustrates the hypothesized role of this compound in a typical tritrophic system.
Caption: Hypothesized tritrophic interactions mediated by this compound.
Experimental Protocols
To empirically validate the hypothesized roles of this compound, a multi-tiered experimental approach is recommended, progressing from initial screening of insect olfactory responses to behavioral assays and finally to field trials.
Protocol 1: Electroantennography (EAG) - Assessing Olfactory Detection
EAG is a technique used to measure the electrical output of an insect's antenna in response to an odorant, providing a direct measure of olfactory receptor neuron activity.[7][8][9][10][11]
Objective: To determine if the target insect species can detect this compound.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Micropipettes
-
Filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Stereomicroscope
-
Humidified and purified air source
-
Faraday cage
Procedure:
-
Preparation of Stimulus:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and allow the solvent to evaporate.
-
Prepare a solvent-only control.
-
-
Antennal Preparation:
-
Immobilize an adult insect (e.g., by chilling).
-
Under a stereomicroscope, carefully excise one antenna at its base.
-
Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
Allow the baseline signal to stabilize.
-
Introduce the stimulus by puffing air through a Pasteur pipette containing the odor-laden filter paper into the main airstream directed at the antenna.
-
Record the resulting depolarization (negative voltage deflection) of the antenna.
-
Present stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.
-
Include the solvent control at regular intervals.
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses to a standard compound or the solvent control.
-
Analyze for significant differences in response across different concentrations of this compound using appropriate statistical tests (e.g., ANOVA).
Expected Outcome: A dose-dependent increase in the EAG response amplitude would indicate that the insect's antenna possesses olfactory receptors sensitive to this compound.
| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE (Hypothetical) |
| Solvent Control | 0 | 0.1 ± 0.02 |
| This compound | 1 | 0.5 ± 0.05 |
| This compound | 10 | 1.2 ± 0.1 |
| This compound | 100 | 2.5 ± 0.2 |
Protocol 2: Olfactometer Bioassays - Evaluating Behavioral Response
Olfactometers are used to study the behavioral responses of insects to volatile chemicals in a controlled laboratory setting.[12][13][14][15][16]
Objective: To determine if this compound is an attractant or repellent to the target insect species.
Materials:
-
Y-tube or four-arm olfactometer
-
This compound
-
Solvent
-
Air pump, flow meters, and tubing
-
Charcoal and water flasks for air purification and humidification
-
Test insects (e.g., adult moths, aphids)
Procedure:
-
Olfactometer Setup:
-
Assemble the olfactometer and connect it to the purified and humidified air source.
-
Adjust the airflow to a constant rate through each arm.
-
-
Stimulus Preparation:
-
Prepare a solution of this compound in the chosen solvent.
-
Apply a known amount of the solution to a filter paper strip and place it in the odor source chamber of one arm of the olfactometer.
-
Place a filter paper strip with only the solvent in the odor source chamber of the other arm (control).
-
-
Bioassay:
-
Introduce a single insect at the downwind end of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms.
-
After each insect, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.
-
Test a sufficient number of insects to obtain statistically robust data.
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test or a binomial test to determine if there is a significant preference for either arm.
Expected Outcome: A significantly higher number of insects choosing the control arm would indicate repellency, while a higher number choosing the treatment arm would suggest attraction.
Caption: Workflow for olfactometer bioassays.
Protocol 3: Field Trapping Experiments - Assessing Efficacy in a Natural Setting
Field trials are essential to validate the laboratory findings and to assess the practical applicability of this compound in a crop protection strategy.[17][18][19][20][21]
Objective: To evaluate the effectiveness of this compound as an attractant or repellent under field conditions.
Materials:
-
Insect traps (e.g., delta traps, funnel traps, sticky traps)
-
Lures containing this compound (e.g., rubber septa, vials)
-
Control lures (solvent only)
-
Randomized block experimental design layout for the field
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Design a randomized complete block experiment with multiple replicates of each treatment.
-
Treatments will include traps baited with different concentrations of this compound and control traps.
-
Ensure sufficient spacing between traps to avoid interference.
-
-
Trap Deployment:
-
Deploy the traps according to the experimental design.
-
Place the lures inside the traps.
-
-
Data Collection:
-
Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly).
-
Also, record the number of non-target and beneficial insects captured to assess selectivity.
-
Replace lures as needed to ensure a consistent release rate.
-
Data Analysis:
-
Analyze the trap catch data using ANOVA to determine if there are significant differences between the treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.
Expected Outcome: For a repellent, traps near the this compound source should have significantly lower catches than control traps. For an attractant, baited traps should capture significantly more target insects.
| Treatment | Mean Trap Catch (Insects/week) ± SE (Hypothetical) |
| Control (Solvent only) | 50 ± 5 |
| This compound (Low dose) | 75 ± 8 |
| This compound (Medium dose) | 150 ± 12 |
| This compound (High dose) | 130 ± 10 |
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the evaluation of this compound as a potential tool in crop protection. By progressing from electrophysiological and behavioral assays in the laboratory to field trapping experiments, researchers can build a comprehensive understanding of the effects of this compound on target insects. Positive results from these studies could pave the way for the development of novel, environmentally friendly pest management strategies, such as "push-pull" systems, where a repellent ("push") is used to drive pests away from the crop and an attractant ("pull") is used to lure them into traps. Further research could also explore the synergistic or antagonistic effects of this compound when combined with other semiochemicals.
References
- 1. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ockenfels-syntech.com [ockenfels-syntech.com]
- 10. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. orgprints.org [orgprints.org]
- 18. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 19. Impacts of Semiochemical Traps Designed for Bruchus rufimanus Boheman 1833 (Coleoptera: Chrysomelidae) on Nontarget Beneficial Entomofauna in Field Bean Crops [mdpi.com]
- 20. entomologyjournals.com [entomologyjournals.com]
- 21. plantprotection.pl [plantprotection.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Hexenyl tiglate
Introduction
Cis-3-Hexenyl tiglate is a valuable aroma chemical prized for its unique scent profile, which combines warm, green, and earthy notes with fruity and floral undertones.[1][2] It is found naturally in gardenia headspace and honeysuckle flowers, making it a crucial component for creating naturalistic floral and green fragrances.[1][] The synthesis of this ester, typically through the esterification of cis-3-hexenol (leaf alcohol) with tiglic acid, presents several challenges that can lead to disappointingly low yields.
This guide provides researchers, chemists, and process development professionals with a comprehensive troubleshooting resource. We will delve into the common pitfalls associated with the primary synthesis routes and offer field-proven solutions to optimize reaction outcomes, ensuring both high yield and purity.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the synthesis of this compound.
Question 1: My overall yield is consistently low (<60%) when using a classic acid-catalyzed method. What are the primary factors to investigate?
Answer: Low yields in acid-catalyzed esterifications, such as the Fischer-Spelier method, are almost always linked to the reaction's inherent reversibility and potential side reactions under harsh conditions.[4]
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where the starting materials and products (ester and water) coexist.[5][6] Without intervention, the reaction will stop far short of completion.
-
Causality: The accumulation of water in the reaction mixture drives the reverse reaction (hydrolysis), preventing the formation of more ester.[7]
-
Solution: To drive the equilibrium toward the product side, you must remove water as it is formed. The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[4] Alternatively, adding a drying agent like molecular sieves can sequester water, though this is often less efficient for larger scales.[4][5] Using a large excess of one reactant (typically the less expensive one, cis-3-hexenol) can also shift the equilibrium but complicates purification.[6][8]
-
-
Substrate Degradation: The cis-3 double bond in cis-3-hexenol is sensitive to strong acids and high temperatures.
-
Causality: Prolonged exposure to harsh acidic conditions can catalyze the isomerization of the cis double bond to the more thermodynamically stable trans isomer, or even cause dehydration of the alcohol.
-
Solution: Employ milder acid catalysts like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.[4] Maintain the reaction at the minimum temperature required for reflux and azeotropic water removal. Monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long reaction times.
-
Question 2: I am using a carbodiimide coupling method (Steglich Esterification) but my yield is poor and purification is difficult due to a white precipitate.
Answer: This is a classic issue with the Steglich esterification. The low yield and precipitate are directly related.
-
Side Reaction - N-Acylurea Formation: The primary cause of low yield in a sluggish Steglich reaction is a side reaction involving the O-acylisourea intermediate.[9]
-
Causality: The reactive O-acylisourea, formed from the reaction of tiglic acid and the carbodiimide (e.g., DCC), can undergo a 1,3-rearrangement to form a stable, unreactive N-acylurea.[10] This rearranged product cannot be attacked by the alcohol, effectively consuming the activated acid and reducing the yield.
-
Solution: This side reaction is suppressed by the addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[9][10] DMAP acts as an acyl transfer agent, rapidly reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts swiftly with the alcohol before the rearrangement can occur. Ensure you are using a catalytic amount (typically 2-10 mol%) of DMAP.
-
-
Precipitate Identity and Removal: The white precipitate is the urea byproduct formed from the carbodiimide coupling agent (e.g., dicyclohexylurea, DCU, if using DCC).[9]
-
Causality: The carbodiimide formally removes a molecule of water from the reactants, becoming hydrated to form the insoluble urea.
-
Solution: While this byproduct is a necessary consequence of the reaction, it must be removed efficiently. The best practice is to filter the crude reaction mixture before the aqueous workup. DCU has some solubility in solvents like dichloromethane, so chilling the reaction mixture before filtration can improve its removal.
-
Frequently Asked Questions (FAQs)
Q: Which synthesis method is generally recommended for this compound: Fischer or Steglich?
A: The choice depends on the scale of the reaction and the priority of the researcher. A comparison is summarized below:
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Strong acid catalyst (H₂SO₄, p-TsOH), high temperature (reflux)[4] | Coupling agent (DCC, EDC), catalyst (DMAP), room temperature[9] |
| Pros | High atom economy, inexpensive reagents, suitable for large scale. | Mild conditions preserve sensitive functional groups (like the cis double bond), high yields are achievable, not equilibrium-limited.[10][11] |
| Cons | Reversible reaction requiring water removal, harsh conditions can degrade substrate, slow reaction rates.[4][7] | Generates stoichiometric urea waste, reagents are more expensive, potential for N-acylurea side product.[10] |
| Best For | Large-scale industrial synthesis where cost is a primary driver and process is optimized. | Laboratory-scale synthesis, synthesis of high-purity material, or when working with acid-sensitive substrates.[12] |
Q: What is the exact role of DMAP in the Steglich esterification? Why is it so critical?
A: DMAP acts as a hyper-nucleophilic acylation catalyst. Its role is to intercept the O-acylisourea intermediate before it can rearrange into an unreactive byproduct. The mechanism proceeds as follows:
-
Tiglic acid reacts with DCC to form the reactive O-acylisourea intermediate.[10]
-
DMAP, being a stronger nucleophile than cis-3-hexenol, attacks this intermediate.[10]
-
This forms a new, highly reactive intermediate (an N-acylpyridinium salt) and releases the dicyclohexylurea precursor.
-
The alcohol, cis-3-hexenol, then readily attacks the N-acylpyridinium salt to form the desired ester, this compound, and regenerate the DMAP catalyst. Without DMAP, the reaction between the alcohol and the O-acylisourea is often slow, giving the intermediate time to rearrange into the unproductive N-acylurea, thus lowering the yield.[9][10]
Q: My starting cis-3-hexenol has a slight "off" note. Could this affect the reaction?
A: Absolutely. The purity of your starting materials is critical. Cis-3-hexenol is susceptible to oxidation to form cis-3-hexenal, which can introduce unwanted impurities and side reactions.[13] Furthermore, isomerization to trans-3-hexenol or other isomers can occur during storage or purification. It is highly recommended to use freshly distilled cis-3-hexenol for best results.
Visualized Workflows and Mechanisms
Caption: Troubleshooting flowchart for low yield.
Caption: Role of DMAP in preventing side reactions.
Optimized Experimental Protocols
Protocol 1: High-Yield Steglich Esterification (Laboratory Scale)
This protocol is optimized for high yield and purity on a laboratory scale, prioritizing the mild conditions necessary to protect the sensitive substrate.
-
Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tiglic acid (1.0 eq) and cis-3-hexenol (1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm upon addition of the coupling agent.
-
Coupling Agent Addition: While stirring, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or GC until the limiting reagent is consumed.
-
Byproduct Removal: Once the reaction is complete, cool the flask to 0 °C for 30 minutes to precipitate the maximum amount of dicyclohexylurea (DCU). Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Protocol 2: Fischer Esterification with Azeotropic Water Removal
This protocol is a classic method suitable for larger scales where cost is a consideration.
-
Reagent Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add tiglic acid (1.0 eq), cis-3-hexenol (1.5 eq), toluene (sufficient to fill the Dean-Stark trap and maintain stirring), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask.
-
Monitoring: Continue refluxing until water no longer collects in the trap (typically 4-8 hours). The reaction can also be monitored by GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Then, wash with water and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to remove the toluene. The resulting crude ester should be purified by vacuum distillation to separate it from unreacted alcohol and catalyst residue.
References
- 1. fraterworks.com [fraterworks.com]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. CN103242146A - Preparation method of cis-3-hexenal - Google Patents [patents.google.com]
Technical Support Center: Improving Peak Resolution of cis-3-Hexenyl Tiglate in GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of cis-3-Hexenyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming common peak resolution challenges. As a volatile ester with several potential isomers, achieving sharp, well-separated peaks for this compound requires a nuanced understanding of chromatographic principles.[1][2][3][4] This document will equip you with the expertise to diagnose and resolve these issues effectively.
Troubleshooting Guide: Common Peak Resolution Problems
This section addresses specific issues you may encounter during your GC analysis of this compound, providing not just the "what" but the critical "why" behind each troubleshooting step.
Question: My this compound peak is co-eluting with another peak. How can I improve separation?
Co-elution is a frequent challenge, especially when dealing with complex matrices or the presence of isomers like cis-3-Hexenyl angelate or trans-3-Hexenyl tiglate.[1] The key is to alter the selectivity of your chromatographic system.
Step-by-Step Protocol to Resolve Co-elution:
-
Assess Your Stationary Phase: The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[5][6][7]
-
Causality: Separation in GC is based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases. If your current column does not provide adequate separation, it means the analytes have very similar interactions with the stationary phase.
-
Recommended Action: If you are using a non-polar column (e.g., DB-1, DB-5), consider switching to a mid-polarity or polar stationary phase.[8][9] A polyethylene glycol (PEG) or "wax" type column (e.g., DB-HeavyWAX) can offer different selectivity due to its ability to engage in dipole-dipole interactions, which can be particularly effective for separating esters.[8][9][10]
-
-
Optimize the Temperature Program: A well-designed temperature ramp is crucial for separating compounds with different boiling points and polarities.[11][12][13][14]
-
Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[11][12]
-
Recommended Action: Start with a "scouting gradient," for instance, a ramp of 10 °C/min.[12] If co-elution persists, decrease the ramp rate (e.g., to 2-5 °C/min) in the temperature range where the target analyte elutes.[11] Conversely, for some isomers, a faster ramp might be beneficial.[11] Experimentation is key.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency.[11][15][16][17]
-
Causality: Every column has an optimal flow rate for maximum efficiency (narrowest peaks). Deviating significantly from this optimum can lead to peak broadening and reduced resolution.[11][15][16]
-
Recommended Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter. Too high a flow rate can decrease resolution, while too low a rate can lead to longer analysis times and broader peaks.[11]
-
Question: I'm observing significant peak tailing for this compound. What are the causes and solutions?
Peak tailing, an asymmetrical peak shape, is often indicative of unwanted interactions within the GC system.[18][19][20][21] For esters like this compound, this can lead to inaccurate integration and reduced sensitivity.
Troubleshooting Decision Tree for Peak Tailing:
Caption: Troubleshooting logic for GC peak tailing.
Detailed Explanations and Protocols:
-
Active Sites in the Inlet: The injector is a common source of activity.
-
Causality: Over time, the inlet liner and septum can accumulate non-volatile residues or become active, leading to secondary interactions with polar analytes.[18][22]
-
Protocol: Perform routine inlet maintenance. This includes replacing the septum, inlet liner, and gold seal.[18][21] Using a deactivated liner can further minimize interactions.[19]
-
-
Column Contamination: The front end of the column can become contaminated.
-
Causality: Repeated injections of complex samples can lead to the accumulation of non-volatile material at the head of the column, creating active sites.
-
Protocol: Trim 10-20 cm from the inlet side of the column.[20] This removes the contaminated section and exposes a fresh, inert surface.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[11][19]
-
Causality: Exceeding the sample capacity of the column leads to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in peak fronting or tailing.
-
Protocol: Dilute your sample and reinject.[23] If the peak shape improves, you were likely overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing this compound?
There is no single "best" column, as the ideal choice depends on the sample matrix and the specific isomers you need to separate. However, here is a general guideline:
| Column Polarity | Stationary Phase Example | Application Notes |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | A good starting point for general screening, separates primarily by boiling point.[8][10] |
| Mid-Polarity | 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5) | Offers slightly different selectivity than non-polar phases and is a robust, general-purpose column.[8] |
| Polar | Polyethylene Glycol (e.g., DB-WAX) | Often provides the best resolution for polar compounds like esters and can resolve isomers that co-elute on non-polar columns.[8][9] |
Recommendation: For challenging separations involving isomers of this compound, a polar "wax" column is often the most effective choice.[8][9]
Q2: How does sample preparation affect the peak resolution of this compound?
Proper sample preparation is crucial to prevent issues like column contamination and peak distortion.[24][25]
-
Filtration: Always filter your samples to remove particulate matter that can clog the inlet liner or column.[23]
-
Solvent Choice: Use a volatile organic solvent that is compatible with your stationary phase.[23][26] For example, avoid injecting highly polar solvents like methanol onto a non-polar column in large volumes.[23]
-
Concentration: Ensure your sample concentration is within the linear range of your detector and does not overload the column.[23][27] As mentioned, column overload is a common cause of peak shape issues.[19]
-
Derivatization: While this compound is volatile enough for direct GC analysis, derivatization can be a useful technique for other less volatile or more polar compounds in your sample matrix to improve their chromatographic behavior.[24][25][26]
Q3: Can adjusting the carrier gas flow rate and temperature program simultaneously improve resolution?
Yes, but it requires a systematic approach. These parameters are interconnected.[15][17][28]
Workflow for Method Optimization:
Caption: Systematic workflow for GC method optimization.
Explanation of the Workflow:
-
Optimize Flow Rate: First, determine the optimal carrier gas flow rate for your column to maximize efficiency. This provides the narrowest possible peaks as a baseline.
-
Scouting Gradient: Run a general temperature program (e.g., 40°C to the column's maximum temperature at 10°C/min) to get an overview of the separation.[12]
-
Fine-Tune Ramp: Adjust the temperature ramp rate around the elution temperature of this compound to improve the separation of the critical pair.[12][14]
-
Evaluate and Iterate: If resolution is still insufficient, the stationary phase is likely the limiting factor, and a column with different selectivity should be chosen.[5][6]
By following these structured troubleshooting guides and understanding the scientific principles behind each parameter, you can systematically improve the peak resolution of this compound in your GC analysis, leading to more accurate and reliable results.
References
- 1. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 2. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB017577) - FooDB [foodb.ca]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. todays.hu [todays.hu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scribd.com [scribd.com]
- 16. Optimizing GC-MS Carrier Gas Flow for Peak Shape [eureka.patsnap.com]
- 17. reddit.com [reddit.com]
- 18. agilent.com [agilent.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 21. it.restek.com [it.restek.com]
- 22. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 23. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. agilent.com [agilent.com]
- 25. iltusa.com [iltusa.com]
- 26. Sample preparation GC-MS [scioninstruments.com]
- 27. uoguelph.ca [uoguelph.ca]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of cis-3-Hexenyl tiglate
Welcome to the technical support center for cis-3-Hexenyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable compound. Our goal is to provide you with the expertise and practical solutions needed to maintain its integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as (Z)-3-hexenyl (E)-2-methyl-2-butenoate, is an organic ester with the molecular formula C₁₁H₁₈O₂.[1][2] It is a colorless to pale yellow liquid recognized for its fresh, green, and fruity-floral aroma.[1][3][4] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 182.26 g/mol | [1][2] |
| Boiling Point | 105 °C at 5 mm Hg | [2][4] |
| Density | 0.951 g/mL at 25 °C | [1][4] |
| Flash Point | 204 °F (95.5 °C) | [4] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1] |
Q2: What are the primary degradation pathways for this compound?
A2: As an unsaturated ester, this compound is susceptible to several degradation pathways that can compromise its purity and alter its characteristic properties. The primary routes of degradation are:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield cis-3-Hexenol and tiglic acid.
-
Oxidation: The double bonds in both the hexenyl and tiglate moieties are vulnerable to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of peroxides, aldehydes, and other degradation products, potentially causing rancidity.
-
Isomerization: The cis configuration of the hexenyl group can isomerize to the more stable trans form, altering the compound's sensory profile and biological activity.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, the unsaturated bonds can lead to polymerization.
Q3: I've noticed a change in the odor of my stored this compound. What could be the cause?
A3: A change in odor is a primary indicator of degradation. The fresh, green aroma is a key characteristic of the intact molecule.[3][4] If you detect off-odors, it is likely that hydrolysis or oxidation has occurred, leading to the formation of compounds with different scent profiles. For instance, the formation of tiglic acid through hydrolysis can introduce a slightly sweet, spicy note, while oxidation can lead to rancid or sharp odors.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Loss of Purity Over Time
Symptom: You observe a decrease in the purity of your this compound sample, as determined by analytical methods like Gas Chromatography (GC).
Potential Causes & Solutions:
-
Improper Storage Temperature: High ambient temperatures can accelerate degradation reactions.
-
Solution: Store this compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[5] Avoid repeated freeze-thaw cycles.
-
-
Exposure to Air (Oxygen): The presence of oxygen can promote oxidative degradation.
-
Solution: Store the compound under an inert atmosphere. After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.
-
-
Exposure to Light: UV light can catalyze photo-oxidation and isomerization.
-
Solution: Always store this compound in amber glass vials or other light-protecting containers.[6]
-
Issue 2: Inconsistent Experimental Results
Symptom: You are experiencing variability in your experimental outcomes when using different batches or older stock of this compound.
Potential Causes & Solutions:
-
Degradation of the Stock Solution: The compound may have degraded during storage, leading to a lower concentration of the active ingredient and the presence of interfering byproducts.
-
Solution: Implement a routine quality control check for your stock solutions. A quick analytical test, such as GC-MS, can confirm the purity before use. It is advisable to use freshly prepared solutions for critical experiments.
-
-
Contamination: The stock may have been contaminated during previous use.
-
Solution: Employ proper handling techniques. Use clean, dedicated glassware and pipette tips when working with the compound. Avoid introducing any potential contaminants into the stock container.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
-
Refrigerator (2-8°C)[5]
-
Pipettes and tips
Procedure:
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the unopened container in a refrigerator at 2-8°C.
-
Aliquoting: To avoid repeated opening of the main stock, it is recommended to aliquot the compound into smaller, single-use vials.
-
Inert Atmosphere: Before sealing the vials, purge the headspace with a gentle stream of nitrogen or argon for 15-30 seconds to displace any oxygen.
-
Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight closure.[7]
-
Labeling: Clearly label each vial with the compound name, concentration (if diluted), and the date of aliquoting.
-
Long-Term Storage: Place the aliquoted vials in a labeled secondary container and store them in a refrigerator at 2-8°C, protected from light.
Protocol 2: Monitoring Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
Scan Range: 40-400 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and any other observed peaks.
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components.
-
Attempt to identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include cis-3-Hexenol and tiglic acid.
-
Stabilization Strategies
For applications requiring enhanced stability, the addition of stabilizers can be considered.
-
Antioxidants: Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) can be added to inhibit oxidative degradation.[8][9] These compounds work by scavenging free radicals that initiate oxidation chain reactions.
-
Chelating Agents: In some formulations, trace metal ions can catalyze degradation. The addition of a chelating agent like EDTA can sequester these ions and improve stability.[10]
It is crucial to note that the addition of any stabilizer should be carefully evaluated for compatibility with the intended application and potential interference with experimental results.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
References
- 1. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 2. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 3. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 4. Cas 67883-79-8,this compound | lookchem [lookchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. directpcw.com [directpcw.com]
- 7. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
- 10. carbodiimide.com [carbodiimide.com]
Minimizing isomerization of cis-3-Hexenyl tiglate during synthesis
Introduction: The Challenge of Stereochemical Integrity
Cis-3-Hexenyl tiglate is a valuable aroma chemical prized for its unique scent profile, characterized by warm, green, earthy, and fruity notes with hints of mushroom and chamomile[1][][3]. This distinct aroma is intrinsically linked to its specific geometric configuration: the cis (or Z) orientation of the double bond in the hexenyl moiety and the trans (or E) orientation in the tiglate moiety[4].
The primary challenge during its synthesis, typically a direct esterification of cis-3-Hexenol and tiglic acid, is the undesirable isomerization of the cis-3-hexenyl double bond to the more thermodynamically stable trans-2-hexenyl or trans-3-hexenyl configurations[5]. This conversion results in a final product with a significantly altered and less desirable aroma profile, diminishing its commercial and sensory value. This guide provides in-depth troubleshooting advice and optimized protocols to maintain the stereochemical integrity of the cis double bond throughout the synthesis.
Understanding the Isomerization Mechanism
The conversion from a cis to a trans isomer is a thermodynamically favorable process. The cis configuration induces steric strain due to the proximity of the alkyl groups on the same side of the double bond. The molecule can relieve this strain by converting to the trans configuration. However, this process requires overcoming a significant energy barrier associated with the temporary breaking of the pi-bond to allow rotation.
Several factors can lower this energy barrier and catalyze the isomerization during a chemical reaction:
-
Heat: High temperatures provide the thermal energy required to overcome the rotational energy barrier of the double bond[6].
-
Acids and Bases: Both strong acids and bases can catalyze isomerization. Protic acids can protonate the double bond, forming a carbocation intermediate that allows free rotation before deprotonation. Similarly, certain catalysts can facilitate the formation of radical intermediates that lead to isomerization[7].
-
Catalysts: Certain metal-based or acidic catalysts used for esterification can inadvertently promote isomerization of the olefin[6][7].
Below is a conceptual diagram illustrating the primary isomerization pathway and its key drivers.
References
Technical Support Center: Troubleshooting Matrix Effects in cis-3-Hexenyl Tiglate Quantification
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of matrix effects in the quantification of cis-3-Hexenyl tiglate. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your bioanalytical data.
Understanding Matrix Effects in Bioanalysis
In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For this compound, a semi-volatile ester compound, biological matrices such as plasma, serum, or tissue homogenates are complex mixtures of proteins, phospholipids, salts, and metabolites.
Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[1][2] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the necessity of evaluating and mitigating matrix effects during bioanalytical method validation to ensure data integrity.[3][4][5][6]
This guide will walk you through a systematic approach to identifying, understanding, and overcoming matrix effects in your this compound assays.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might encounter during your experiments in a logical, problem-solving format.
Q1: My calibration curve is non-linear, or my quality control (QC) samples are failing in the biological matrix, but not in a simple solvent. How do I confirm if this is a matrix effect?
Answer: This is a classic indicator of a matrix effect. The first step is to systematically assess the presence and magnitude of this effect. The most direct method is the post-extraction addition experiment .
Causality: This experiment compares the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix. A significant difference in signal intensity points to the presence of co-eluting components from the matrix that are either suppressing or enhancing the ionization of this compound.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracts with this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the same concentrations of this compound into the blank biological matrix before extraction. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively. The coefficient of variation (%CV) of the matrix effect across the different lots should be ≤15%.[6]
-
Q2: I've confirmed a significant matrix effect. What is my first line of defense to mitigate it?
Answer: The most effective strategy is to incorporate a stable isotope-labeled internal standard (SIL-IS) .
Causality: A SIL-IS, such as deuterated or ¹³C-labeled this compound, is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects.[7] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and precise results. While a specific SIL-IS for this compound may require custom synthesis, several companies specialize in producing deuterated compounds.[8][9][10][11]
Q3: I am using a SIL-IS, but I'm still seeing issues, or a SIL-IS is not available. What are my next steps?
Answer: If a SIL-IS is not feasible or sufficient, you need to focus on two key areas: improving sample preparation to remove interfering matrix components and optimizing chromatographic conditions to separate the analyte from them.
Troubleshooting Workflow for Matrix Effects
Caption: Systematic workflow for troubleshooting matrix effects.
Q4: How do I choose the best sample preparation technique to reduce matrix effects for this compound?
Answer: The choice depends on the nature of the interfering components and the properties of this compound. Given its semi-volatile and ester characteristics, here's a comparison of common techniques:
| Technique | Principle | Pros for this compound | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Simple, fast, and removes the bulk of proteins. | Does not effectively remove phospholipids or salts, which are major sources of matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Can provide a cleaner extract than PPT by removing polar interferences like salts.[13][14][15] | Can be labor-intensive and may not remove all phospholipids.[15] Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and can effectively remove both phospholipids and salts, providing the cleanest extracts.[13][15][16][17] | Requires more method development to select the appropriate sorbent and solvent conditions. |
| Headspace/SPME (for GC-MS) | Volatile analytes are sampled from the vapor phase above the sample. | Excellent for removing non-volatile matrix components like proteins and salts.[3][4][6][18][19][20][21][22][23] | Less suitable for LC-MS. Requires optimization of temperature and extraction time.[3][4][6][19][20][21][22][23] |
Recommendation: Start with a simple technique like LLE. If matrix effects persist, move to SPE. Reversed-phase SPE cartridges (e.g., C18) are a good starting point for a relatively non-polar compound like this compound. For GC-MS applications, headspace or SPME would be the preferred approach.[3][4][6][18][19][20][21][22][23]
Q5: How can I optimize my chromatography to separate this compound from matrix interferences?
Answer: Chromatographic optimization aims to shift the retention time of your analyte away from the "suppression zones" where matrix components elute.
Causality: Phospholipids, a common cause of ion suppression, typically elute in the middle to late regions of a reversed-phase gradient. If this compound co-elutes with these, its signal will be suppressed.
Strategies for Optimization:
-
Modify the Gradient:
-
Steeper Gradient: This can sharpen the analyte peak and move it away from broader interference peaks.
-
Shallower Gradient: This increases resolution and may separate the analyte from closely eluting interferences.
-
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Use a Diverter Valve: Program a diverter valve to send the initial part of the run (containing salts and highly polar interferences) and the late-eluting components (like phospholipids) to waste instead of the mass spectrometer source.
-
Smaller Particle Size Columns (UHPLC): Using columns with smaller particles can increase peak efficiency and resolution, aiding in the separation of the analyte from interferences.
Mechanisms of Ion Suppression and Enhancement
Caption: Common mechanisms of matrix effects in ESI-MS.
Frequently Asked Questions (FAQs)
Q: Can I use a different compound as an internal standard if a SIL-IS for this compound is not available? A: Yes, this is known as using an "analog internal standard." You should choose a compound that is structurally very similar to this compound and has similar chromatographic behavior and ionization efficiency. However, be aware that it may not perfectly mimic the analyte's behavior in the presence of matrix effects, so a SIL-IS is always the preferred choice according to regulatory guidelines.[6]
Q: My matrix effect is consistent across different lots of matrix. Do I still need to eliminate it? A: While consistency is better than variability, a significant and consistent matrix effect can still be problematic. It can impact the lower limit of quantification (LLOQ) and may change if the patient population or sample collection method varies. The goal should always be to minimize the matrix effect as much as reasonably possible, aiming for a matrix factor between 0.85 and 1.15.[6]
Q: Could the sample collection tubes be a source of interference? A: Absolutely. Anticoagulants (e.g., EDTA, heparin) and tube additives can cause matrix effects. It is crucial to use the same type of collection tube for all study samples, standards, and QCs. During method development, it is wise to test for interferences from different types of collection tubes.[12]
Q: Is it possible for this compound to be unstable in the matrix, mimicking a matrix effect? A: Yes. It is essential to perform stability assessments in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage) as part of your method validation. Degradation of the analyte can be mistaken for ion suppression if not properly investigated. As an ester, this compound could be susceptible to enzymatic hydrolysis in plasma.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative screening for volatile organic compounds in human blood using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 7. Deuterated Compounds | CymitQuimica [cymitquimica.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]
- 10. isotope.com [isotope.com]
- 11. Deuterated Solvents Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 12. bme.psu.edu [bme.psu.edu]
- 13. biotage.com [biotage.com]
- 14. Item - Serum and plasma samples were processed by liquid-liquid extraction (using ethyl acetate or diethyl ether), or by solid phase extraction (SPE) using water as the washing solvent, or by SPE using water and hexane as washing solvents (sequentially). - Public Library of Science - Figshare [plos.figshare.com]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 19. Profiling volatile organic compounds from human plasma using GC × GC-ToFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Headspace in-tube extraction gas chromatography-mass spectrometry for the analysis of hydroxylic methyl-derivatized and volatile organic compounds in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME Fiber Selection for cis-3-Hexenyl Tiglate Analysis
Welcome to the technical support center for the analysis of cis-3-Hexenyl tiglate using Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing SPME fiber selection and troubleshooting common experimental hurdles. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound with SPME.
Q1: What is this compound and why is its analysis important?
A1: this compound, also known as (Z)-3-hexenyl 2-methylcrotonate, is a volatile ester characterized by a fresh, green, fruity, and slightly floral aroma.[1][2][3] It is a key component in the flavor and fragrance industry, used to impart natural green notes in perfumes, food flavorings, and various consumer products.[1][2][4] Accurate analysis of this compound is crucial for quality control, formulation development, and understanding its contribution to the overall sensory profile of a product.
Q2: Which SPME fiber coatings are most suitable for the analysis of this compound?
A2: The selection of the SPME fiber coating is critical and depends on the analyte's polarity and volatility. This compound (Molecular Weight: 182.27 g/mol ) is a semi-volatile ester.[2] For general screening of volatile and semi-volatile compounds, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point due to its broad analyte range.[5][6][7] For more targeted analysis of this ester, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also an excellent choice, particularly for its affinity for non-polar and moderately polar compounds.[8] A 100µm Polydimethylsiloxane (PDMS) fiber can also be effective for volatile compounds.[9]
Q3: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound analysis?
A3: For volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method.[8] HS-SPME minimizes matrix effects by exposing the fiber to the vapor phase above the sample, which can extend the fiber's lifespan by preventing non-volatile residues from contaminating the coating.[10] Direct Immersion (DI-SPME) is typically reserved for less volatile or highly polar analytes that do not readily partition into the headspace.[11]
Q4: What are the key parameters to optimize for SPME analysis of this compound?
A4: The most critical parameters to optimize for reliable and reproducible results are:
-
Extraction Temperature: Higher temperatures can increase the volatility of this compound, leading to higher concentrations in the headspace and potentially faster extraction. However, excessively high temperatures can negatively impact the partitioning equilibrium.[12] An initial temperature of 50-60°C is a good starting point.[5][6]
-
Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample matrix, headspace, and the SPME fiber. This is crucial for quantitative analysis.[5]
-
Sample Agitation: Agitation (e.g., stirring or sonication) helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace, improving extraction efficiency.[10]
-
Ionic Strength: The addition of salt (e.g., NaCl or Na₂SO₄) to aqueous samples can increase the volatility of organic compounds, a phenomenon known as the "salting-out" effect, which can enhance recovery.[10][13]
SPME Fiber Selection Guide for this compound
The following table provides a summary of recommended SPME fibers for the analysis of this compound, a semi-volatile ester.
| Fiber Coating | Composition | Polarity | Recommended For | Key Considerations |
| PDMS/DVB | Polydimethylsiloxane/ Divinylbenzene | Bipolar | Volatiles, amines, and nitro-aromatic compounds. | Excellent choice for general-purpose analysis of flavor and fragrance compounds. |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/ Polydimethylsiloxane | Bipolar | Broad range of analytes, including gases and low molecular weight compounds.[6] | Ideal for initial screening and complex matrices due to its diverse adsorptive properties.[5] |
| PDMS | Polydimethylsiloxane | Non-polar | Non-polar volatile and semi-volatile compounds. | A good option for simpler matrices where this compound is a primary target. |
| Polyacrylate | Polyacrylate | Polar | Polar semi-volatile compounds. | May be less effective for the relatively non-polar ester structure of this compound. |
Experimental Workflow for SPME Analysis
Below is a generalized step-by-step protocol for the HS-SPME-GC-MS analysis of this compound.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
If applicable, add an internal standard.
-
For aqueous samples, add a precise amount of salt (e.g., NaCl to a final concentration of 25%) to enhance analyte volatility.[10]
-
Seal the vial with a septum cap.
-
-
SPME Extraction:
-
Place the vial in a heating and agitation module set to the optimized temperature (e.g., 60°C).[5]
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.[13]
-
Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[6]
-
-
Analyte Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C).
-
Expose the fiber to desorb the analytes onto the GC column for a specified time (e.g., 2-5 minutes).
-
Start the GC-MS analysis.
-
-
Fiber Conditioning:
-
After desorption, retract the fiber and condition it in a separate clean, heated port or in the GC inlet for a sufficient time to remove any residual compounds before the next analysis.
-
Caption: A typical workflow for HS-SPME-GC-MS analysis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the SPME analysis of this compound.
Q: I am observing poor peak shape (e.g., broad or tailing peaks). What could be the cause?
A: Poor peak shape is often related to the desorption process or chromatographic conditions.
-
Possible Cause 1: Inefficient Desorption. The GC inlet temperature may be too low for the complete and rapid transfer of this compound from the SPME fiber to the column.
-
Solution: Increase the inlet temperature. A temperature of 250°C is generally a good starting point. Ensure the desorption time is adequate (e.g., 2-5 minutes).
-
-
Possible Cause 2: Incompatible Inlet Liner. A wide-bore inlet liner can cause band broadening.
-
Solution: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME to ensure a high linear velocity of the carrier gas, which facilitates efficient analyte focusing.[12]
-
-
Possible Cause 3: Column Contamination or Degradation. Over time, the GC column can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: Bake the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
-
Q: My analyte recovery is low and/or inconsistent. How can I improve it?
A: Low or inconsistent recovery is typically an issue with the extraction or sample preparation steps.
-
Possible Cause 1: Sub-optimal Fiber Selection. The chosen fiber may not have a high affinity for this compound.
-
Solution: Refer to the fiber selection table. Experiment with different recommended fibers (e.g., PDMS/DVB or DVB/CAR/PDMS) to find the one that provides the best recovery for your specific matrix.
-
-
Possible Cause 2: Extraction Parameters Not Optimized. The extraction time, temperature, or agitation may not be sufficient for the analyte to reach equilibrium.
-
Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.
-
-
Possible Cause 3: Inconsistent Sampling. Variations in sample volume, headspace volume, or fiber positioning can lead to poor reproducibility.[12][14]
-
Solution: Use an autosampler for precise and consistent fiber positioning and timing. If performing manual injections, ensure the fiber is placed at the same depth in the headspace for each sample. Maintain consistent sample and headspace volumes.[10]
-
-
Possible Cause 4: Matrix Effects. Other compounds in your sample may interfere with the extraction of this compound.
-
Solution: Dilute the sample if possible. The addition of salt can also help to mitigate matrix effects by increasing the activity of the analyte in the aqueous phase.[10]
-
Q: I am seeing significant carryover between injections. What should I do?
A: Carryover occurs when the analyte is not completely desorbed from the fiber in the previous injection.
-
Possible Cause 1: Inadequate Desorption. The desorption temperature or time may be insufficient.
-
Solution: Increase the desorption temperature and/or time.
-
-
Possible Cause 2: Incomplete Fiber Cleaning. Residual analyte may remain on the fiber.
-
Solution: After desorption, condition the fiber for a longer period at a high temperature in a clean, heated port or in the GC inlet before the next extraction.[14]
-
Q: The SPME fiber appears to be degrading quickly. How can I extend its lifetime?
A: Fiber longevity is influenced by both physical handling and chemical exposure.
-
Possible Cause 1: Physical Damage. Bending or breaking of the fiber can occur during injection, especially with manual use.[10]
-
Possible Cause 2: Chemical Damage. Exposure to aggressive solvents or high-molecular-weight, non-volatile matrix components can strip or damage the fiber coating.[12]
Caption: A troubleshooting decision tree for common SPME issues.
References
- 1. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 3. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 4. fraterworks.com [fraterworks.com]
- 5. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 9. supelco.com.tw [supelco.com.tw]
- 10. Solid Phase Microextraction: Frequently Asked Questions [sigmaaldrich.com]
- 11. shimadzu.com [shimadzu.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 14. gcms.cz [gcms.cz]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
Addressing co-elution issues in the chromatographic analysis of cis-3-Hexenyl tiglate
Welcome to the technical support center for the chromatographic analysis of cis-3-Hexenyl Tiglate. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering challenges with co-elution in their analyses. As a volatile fragrance and flavor compound, accurate quantification of this compound is often compromised by the presence of structurally similar isomers and related compounds.[1][2][3] This resource provides in-depth troubleshooting strategies and validated protocols to achieve baseline resolution and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A: Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same time, resulting in a single, overlapping chromatographic peak.[4] This is particularly problematic for this compound because its geometric isomer, trans-3-Hexenyl Tiglate, and other related esters possess very similar physicochemical properties, leading to poor separation under standard chromatographic conditions.[5][6] Co-elution prevents accurate identification and quantification, compromising the reliability of the analytical results.[7][8]
Q2: How can I tell if my peak is pure or if I have a co-elution issue?
A: Detecting co-elution requires careful data inspection. Here are the primary methods:
-
Visual Peak Shape Inspection: Look for asymmetrical peaks, such as those with "shoulders" or noticeable peak fronting or tailing. A sudden discontinuity in the peak shape is a strong indicator of co-elution, whereas a gradual exponential decline is more typical of tailing.[4][8]
-
Diode Array Detector (DAD) Analysis (for HPLC): A DAD collects multiple UV-Vis spectra across the peak. If the peak is pure, all spectra should be identical. If the spectra differ, co-elution is occurring.[7][8]
-
Mass Spectrometry (MS) Analysis (for GC-MS/LC-MS): By examining the mass spectra at different points across the peak (the upslope, apex, and downslope), you can identify the presence of multiple compounds. If the mass spectra or the relative ion ratios change across the peak, it confirms co-elution.[4][8]
Q3: My capacity factor (k') is very low (<1) and I'm seeing co-elution. Is this the problem?
A: Yes, this is a likely cause. A low capacity factor means your analytes are not interacting sufficiently with the stationary phase and are eluting with or near the solvent front (void volume).[7][8] When retention is inadequate, there is not enough time for the column to perform the separation. The first step in troubleshooting should be to increase retention so that the capacity factor is ideally between 1 and 5.[7][8]
Q4: What are the most common co-eluents for this compound?
A: The most common co-eluents are its isomers and structurally related compounds. These include:
-
Geometric Isomers: The trans-isomer of 3-Hexenyl Tiglate. Geometric isomers often have very similar boiling points and polarities.[6]
-
Positional Isomers: Esters formed from other isomers of hexenol or butenoic acid.
-
Related Esters: Other esters of cis-3-hexenol, such as cis-3-Hexenyl Acetate, which is another common fragrance compound.[9]
-
Isomerization Products: Tiglic acid can isomerize to angelic acid.[5] Therefore, cis-3-Hexenyl Angelate is a potential co-eluting impurity.
Troubleshooting Guide: Resolving Co-elution
Resolving co-elution requires a systematic approach that manipulates the three key parameters of the chromatographic resolution equation: efficiency (N) , selectivity (α) , and capacity factor (k') .[7] This guide provides structured workflows for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Step 1: Confirming and Diagnosing the Co-elution Problem
Before modifying your method, it's crucial to confirm that co-elution is the root cause of your issue. Follow this diagnostic workflow.
Caption: Diagnostic workflow for confirming co-elution.
Step 2: Systematic Troubleshooting Workflow
Once co-elution is confirmed, use the following decision tree to select the appropriate troubleshooting path for your chromatographic system (GC or HPLC). The primary goal is to alter the selectivity (α) , which describes the ability of the chromatographic system to distinguish between two analytes.
Caption: General troubleshooting decision tree for GC and HPLC.
Gas Chromatography (GC) Troubleshooting
GC is a common method for analyzing volatile esters like this compound.[][11] Co-elution in GC is typically addressed by modifying selectivity through the stationary phase chemistry or the oven temperature program.
Protocol 1: GC Method Optimization
This protocol provides a systematic approach to resolving co-eluting peaks in a GC-MS system.
-
Baseline Method Assessment:
-
Start with a standard non-polar column (e.g., DB-5ms, HP-5ms).
-
Inject your sample and confirm co-elution using the mass spectrometer by observing ion ratios across the peak.
-
-
Optimize Oven Temperature Program:
-
Goal: Increase the time analytes spend interacting with the stationary phase to improve separation.
-
Action: Lower the initial oven temperature and slow down the temperature ramp rate. A slower ramp rate increases the effective column length over which the separation occurs at any given temperature.[12]
-
Example Adjustment: If your ramp is 10°C/min, reduce it to 5°C/min or even 2°C/min through the elution window of interest.
-
-
Change Stationary Phase Chemistry:
-
Goal: Fundamentally alter the selectivity (α) of the separation.
-
Action: If a non-polar phase (like a 5% phenyl polysiloxane) is insufficient, switch to a more polar stationary phase. The different chemistry will interact with the analytes differently, altering their elution order and improving resolution.[4]
-
Recommended Columns:
-
Mid-Polarity: A 50% phenyl polysiloxane (e.g., DB-17ms) can offer different selectivity.
-
Polar (Wax): A polyethylene glycol (PEG) phase (e.g., DB-WAX, Supelcowax) is an excellent choice for separating isomers of esters due to its strong dipole-dipole interactions.[]
-
-
Table 1: Recommended GC Column and Starting Conditions
| Parameter | Initial Recommendation (Non-Polar) | Alternative for Isomer Separation (Polar) | Rationale for Change |
| Stationary Phase | 95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5ms) | Polyethylene Glycol (PEG) (e.g., DB-WAX) | Introduces different intermolecular forces (dipole-dipole) to alter selectivity.[4] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions provide good efficiency. |
| Carrier Gas | Helium | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | 1.0 - 1.2 mL/min (Constant Flow) | Maintain optimal linear velocity for the carrier gas. |
| Inlet Temperature | 250 °C | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | 50°C (1 min), ramp at 10°C/min to 250°C | 45°C (2 min), ramp at 4°C/min to 250°C | A slower ramp rate enhances resolution for closely eluting compounds.[][12] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
For less volatile samples or when GC is not available, reversed-phase HPLC is a powerful alternative. Selectivity in HPLC is most effectively manipulated by changing the mobile phase composition or the stationary phase chemistry.[13][14]
Protocol 2: Reversed-Phase HPLC Method Optimization
This protocol outlines steps to resolve this compound from its isomers using HPLC.
-
Baseline Method Assessment:
-
Start with a standard C18 column and a simple mobile phase gradient (e.g., Water:Acetonitrile).
-
Confirm co-elution using a DAD for peak purity or an MS detector.
-
-
Optimize Mobile Phase Composition:
-
Goal: Alter the selectivity by changing the solvent system.
-
Action 1 (Change Organic Modifier): Substitute acetonitrile with methanol, or vice-versa. Methanol is a hydrogen-bond donor and can have different interactions with analytes compared to acetonitrile, which can alter selectivity.[15]
-
Action 2 (Shallow Gradient): If using a gradient, make it shallower across the elution window of your target analyte. A slower increase in organic solvent strength provides more opportunity for the stationary phase to resolve close-eluting peaks.[15]
-
Action 3 (pH/Additives): While this compound is neutral, trace acidic or basic impurities in the sample or on the column can affect peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak symmetry.[16]
-
-
Change Stationary Phase Chemistry:
-
Goal: Introduce different separation mechanisms to achieve resolution.
-
Action: Moving from a standard C18 phase to a column with different chemistry is a powerful way to change selectivity.
-
Recommended Columns:
-
Phenyl-Hexyl: This phase provides π-π interactions, which are highly effective for separating compounds with double bonds, such as geometric isomers.
-
Pentafluorophenyl (PFP or F5): Offers a combination of hydrophobic, aromatic, and dipole interactions, providing unique selectivity for isomers.
-
C30: A C30 phase offers enhanced shape selectivity, which can be beneficial for resolving rigid geometric isomers.[15]
-
-
Table 2: Recommended HPLC Column and Mobile Phase Conditions
| Parameter | Initial Recommendation (Standard) | Alternative for Isomer Separation | Rationale for Change |
| Stationary Phase | C18 (e.g., Ascentis C18) | Phenyl-Hexyl or Pentafluorophenyl (PFP/F5) | Phenyl-based phases introduce π-π interactions, enhancing selectivity for molecules with double bonds. |
| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm | 150 mm x 4.6 mm ID, 3.5 µm or 5 µm | Standard dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid additive ensures consistent peak shape. |
| Mobile Phase B | Acetonitrile | Methanol | Changing the organic modifier alters solvent-analyte interactions and can significantly impact selectivity.[15] |
| Gradient | 50% B to 100% B in 15 min | 70% B to 85% B in 20 min (Shallow Gradient) | A shallower gradient increases the resolution of closely eluting peaks.[15] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 40 °C | Temperature can subtly influence selectivity; it's a useful secondary optimization parameter.[14] |
By systematically applying these troubleshooting principles and protocols, researchers can overcome the challenges of co-elution and develop robust, reliable analytical methods for this compound and its related compounds.
References
- 1. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 3. fraterworks.com [fraterworks.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]
- 11. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
- 14. longdom.org [longdom.org]
- 15. benchchem.com [benchchem.com]
- 16. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Esterification of cis-3-Hexenol and Minimizing By-product Formation
Welcome to the technical support center for the esterification of cis-3-Hexenol. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize high-purity cis-3-hexenyl esters while minimizing the formation of undesirable by-products. The intrinsic chemical nature of cis-3-Hexenol—specifically, its allylic alcohol functionality and the geometric configuration of its double bond—presents unique challenges that require careful optimization of reaction conditions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges effectively. Our focus is not just on procedural steps, but on the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Challenges in cis-3-Hexenol Esterification
The primary goal in the esterification of cis-3-Hexenol is the formation of the desired ester while preserving the Z-configuration of the double bond, which is crucial for the characteristic "green" aroma and biological activity of these compounds.[1][2][3][4][5] However, the reaction conditions, especially when using traditional acid catalysis, can promote several competing side reactions.
Caption: Core reaction pathways in cis-3-Hexenol esterification.
The most significant challenges include:
-
Geometric Isomerization: The cis (Z) double bond is thermodynamically less stable than its trans (E) counterpart. Acidic conditions and elevated temperatures can facilitate the isomerization of the double bond, leading to a mixture of cis and trans products, which are often difficult to separate and compromise the quality of the final product.[6]
-
Positional Isomerization: The double bond can migrate from the 3-position to the 2-position, forming conjugated systems that are more stable.
-
Dehydration: As with many alcohol reactions under acidic conditions, elimination of water can occur, leading to the formation of hexadienes.
-
Ether Formation: The acid-catalyzed self-condensation of two molecules of cis-3-Hexenol can produce di-(cis-3-hexenyl) ether.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: My GC/MS analysis shows significant peaks corresponding to trans-3-hexenyl ester and/or trans-2-hexenyl ester.
-
Q1: What is the primary cause of this isomerization? A: The combination of strong acid catalysis and high temperature is the most common culprit. The acid protonates the alcohol's hydroxyl group, forming a good leaving group (water). The subsequent formation of an allylic carbocation intermediate is stabilized by resonance. This delocalized cation can be attacked by the nucleophile (carboxylic acid or another alcohol molecule) at different positions, and rotation around the single bonds can occur before the double bond is re-formed, leading to the more thermodynamically stable trans isomer.[6] High temperatures provide the necessary activation energy for this isomerization pathway to compete effectively with the desired esterification.[7]
-
Q2: How can I modify my Fischer esterification protocol to suppress isomerization? A: To maintain the classic Fischer esterification framework, you must optimize for kinetic control over thermodynamic control.
-
Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will significantly reduce the rate of isomerization.[6] You may need to compensate for the slower reaction rate with a longer reaction time.
-
Use a Milder Acid Catalyst: Instead of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider using p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin. These catalysts are still effective but are less aggressive, reducing the propensity for side reactions.
-
Ensure Efficient Water Removal: Fischer esterification is a reversible reaction.[8][9][10] By actively removing water as it forms, you can drive the reaction to completion at a lower temperature, thereby minimizing the thermal stress on the molecule.[9][11][12] The use of a Dean-Stark apparatus is highly recommended for this purpose.
-
Problem: The reaction is slow and gives a low yield, even after extended reaction times.
-
Q3: I lowered the temperature to prevent isomerization, but now my conversion is poor. How can I improve the yield? A: This is a classic trade-off between selectivity and reaction rate.
-
Apply Le Châtelier's Principle: Besides removing water, you can shift the equilibrium toward the products by using a large excess of one of the reactants.[8][9][12] Typically, the less expensive component (either the carboxylic acid or, if it's a simple acyl group, the alcohol) is used in excess (3-10 equivalents).
-
Consider a More Reactive Acylating Agent: If modifying the Fischer esterification is insufficient, switch your acylating agent. Using an acid anhydride or acid chloride is a highly effective strategy.[13][14] These reactions are generally faster, occur at lower temperatures, and are often irreversible.
-
Acid Anhydrides: React with cis-3-Hexenol (often with gentle heating or a catalyst like DMAP) to form the ester and a molecule of carboxylic acid as the by-product. This avoids the formation of water altogether.[1][14]
-
Acid Chlorides: These are the most reactive acylating agents and typically react at or below room temperature. A weak, non-nucleophilic base like pyridine is usually added to scavenge the HCl by-product, which could otherwise cause isomerization.[14]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q4: What is the best overall strategy for producing high-purity cis-3-hexenyl esters? A: For maximum selectivity and purity, enzymatic catalysis is the superior method. Lipases, such as Candida antarctica Lipase B (CALB), operate under very mild conditions (typically 40-60°C) and exhibit high selectivity, preserving the double bond's geometry.[15] While the initial cost of the enzyme may be higher, the avoidance of side products simplifies purification and often leads to a higher overall yield of the desired isomer.
-
Q5: How does the choice of solvent affect the reaction? A: In Fischer esterification, if you are not using the alcohol reactant as the solvent, choose a non-polar solvent like toluene or heptane that can form an azeotrope with water. This is essential for efficient water removal when using a Dean-Stark apparatus. For enzymatic reactions, a non-polar organic solvent is also preferred to minimize enzyme denaturation and facilitate product recovery.
-
Q6: Can I use transesterification as an alternative? A: Yes, transesterification is a viable method, particularly with enzymatic catalysis.[1] You can react cis-3-Hexenol with a simple methyl or ethyl ester of your desired carboxylic acid in the presence of a lipase. The reaction is driven forward by the removal of the volatile alcohol by-product (methanol or ethanol). This method avoids the presence of strong acids or the water generated during direct esterification.
Table 1: Comparison of Catalyst Systems for cis-3-Hexenol Esterification
| Catalyst System | Typical Temperature | Pros | Cons | Best For |
| Strong Mineral Acid (H₂SO₄) | 80-120°C | Inexpensive, readily available. | High risk of isomerization and other side reactions.[6] | Robust substrates where purity is not critical. |
| Milder Acid (p-TsOH, Amberlyst) | 60-100°C | Lower isomerization than strong acids; solid catalysts are easily removed. | Slower reaction rates; may still cause some isomerization. | An optimized Fischer esterification with good temperature control. |
| Acid Anhydride/Chloride (+ Base) | 0-60°C | Fast, high yield, irreversible, no water produced.[14] | More expensive reagents; by-product (acid or HCl) must be managed. | Situations requiring high conversion at low temperatures. |
| Enzyme (e.g., Lipase) | 30-60°C | Extremely high selectivity, preserves cis-isomer, mild conditions.[15] | Higher catalyst cost, slower reaction times, requires specific solvents. | Applications demanding the highest purity and isomer integrity. |
Section 4: Recommended Experimental Protocols
Protocol 1: High-Selectivity Enzymatic Esterification of cis-3-Hexenyl Acetate
This protocol is designed for maximum preservation of the cis-isomer geometry.
-
Materials:
-
cis-3-Hexenol (1.0 eq)
-
Acetic Acid (1.2 eq)
-
Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435), ~10% by weight of substrates.
-
Heptane (solvent)
-
Molecular sieves (3Å), activated.
-
-
Procedure:
-
To a round-bottom flask, add cis-3-Hexenol, acetic acid, and heptane (approx. 5 mL per gram of alcohol).
-
Add activated molecular sieves to the mixture to sequester the water produced.
-
Add the immobilized CALB to the flask.
-
Seal the flask and place it in an orbital shaker set to 50°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme (which can often be reused).
-
Wash the organic solution with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation if necessary.
-
Protocol 2: Optimized Fischer-Esterification with Azeotropic Water Removal
This protocol is a more traditional approach optimized to reduce by-product formation.
-
Materials:
-
cis-3-Hexenol (1.0 eq)
-
Carboxylic Acid (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Toluene (solvent)
-
-
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add the cis-3-Hexenol, carboxylic acid, p-TsOH, and toluene to the flask.
-
Heat the mixture to a gentle reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution (to neutralize the p-TsOH and excess carboxylic acid), followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
-
Caption: Troubleshooting flowchart for isomerization issues.
References
- 1. foreverest.net [foreverest.net]
- 2. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fraterworks.com [fraterworks.com]
- 4. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 5. Cis-3-Hexenyl Acetate also known as cis-3-hexenol leaf alcohol - Mane Kancor Ingredients Ltd. [manekancor.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Esterification - Concept [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Sample preparation techniques to improve cis-3-Hexenyl tiglate recovery
Welcome to the Technical Support Center dedicated to enhancing the recovery of cis-3-Hexenyl tiglate in your research. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the accuracy and consistency of their analytical results. Here, we move beyond simple protocols to explain the 'why' behind the methods, empowering you with the knowledge to troubleshoot and optimize your sample preparation techniques effectively.
Understanding this compound: Key to Successful Recovery
This compound ((Z)-3-hexen-1-yl (E)-2-methylbut-2-enoate) is a semi-volatile organic compound known for its characteristic fresh, green, and fruity aroma.[1][2][3] Its recovery from various sample matrices can be challenging due to its volatility and potential for degradation.
| Chemical Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [3] |
| Molecular Weight | 182.26 g/mol | [3] |
| Boiling Point | ~230-236 °C at atmospheric pressure | [2][3] |
| Vapor Pressure | 0.0306 mmHg @ 25 °C (estimated) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [3][] |
| LogP (Octanol/Water) | 2.852 (Calculated) | [6] |
The relatively high boiling point combined with a noticeable vapor pressure categorizes it as a semi-volatile compound, making headspace analysis a viable but potentially challenging option. Its low water solubility and preference for organic solvents (indicated by the LogP value) are critical considerations for selecting an appropriate extraction technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.
FAQ 1: I am experiencing low and inconsistent recovery of this compound. What are the likely causes?
Low and erratic recovery is a frequent challenge stemming from several factors throughout the sample preparation workflow.
Troubleshooting Guide:
-
Inappropriate Sample Preparation Technique: The chosen method may not be optimal for a semi-volatile compound like this compound.
-
Recommendation: For aqueous matrices, consider headspace techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) to minimize solvent usage and potential interferences.[7][8] For solid or complex matrices, a preliminary solvent extraction followed by cleanup may be necessary.
-
-
Analyte Loss During Sample Handling: Due to its semi-volatile nature, this compound can be lost during sample transfer, concentration steps, or if samples are left exposed to the atmosphere.
-
Recommendation: Minimize sample exposure to air. Use sealed vials for all extractions and analyses.[9] If a concentration step is required (e.g., after solvent extraction), use gentle nitrogen evaporation at a controlled temperature.
-
-
Suboptimal Extraction Parameters: Incorrect settings for time, temperature, or pH can significantly impact recovery.
-
Recommendation: Systematically optimize your chosen extraction method. This is crucial and is detailed further in the following sections.
-
-
Matrix Effects: Components within your sample matrix (e.g., fats, sugars, proteins in food or plant samples) can interfere with the extraction and detection of the target analyte.[10]
-
Recommendation: Employ sample cleanup techniques such as Solid-Phase Extraction (SPE) or matrix-matched calibration standards to mitigate these effects.
-
Workflow for Diagnosing Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
FAQ 2: Which extraction technique is best for this compound: SPME or SBSE?
Both Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are excellent solvent-free options for volatile and semi-volatile compounds.[11][12] The choice depends on the required sensitivity and the complexity of the matrix.
Comparative Analysis:
| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Adsorption/absorption onto a coated fiber. | Sorption into a larger volume of polydimethylsiloxane (PDMS) coated on a stir bar.[13] |
| Sorbent Volume | Lower (typically < 1 µL) | Higher (typically 24-124 µL)[13] |
| Sensitivity | Good for many applications.[8] | Generally higher due to the larger phase volume, leading to greater extraction capacity.[12][14] |
| Throughput | Can be easily automated for high throughput.[15] | Automation is also possible but may be less common. |
| Best For | Screening, routine analysis, less complex matrices. | Trace analysis, complex matrices, when maximum sensitivity is required.[12] |
Expert Recommendation:
-
Start with Headspace SPME (HS-SPME) for initial method development. It is a robust and widely used technique for flavor and fragrance analysis.[7]
-
If higher sensitivity is required, or if you are working with very low concentrations of this compound, SBSE is likely to provide better recovery and lower detection limits.[12][14]
Decision Tree for Technique Selection
Caption: Decision guide for selecting between SPME and SBSE.
FAQ 3: How do I optimize my HS-SPME method for this compound?
Optimization is key to achieving high and reproducible recovery. The following parameters should be systematically evaluated.
Troubleshooting & Optimization Guide for HS-SPME:
-
Fiber Chemistry: The choice of fiber coating is critical. For a semi-polar ester like this compound, a mixed-phase fiber is often a good starting point.
-
Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be a good choice.[16]
-
-
Extraction Temperature: Temperature affects the vapor pressure of the analyte and its partitioning into the headspace.
-
Causality: Increasing the temperature will increase the concentration of this compound in the headspace, but excessively high temperatures can lead to degradation or the generation of interfering compounds from the matrix.[17]
-
Recommendation: Start with a temperature around 40-60 °C and optimize in 10 °C increments.
-
-
Extraction Time: This determines how close to equilibrium the extraction process gets.
-
Causality: Longer extraction times generally lead to higher recovery, up to the point of equilibrium.[17] For semi-volatile compounds, achieving equilibrium can take longer.
-
Recommendation: Evaluate times from 20 to 60 minutes to determine the optimal point where recovery plateaus.
-
-
Sample pH and Salt Addition: Modifying the sample matrix can improve the release of analytes into the headspace.
-
Causality: Esters can be susceptible to hydrolysis under highly acidic or basic conditions.[18][19][20] Maintaining a neutral or slightly acidic pH is generally advisable. Adding salt (e.g., NaCl or Na₂SO₄) increases the ionic strength of the aqueous sample, which can "salt out" the analyte, reducing its solubility in the matrix and driving it into the headspace.[21]
-
Recommendation: Test the effect of adding salt (e.g., 10-30% w/v). Buffer the sample to a pH between 5 and 7 to prevent potential hydrolysis.
-
Experimental Protocol: HS-SPME Optimization
-
Prepare a Standard Solution: Create a standard solution of this compound in a relevant solvent (e.g., methanol) at a known concentration.
-
Spike the Matrix: Add a known amount of the standard solution to a blank matrix (e.g., water or a simulated sample matrix) in a headspace vial.
-
Systematic Parameter Evaluation (One-Factor-at-a-Time):
-
Fiber Selection: Test two to three different fiber coatings (e.g., DVB/CAR/PDMS, PDMS/DVB) with initial standard conditions (e.g., 50 °C, 30 min).
-
Temperature Optimization: Using the best fiber, vary the extraction temperature (e.g., 40, 50, 60, 70 °C) while keeping the time constant.
-
Time Optimization: Using the optimal fiber and temperature, vary the extraction time (e.g., 20, 30, 45, 60 min).
-
Salt Effect: At the optimized conditions, compare extractions with and without the addition of NaCl.
-
-
Analysis: Analyze each sample by GC-MS and compare the peak area of this compound to determine the optimal conditions.
FAQ 4: My sample is in a complex solid matrix (e.g., plant tissue, food). How should I approach the extraction?
For solid matrices, a multi-step approach is often necessary.
Troubleshooting Guide for Solid Matrices:
-
Initial Extraction: The goal is to efficiently move the this compound from the solid matrix into a liquid solvent.
-
Recommendation: Use a solvent in which this compound is highly soluble, such as ethanol or a mixture of ethanol and water.[10] Techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can significantly improve extraction efficiency by disrupting the sample matrix.[22][23][24]
-
-
Sample Cleanup: The initial extract will likely contain many interfering compounds.
-
Recommendation: A Solid-Phase Extraction (SPE) step is highly effective for cleanup. A reverse-phase sorbent (e.g., C18) can be used. The non-polar this compound will be retained on the sorbent while more polar interferences are washed away. The analyte can then be eluted with a stronger organic solvent.
-
-
Final Analysis: The cleaned extract can then be analyzed directly by GC-MS or further concentrated and analyzed by a headspace technique.
Workflow for Solid Sample Preparation
Caption: Recommended workflow for extracting this compound from solid matrices.
References
- 1. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 3. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 4. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 6. This compound (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 12. Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ars.usda.gov [ars.usda.gov]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid-Phase Microextraction for Flavor Analysis | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Light Sensitivity and Degradation of cis-3-Hexenyl tiglate
Welcome to the technical support center for cis-3-Hexenyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for experiments involving this compound. Here, we address common challenges related to its stability, particularly its sensitivity to light, and offer practical solutions to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, storage, and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an aromatic ester known for its fresh, green, and fruity aroma with floral and earthy undertones.[1][2][3] It is synthesized from cis-3-hexenol (leaf alcohol) and tiglic acid.[1] Due to its unique scent profile, it is widely used in the flavor and fragrance industry to impart natural green notes to floral perfumes, particularly gardenia and leafy-green accords, and to add brightness to fruit-flavor blends.[1][2][4] It also finds application in home-care products like detergents and air fresheners.[1] In the pharmaceutical field, it is being explored for its potential therapeutic properties.[]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[][6] It is crucial to protect it from light.[3] For long-term storage, an inert gas atmosphere is recommended.[] Following these conditions, the compound has a shelf life of up to 36 months.[]
Q3: Is this compound sensitive to light? What happens upon exposure?
While specific studies on the photodegradation of this compound are not extensively detailed in the provided search results, its structural features—notably the presence of carbon-carbon double bonds in both the hexenyl and tiglate moieties—suggest a susceptibility to photochemical reactions. For many organic molecules with such functionalities, light exposure can lead to:
-
Cis-trans isomerization: The cis configuration of the 3-hexenyl part of the molecule could potentially isomerize to the trans form upon absorbing light energy. Photoisomerization is a common phenomenon in compounds with double bonds.[7][8]
-
Oxidation: Allylic positions (carbon atoms adjacent to the double bonds) can be susceptible to oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of hydroperoxides, alcohols, or ketones.
-
Cyclization and Rearrangements: Similar to other terpenes and their derivatives, prolonged light exposure could potentially induce cyclization or other rearrangement reactions.[9]
-
Polymerization: In some cases, light can initiate radical reactions that lead to polymerization.
Although a safety assessment based on UV/Vis spectra concluded that this compound is not expected to be phototoxic or photoallergenic, this does not preclude the possibility of photodegradation over time.[10] Therefore, protecting the compound from light is a critical precautionary measure.[1][3]
Q4: What are the known degradation products of similar compounds?
While specific degradation products of this compound are not detailed, we can infer potential pathways from studies on similar compounds like terpenes. Thermal degradation of terpenes, which also contain double bonds, can result in dehydrogenation, epoxidation, double bond cleavage, allylic oxidations, and rearrangements.[11][12] For instance, p-cymene has been identified as a major product of terpene aging.[9] It is plausible that light-induced degradation of this compound could involve similar oxidative and rearrangement pathways.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation due to the light sensitivity of this compound.
Problem 1: Inconsistent analytical results or loss of compound purity over time.
-
Symptom: You observe a decrease in the peak area corresponding to this compound in your chromatograms (GC, HPLC) over a series of experiments, or new, unidentified peaks appear.
-
Probable Cause: This is a classic sign of degradation. If the sample has been handled under normal laboratory lighting or stored in a transparent container (e.g., clear glass vial), it has likely undergone photodegradation.
-
Solution:
-
Protect from Light: Immediately transfer your stock solutions and samples into amber glass vials or wrap clear vials with aluminum foil.
-
Work in a Subdued Lighting Environment: When preparing samples, minimize exposure to direct, bright light. Work in a fume hood with the light turned off if possible, or in an area of the lab with lower ambient light.
-
Freshly Prepare Solutions: Prepare solutions fresh for each experiment whenever feasible. If you need to store solutions, do so at a low temperature (refrigerated or frozen) in a light-protected container.
-
Re-evaluate Purity: Re-run a purity analysis on your stock material to confirm its initial integrity.
-
Problem 2: Shift in the expected biological or chemical activity of the compound.
-
Symptom: Your experimental results show a diminished or altered effect of this compound compared to previous successful experiments or literature data.
-
Probable Cause: Degradation of the parent compound into other products can lead to a loss of the desired activity. The degradation products themselves might also interfere with the assay. Photoisomerization from the cis to the trans isomer could also alter its biological activity, as stereochemistry is often crucial for molecular interactions.
-
Solution:
-
Confirm Compound Identity: Use an analytical technique like NMR or mass spectrometry to confirm the structure of the compound in your current sample. Pay close attention to the stereochemistry around the double bond.
-
Implement Light Protection Protocol: Strictly adhere to the light protection measures outlined in Problem 1 for all future experiments.
-
Run a Control Experiment: If possible, acquire a new, certified standard of this compound and run a control experiment under strict light-protected conditions to validate your assay.
-
Problem 3: Appearance of a yellow tint in a previously colorless solution.
-
Symptom: A stock solution of this compound, which is typically colorless to pale yellow, develops a more pronounced yellow color over time.[6][13]
-
Probable Cause: The formation of colored degradation products is a likely cause. Oxidation and the formation of conjugated systems can lead to compounds that absorb visible light, appearing colored.
-
Solution:
-
Discard the Solution: A visible color change is a strong indicator of significant degradation. It is best to discard the solution and prepare a fresh one from a reliable stock.
-
Investigate Storage Conditions: Review the storage conditions of the solution. Was it exposed to light? Was the container properly sealed? Was it stored at the correct temperature?
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
III. Experimental Protocols
To assist in mitigating these issues, we provide a standardized protocol for conducting a photostability study.
Protocol: Photostability Assessment of this compound
Objective: To determine the degradation rate of this compound under controlled light and dark conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Amber and clear glass HPLC vials with caps
-
Calibrated photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight)
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Perform this step under subdued lighting.
-
-
Sample Preparation:
-
Pipette equal aliquots of the stock solution into a series of amber and clear HPLC vials.
-
Prepare at least three vials for each condition (light and dark) for each time point.
-
-
Experimental Conditions:
-
Light-Exposed Samples: Place the clear vials inside the photostability chamber.
-
Dark Control Samples: Wrap the amber vials completely in aluminum foil and place them in the same photostability chamber to ensure the temperature is consistent with the light-exposed samples.
-
-
Time Points:
-
Analyze one set of light-exposed and dark control vials at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Monitor the peak area of this compound.
-
Note the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time for both the light-exposed and dark control samples. A significant difference between the two curves will confirm light sensitivity.
-
Data Summary Table (Hypothetical Results)
| Time (hours) | % Remaining (Dark Control) | % Remaining (Light Exposed) |
| 0 | 100 | 100 |
| 2 | 99.8 | 95.2 |
| 4 | 99.5 | 88.7 |
| 8 | 99.2 | 75.1 |
| 12 | 98.9 | 62.5 |
| 24 | 98.5 | 40.3 |
IV. Visual Diagrams
Potential Degradation Pathways
The following diagram illustrates potential, generalized degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.
Caption: Potential degradation pathways of this compound upon light exposure.
Experimental Workflow for Photostability Study
This diagram outlines the key steps in the recommended photostability testing protocol.
Caption: Workflow for the photostability assessment of this compound.
V. References
-
BOC Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Advanced Biotech. (n.d.). This compound Distributor | Green Fruity Aroma Chemical. Retrieved from --INVALID-LINK--
-
RIFM. (2021). 3-hexenyl tiglate, CAS Registry Number 67883-79-8. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, December 20). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
McGraw, G. W., Hemingway, R. W., Ingram, L. L., & Canady, C. S. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 33(23), 4266-4271. Retrieved from --INVALID-LINK--
-
van der Werf, M. J., Swarts, H. J., & de Bont, J. A. (1999). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 10, 1032. Retrieved from --INVALID-LINK--
-
Meehan-Atrash, J., & Strongin, R. M. (2020). Thermal Degradation of Cannabinoids and Cannabis Terpenes. ResearchGate. Retrieved from --INVALID-LINK--
-
McGraw, G. W., Hemingway, R. W., Ingram, L. L., & Canady, C. S. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. SciSpace. Retrieved from --INVALID-LINK--
-
Eawag. (2000, October 27). Limonene Degradation Pathway. Retrieved from --INVALID-LINK--
-
The Perfumers Apprentice. (2018, October 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
M&U International. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fraterworks. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kelvin Natural Mint. (n.d.). This compound Manufacturers Exporters Suppliers In India. Retrieved from --INVALID-LINK--
-
Ernesto Ventós, S.A. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate this compound. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl lactate cis-3-hexenyl lactate. Retrieved from --INVALID-LINK--
-
FEMA. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Blaise, N., et al. (2024). Isomerization dynamics of a novel cis/trans-only merocyanine. ChemPhotoChem, 8(3). Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Molecules | Special Issue : New Studies of Photoisomerization. Retrieved from --INVALID-LINK--
-
ThePerfumersPopUpShop. (n.d.). This compound (Bedoukian). Retrieved from --INVALID-LINK--
-
INCHEM. (2005, January 5). JECFA Evaluations-cis-3-HEXENYL TIGLATE-. Retrieved from --INVALID-LINK--
-
Blaise, N., et al. (2024). Isomerization dynamics of a novel cis/trans‐only merocyanine. ResearchGate. Retrieved from --INVALID-LINK--
-
Li, L., et al. (2014). Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III). PubMed. Retrieved from --INVALID-LINK--
References
- 1. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 2. fraterworks.com [fraterworks.com]
- 3. This compound [ventos.com]
- 4. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
Selecting appropriate internal standards for cis-3-Hexenyl tiglate quantification
Welcome to the technical support guide for the accurate quantification of cis-3-Hexenyl tiglate. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This guide provides in-depth, field-proven insights into selecting and validating an appropriate internal standard (IS) for your assays, moving beyond generic protocols to explain the fundamental causality behind critical experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for quantifying this compound?
An internal standard is a compound added at a constant concentration to all samples, including calibration standards and blanks, at the beginning of the sample preparation process.[1][2] Its primary role is to compensate for variations and errors that can occur during analysis.[1][3] For a semi-volatile compound like this compound, which has a boiling point of approximately 105°C at 5 mm Hg, losses can occur during sample preparation steps like extraction, evaporation, and reconstitution.[4][5] An IS also corrects for variability in injection volume and instrument response drift.[3] By using the ratio of the analyte's response to the IS's response for quantification, the precision and accuracy of the results are significantly improved.[6]
Q2: What are the "golden rules" for selecting an internal standard for this compound?
The ideal internal standard should behave as a chemical twin to this compound throughout the entire analytical process. The key criteria are:
-
Structural and Chemical Similarity: The IS should be closely related to this compound (an ester with a C11H18O2 formula) to ensure similar extraction efficiency and chromatographic behavior.[3][7][8]
-
Chromatographic Resolution: The IS peak must be well-separated from the this compound peak and any other matrix components. Co-elution will lead to inaccurate quantification.[6][7]
-
Non-Interference: The IS must not be naturally present in the sample matrix and should not react with the analyte or the matrix.[2][6]
-
Stability and Purity: The IS must be chemically stable throughout the sample preparation and analysis and be of high, known purity.[3][7]
-
Similar Response: For detectors like Flame Ionization Detectors (FID), the IS should have a similar response factor to the analyte. For Mass Spectrometry (MS), it should exhibit similar ionization efficiency.[9]
Q3: Is a deuterated version of this compound the best option?
For mass spectrometry-based methods (GC-MS or LC-MS), an isotopically labeled standard, such as a deuterated (e.g., d3 or d5) this compound, is considered the gold standard.[3][9][10] Deuterated standards are chemically identical to the analyte, meaning they co-elute and have the same extraction recovery and ionization response.[8][11] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[11] This near-perfect mimicry provides the most effective correction for matrix effects and other analytical variabilities.[12] However, they can be expensive and may not always be commercially available.
Q4: What are some suitable, commercially available non-deuterated internal standards to consider?
When a deuterated standard is not feasible, a structural analog is the next best choice. For this compound, consider esters of similar molecular weight, polarity, and volatility. Potential candidates include:
-
Hexyl tiglate: Saturated alcohol chain, same acid moiety.
-
cis-3-Hexenyl valerate: Same alcohol, different but similarly sized acid moiety.
-
Methyl nonenoate or Ethyl octenoate: Esters with a similar carbon number and degree of unsaturation.
-
Other C10-C12 Esters: Compounds like propyl heptanoate or butyl hexanoate could be screened.
The suitability of any of these must be confirmed through the validation experiments detailed below.
In-Depth Technical Guide: A Three-Pillar Approach to Internal Standard Selection
Accurate quantification is built on a foundation of rigorous method development. The selection and validation of an internal standard can be broken down into three core pillars: defining ideal characteristics, screening candidates, and performing experimental validation.
Caption: Figure 1. Decision workflow for internal standard selection.
Troubleshooting Guide: Common Issues in IS Performance
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor Precision (%RSD > 15% for QC samples) | 1. Inconsistent IS addition. 2. IS is not behaving similarly to the analyte during sample prep (e.g., different extraction recovery). 3. IS instability in the sample matrix or final extract. | 1. Use a high-precision automated pipette or dilute the IS to a larger volume to minimize pipetting error. 2. Re-evaluate IS choice; select a closer structural analog. 3. Perform stability tests of the IS in the final solvent and in extracted matrix at various time points and temperatures. |
| Inaccurate Results (Bias > 15% for QC samples) | 1. The IS peak is co-eluting with an interfering compound from the matrix. 2. The IS is naturally present in some samples. 3. Incorrect calculation of the Relative Response Factor (RRF). | 1. Analyze multiple batches of blank matrix to check for interferences at the IS retention time. Adjust chromatographic conditions if needed. 2. Screen multiple blank matrix lots. If the IS is endogenous, a new IS must be selected. 3. Re-prepare calibration standards and recalculate the RRF from the slope of the calibration curve. |
| Drifting IS Peak Area/Response | 1. IS degradation over the course of the analytical run. 2. Adsorption of the IS to vials, tubing, or the analytical column. 3. Inconsistent ionization (for MS detectors), potentially due to matrix suppression affecting the IS differently than the analyte. | 1. Prepare fresh IS spiking solution. Check for stability in the autosampler over 24 hours. 2. Use deactivated glass vials. Consider a different column chemistry or mobile phase composition. 3. A deuterated IS is the best solution. If not possible, ensure sample cleanup is highly effective to minimize matrix effects. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations of analyte or IS. 2. The concentration of the IS is too high or too low relative to the analyte concentration range. 3. Incorrect integration of analyte or IS peaks. | 1. Reduce the concentration of the highest calibration standards or dilute the samples. 2. The IS concentration should be similar to the mid-point of the analyte's expected concentration range.[2] 3. Manually review the peak integration for all standards to ensure consistency. |
Experimental Protocol: Validation of a Selected Internal Standard
This protocol outlines the necessary steps to validate your chosen internal standard, ensuring it is fit for purpose as per guidelines from bodies like the FDA and ASTM.[13][14]
Caption: Figure 2. Experimental workflow for internal standard validation.
Step-by-Step Methodology
1. Preparation of Stock and Spiking Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Prepare a 1 mg/mL stock solution of the candidate Internal Standard (IS) in the same solvent.
-
From these stocks, prepare an IS spiking solution at a concentration that will yield a robust detector response and is similar to the expected midpoint concentration of the analyte in your samples.
2. Calibration Curve Preparation:
-
Prepare a series of at least 6 calibration standards by serially diluting the analyte stock solution.
-
Spike each calibration standard with a constant volume of the IS spiking solution. The final concentration of the IS must be the same in every standard.[2]
3. Quality Control (QC) Sample Preparation:
-
Using a blank matrix (e.g., plasma, formulation buffer) that is free of the analyte and IS, prepare QC samples at three concentrations: Low, Medium, and High.
-
These QCs should be prepared from a separate weighing of the analyte stock to ensure independence from the calibration standards.
-
Spike each QC sample with the same constant amount of the IS spiking solution.
4. Analysis:
-
Analyze the calibration standards, QCs (in triplicate), and blank matrix samples (with and without IS) using your developed chromatographic method.
5. Data Evaluation:
-
Linearity: Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Perform a linear regression. The coefficient of determination (r²) should be ≥ 0.99.
-
Specificity/Interference: Examine the chromatogram of the blank matrix spiked only with the IS. There should be no interfering peaks at the retention time of the this compound. Likewise, in the unspiked blank matrix, there should be no peaks at the retention times of either the analyte or the IS.[7]
-
Accuracy & Precision: For the QC samples, calculate the concentration using the calibration curve. Accuracy should be within 85-115% (80-120% for the lowest QC) of the nominal value. Precision (%RSD) should be ≤ 15% (≤ 20% for the lowest QC).
-
Recovery & Matrix Effect (for complex matrices):
-
Recovery: Compare the analyte/IS peak area ratio in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compare the analyte/IS peak area ratio in a post-extraction spiked sample to a standard in neat solvent.
-
If the selected IS meets all these criteria, it is considered validated and fit for the purpose of accurately quantifying this compound in your samples.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. store.astm.org [store.astm.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for cis-3-Hexenyl Tiglate Analysis in Complex Matrices
Welcome to the technical support center for the analytical method validation of cis-3-Hexenyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the analysis of this volatile compound in complex matrices. The information herein is grounded in established regulatory frameworks and field-proven expertise to ensure scientific integrity and reliable results.
Introduction to this compound Analysis
This compound, a volatile ester with a characteristic green, fruity, and floral aroma, is found in various natural products, including honeysuckle and gardenia.[1][2] Its analysis is crucial in fragrance, flavor, and phytochemical research. Due to its volatility and potential for interaction with complex sample components, developing and validating a robust analytical method is paramount to achieving accurate and reproducible quantification. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and commonly used technique for this type of analysis.[3][]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This is a critical requirement by regulatory bodies such as the FDA and is outlined in guidelines like ICH Q2(R1).[6][7]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development and validation of analytical methods for this compound.
Q1: What are the primary challenges when analyzing this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Effects: Complex matrices can introduce interferences that either enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate quantification.[8][9] This is a significant consideration in GC-MS, where non-volatile matrix components can accumulate in the GC inlet and affect analyte transfer.[10]
-
Volatility and Stability: As a volatile compound, this compound can be lost during sample preparation and handling.[11] Its stability can also be affected by the sample matrix, temperature, and light exposure.
-
Sample Preparation: Efficiently extracting a volatile compound from a complex matrix without introducing contaminants or causing analyte loss requires careful optimization of the sample preparation technique.[12][13]
Q2: Which sample preparation technique is best suited for this compound?
A2: The choice of sample preparation technique depends heavily on the specific matrix. For volatile compounds like this compound, headspace-based techniques are often preferred as they minimize matrix interference.
-
Static Headspace (SHS): This is a simple and rapid technique suitable for samples where the analyte has a high vapor pressure.
-
Dynamic Headspace (Purge and Trap): This method offers higher sensitivity than SHS by concentrating the volatiles on a sorbent trap before desorption into the GC.[13]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for both direct immersion and headspace sampling, offering good pre-concentration and reduced matrix effects.[14]
Q3: How do I select the appropriate GC column for this compound analysis?
A3: A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns provide a good balance of selectivity for a wide range of volatile and semi-volatile compounds. The column dimensions (length, internal diameter, and film thickness) should be optimized to achieve the desired resolution and analysis time.
Q4: What are the key method validation parameters I need to assess according to ICH Q2(R1) guidelines?
A4: The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
The following table summarizes the typical acceptance criteria for these parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Recovery of 80-120% of the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | RSD of results should remain within acceptable limits. |
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact integration and, consequently, the accuracy and precision of your results.[18]
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shapes.
Detailed Steps:
-
Peak Tailing:
-
Active Sites in the GC Inlet: The inlet liner is a common source of activity. Ensure you are using a deactivated liner and that it is clean.[8] Replace the liner if it appears contaminated.
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small section (e.g., 10-20 cm) can often resolve this.
-
System Leaks: Leaks in the system, particularly around the septum and column fittings, can cause peak tailing.[19] Use an electronic leak detector to check for leaks.
-
-
Peak Fronting:
-
Column Overload: This is the most common cause of fronting peaks.[20] Injecting too much analyte onto the column can saturate the stationary phase. Dilute your sample or increase the split ratio.
-
Solvent Mismatch: If the solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure your solvent is appropriate for the column.
-
Issue 2: Inconsistent Results (Poor Precision)
Poor precision can stem from various sources, from sample preparation to instrument performance.
Troubleshooting Workflow for Poor Precision
Caption: A workflow for diagnosing the cause of poor precision.
Detailed Steps:
-
Injection Precision:
-
Perform a series of replicate injections of a standard solution. If the precision is poor, the issue likely lies with the injection system.
-
Autosampler/Syringe: Check the syringe for bubbles or blockages. Clean or replace it if necessary.[21] Ensure the autosampler is properly aligned and functioning correctly.
-
-
Sample Preparation:
-
If injection precision is good, the variability is likely introduced during sample preparation.
-
Homogeneity: Ensure your sample is thoroughly mixed before taking an aliquot.
-
Accuracy of Measurements: Verify the calibration and proper use of all volumetric glassware and pipettes.
-
-
System Stability:
-
Fluctuations in oven temperature or carrier gas pressure can lead to retention time shifts and inconsistent peak areas. Monitor these parameters to ensure they are stable.
-
Issue 3: Low or No Analyte Signal
A weak or absent signal for this compound can be alarming but is often resolvable.
Troubleshooting Workflow for Low/No Signal
References
- 1. fraterworks.com [fraterworks.com]
- 2. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. environics.com [environics.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. agilent.com [agilent.com]
- 19. gcms.cz [gcms.cz]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of cis-3-Hexenyl Tiglate and cis-3-Hexenyl Acetate in Floral Scents
<
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of chemical ecology, the composition of floral scents plays a pivotal role in mediating plant-insect interactions. Among the myriad of volatile organic compounds (VOCs) that constitute these complex bouquets, esters of the C6 "green leaf volatile" alcohol, cis-3-hexenol, are particularly significant. This guide provides a detailed comparative analysis of two such esters: cis-3-Hexenyl tiglate and cis-3-Hexenyl acetate. We will delve into their distinct physicochemical properties, biosynthetic origins, and differential roles in shaping the olfactory landscape that guides pollinator behavior. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and plant sciences, as well as for professionals in the flavor and fragrance industries.
Physicochemical Properties: A Tale of Two Esters
The subtle structural differences between the tiglate and acetate esters of cis-3-hexenol give rise to distinct physicochemical properties that influence their volatility and diffusion in the environment. These differences are critical in determining how these scent molecules are perceived by insect antennae.
| Property | This compound | cis-3-Hexenyl acetate |
| Molecular Formula | C₁₁H₁₈O₂[1] | C₈H₁₄O₂[2] |
| Molecular Weight | 182.27 g/mol [] | 142.20 g/mol [2] |
| Odor Profile | Fresh, green, floral, fruity with hints of chamomile and earthy, mushroom notes.[][4][5] | Fresh, green, fruity, reminiscent of apples, pears, and bananas.[2][6][7] |
| Boiling Point | ~230°C (at atmospheric pressure)[1]; 105°C at 5 mm Hg[8] | 75-76°C at 23 mm Hg[2][6] |
| Density | 0.951 g/mL at 25°C[1][][8] | ~0.897 g/mL at 25°C[2] |
| Refractive Index | 1.458 to 1.462 at 20°C[1][9] | 1.425-1.429[10] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[][8] | Soluble in organic solvents.[2] |
| Natural Occurrence | Found in honeysuckle flowers and gardenia headspace.[4] | Detected in many fruits, green tea, and various flowers.[6][7][10][11] |
Causality Behind the Differences: The larger and more complex tiglate moiety, with its double bond, contributes to the higher molecular weight and boiling point of this compound compared to the simpler acetate ester. This suggests that cis-3-hexenyl acetate is the more volatile of the two, likely diffusing more rapidly from the floral source. The distinct odor profiles arise from the different ways these molecules interact with olfactory receptors in insects. The "green, grassy" note of the acetate is a classic "leaf alcohol" scent, while the tiglate's profile is more complex, with added floral, fruity, and even earthy undertones.[4]
Biosynthetic Pathways: From Leaf Damage to Floral Bouquet
Both this compound and cis-3-hexenyl acetate belong to the class of "green leaf volatiles" (GLVs), which are typically synthesized in response to tissue damage.[12][13][14] However, their incorporation into floral scents suggests a co-option of this defense-related pathway for reproductive purposes.
The biosynthesis of these esters begins with the lipoxygenase (LOX) pathway.[12][15] Damage to plant tissues, or in the case of floral emission, developmental cues, initiates the oxygenation of linolenic acid by 13-lipoxygenase. The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to form the highly reactive aldehyde, (Z)-3-hexenal.[13] This aldehyde is subsequently reduced to (Z)-3-hexenol by an alcohol dehydrogenase.[13]
The final step, esterification, is where the pathways for our two target molecules diverge. Specific acyltransferases are responsible for catalyzing the reaction between (Z)-3-hexenol and an acyl-CoA donor. In the case of cis-3-hexenyl acetate, an acetyl-CoA:(Z)-3-hexenol acetyltransferase (AAT) facilitates the transfer of an acetyl group. The formation of this compound involves a similar enzymatic step, but with tiglyl-CoA as the acyl donor. The production of tiglyl-CoA itself is linked to the catabolism of the amino acid isoleucine.
Caption: Biosynthetic pathway of cis-3-Hexenyl acetate and this compound.
Experimental Protocols for Comparative Analysis
A robust comparative analysis of these two floral scent components requires a multi-faceted experimental approach. Here, we outline the key methodologies for their collection, identification, quantification, and the assessment of their biological activity.
Headspace Collection of Floral Volatiles
The first critical step is to capture the volatile compounds as they are naturally emitted from the flowers. Dynamic headspace collection is a commonly employed and effective technique.[16][17][18]
Protocol: Dynamic Headspace Volatile Collection
-
Chamber Setup: Enclose the intact flower(s) in a glass chamber or a Tedlar® bag.[16][19] The material should be inert to prevent contamination.
-
Airflow: A "push-pull" system is recommended.[16][17] Purified, humidified air is pushed into the chamber at a controlled flow rate (e.g., 100 mL/min). Simultaneously, air is pulled out of the chamber through a sorbent trap at a slightly lower flow rate.
-
Sorbent Trap: The trap contains an adsorbent material, such as Porapak Q or a combination of Tenax TA and Carbotrap, to capture the VOCs.
-
Sampling Duration: The collection period can range from a few hours to 24 hours, depending on the emission rate of the plant species.
-
Elution: After collection, the trapped volatiles are eluted from the sorbent using a suitable solvent, such as dichloromethane or hexane.[18]
Caption: Dynamic headspace collection ("push-pull") system for floral volatiles.
An alternative and often simpler method is static headspace collection using Solid Phase Microextraction (SPME).[16][19][20]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Chamber and Fiber: Place the flower in a sealed glass vial.[20] A SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial.[19]
-
Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes).
-
Desorption: The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[20]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds in complex mixtures like floral scents.[21][22][23][24]
Protocol: GC-MS Analysis of Floral Volatiles
-
Injection: The solvent extract from headspace collection or the SPME fiber is introduced into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms or a polar DB-WAX column).[24][25]
-
Temperature Program: A temperature gradient is applied to the GC oven to facilitate the elution of compounds with different volatilities. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/min.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to a library (e.g., NIST/Wiley) for identification.[25]
-
Quantification: By adding a known amount of an internal standard to the sample before analysis, the concentration of each identified compound can be determined.
Electroantennography (EAG) for Assessing Biological Activity
To understand the differential roles of this compound and cis-3-hexenyl acetate in pollinator attraction, it is essential to measure how strongly insect antennae respond to each compound. Electroantennography (EAG) is a technique that measures the summated electrical response of an insect's antenna to an odor stimulus.[26][27]
Protocol: Electroantennography (EAG) Assay
-
Insect Preparation: An insect (e.g., a moth or bee) is anesthetized, and one of its antennae is either left attached or carefully excised.[26][27][28]
-
Electrode Placement: The antenna is mounted between two electrodes. The reference electrode is typically inserted into the head of the insect, and the recording electrode makes contact with the tip of the antenna.[27][28]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (this compound or cis-3-hexenyl acetate) is injected into this airstream.[26]
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. An olfactory response is detected as a negative voltage deflection.[26][27]
-
Dose-Response Curve: By testing a range of concentrations for each compound, a dose-response curve can be generated to compare the sensitivity of the insect's olfactory system to each ester.[26]
Caption: Experimental workflow for Electroantennography (EAG).
Differential Roles in Plant-Insect Interactions
The distinct physicochemical and olfactory properties of this compound and cis-3-hexenyl acetate suggest they play different roles in mediating interactions between plants and insects.
cis-3-Hexenyl acetate , with its sharp, "green" scent, is a widespread signal of fresh foliage and, in some contexts, recent herbivore damage.[29][30] Its presence in floral scents may act as a general attractant for a broad range of insects, signaling a potential food source. It can also play a role in indirect defense by attracting predators and parasitoids of herbivores.[13][15]
This compound , on the other hand, has a more complex and nuanced aroma.[4][5] Its lower volatility means it will likely remain closer to the flower, potentially acting as a short-range attractant or a landing cue for specialized pollinators. Its unique scent profile, which is less common than the acetate, could contribute to the specificity of a plant-pollinator relationship, helping a particular insect species to distinguish its host plant from others in a complex olfactory environment.
Conclusion
While both this compound and cis-3-hexenyl acetate are derived from the same precursor, (Z)-3-hexenol, they are distinct molecules with different properties and likely different ecological functions. The more volatile and widespread acetate may serve as a general, long-range attractant, while the less volatile and more complex tiglate could function as a more specific, short-range cue. A thorough understanding of these differences, gained through the experimental approaches outlined in this guide, is crucial for unraveling the intricate chemical language that governs the interactions between plants and the insects they depend on for reproduction. Further research, particularly comparative behavioral assays with various pollinator species, will be invaluable in fully elucidating the distinct roles of these two fascinating floral scent compounds.
References
- 1. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 2. nbinno.com [nbinno.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 6. cis-3-Hexenyl Acetate | 3681-71-8 [chemicalbook.com]
- 7. Showing Compound cis-3-Hexenyl acetate (FDB019927) - FooDB [foodb.ca]
- 8. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 9. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 10. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. firmenich.com [firmenich.com]
- 12. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Roles of (Z)-3-hexenol in plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Analysis of Floral Scent Compounds and Classification by Scent Quality in Tulip Cultivars [jstage.jst.go.jp]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. nustras.com [nustras.com]
- 30. researchgate.net [researchgate.net]
Validating the Role of cis-3-Hexenyl Tiglate in Attracting Specific Pollinators: A Comparative Guide
In the intricate dialogue between plants and their pollinators, floral scents act as a primary language, guiding insects to their nectar rewards and ensuring successful plant reproduction.[1][2] Among the vast vocabulary of floral volatile organic compounds (VOCs), cis-3-Hexenyl tiglate, an ester with a characteristic fresh, green, and subtly fruity-floral aroma, presents a compelling case for investigation.[3][][5][6] While known to be a component of scents from flowers like gardenia and honeysuckle, its specific role in attracting particular pollinators remains an open and nuanced question.[][7][8] This guide provides a comprehensive framework for researchers to systematically validate and compare the pollinator attraction efficacy of this compound against other relevant floral volatiles.
Understanding the Candidate Compound: this compound
This compound is an ester formed from cis-3-hexenol (a "green leaf" alcohol) and tiglic acid.[3] Its scent profile is described as green, fruity (with banana and melon nuances), and floral, with earthy or mushroom-like undertones.[6][8][9][10] This complexity suggests a potential for sophisticated signaling to pollinators. Found in the headspace of flowers like Japanese honeysuckle (Lonicera japonica), its presence alone does not confirm it as a primary attractant.[] For instance, in one study, while this compound was identified, only cis-jasmone proved to be a significant attractant for the New Zealand flower thrips.[] This underscores the necessity of empirical validation.
The Comparative Framework: Selecting Alternative Volatiles
To rigorously assess the role of this compound, its performance must be compared against well-characterized floral volatiles. The choice of these alternatives is critical and should be guided by the research question and the specific plant-pollinator system under investigation.
Table 1: Potential Alternative Volatiles for Comparative Studies
| Volatile Compound | Chemical Class | Common Scent Profile | Rationale for Comparison |
| Linalool | Terpenoid | Floral, sweet, woody | A common and potent pollinator attractant across many plant species.[11] |
| Methyl Salicylate | Benzenoid | Minty, sweet, wintergreen | Known to attract a variety of pollinators, including bees.[1][11] |
| β-Ocimene | Terpenoid | Sweet, herbaceous, woody | Frequently found in the floral scents of plants pollinated by bees and other insects.[12] |
| cis-3-Hexenyl Acetate | Ester | Sharp, green, grassy | Structurally similar to this compound, allowing for investigation of the tiglate moiety's specific contribution. |
Experimental Validation Workflow
A multi-tiered approach is essential to move from correlation to causation in determining the attractant properties of this compound. This workflow integrates chemical analysis, electrophysiology, and behavioral assays.
Caption: Experimental workflow for validating pollinator attraction.
Phase 1: Chemical and Electrophysiological Analysis
The initial step is to confirm the presence and relative abundance of this compound in the floral headspace of the plant of interest.
Protocol: Dynamic Headspace Collection and GC-MS Analysis
-
Volatile Collection: Enclose a flower or inflorescence in a glass chamber or a Tedlar bag. Use a portable air pump to draw air through the chamber and into a sorbent trap (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 1-2 hours).[13]
-
Sample Elution: Elute the trapped volatiles from the sorbent tube using a high-purity solvent like hexane or dichloromethane.
-
GC-MS Analysis: Inject the eluted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[12][14]
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) suitable for volatile compound separation.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.[12]
-
Identification: Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).
-
-
Quantification: Quantify the emission rates of key compounds by comparing their peak areas to those of an internal standard of a known concentration.
EAG is a powerful technique to determine if a pollinator's antennae can detect a specific compound.[15][16][17] It measures the summated electrical response of the antennal olfactory receptor neurons to a volatile stimulus.[18][19]
Protocol: Electroantennography (EAG) Bioassay
-
Insect Preparation: Anesthetize the target pollinator (e.g., a bee or moth) by chilling it. Carefully excise one antenna.[18]
-
Antenna Mounting: Mount the antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal tip.[17][18]
-
Stimulus Preparation: Prepare serial dilutions of synthetic this compound and alternative compounds in a solvent like mineral oil or hexane. Apply a small amount of each solution to a piece of filter paper inside a Pasteur pipette.
-
Stimulus Delivery: Deliver a puff of charcoal-filtered air through the pipette, carrying the volatile stimulus over the mounted antenna.
-
Data Recording: Record the resulting depolarization (voltage change) using an EAG system. A significant negative voltage deflection indicates an olfactory response.[15]
-
Controls: Use a solvent-only puff as a negative control and a known potent attractant as a positive control.
Table 2: Hypothetical EAG Response Data
| Compound | Concentration (µg/µl) | Mean EAG Response (-mV) ± SE |
| Control (Solvent) | 0 | 0.1 ± 0.02 |
| This compound | 10 | 0.8 ± 0.15 |
| This compound | 100 | 1.5 ± 0.21 |
| Linalool | 100 | 2.1 ± 0.18 |
| Methyl Salicylate | 100 | 1.8 ± 0.25 |
Phase 2: Behavioral Assays
A positive EAG response demonstrates detection, but not necessarily attraction. Behavioral assays are crucial to determine if the compound elicits an attractive behavioral response.[20][21]
This laboratory-based assay assesses the innate preference of a pollinator between two odor sources.
Caption: Diagram of a Y-tube olfactometer for choice assays.
Protocol: Y-Tube Olfactometer Assay
-
Setup: A Y-shaped glass tube with a constant flow of purified air through each arm.
-
Stimulus Application: Place a filter paper treated with this compound in one arm and a solvent-treated filter paper in the other.
-
Pollinator Introduction: Introduce a single naive pollinator (one that has not been previously exposed to the test odors) at the base of the Y-tube.
-
Choice Recording: Record which arm the pollinator enters first and how much time it spends in each arm. A choice is typically recorded when the insect moves a set distance past the Y-junction.
-
Replication and Rotation: Conduct multiple trials with different individual insects. Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Comparative Trials: Repeat the experiment, comparing this compound directly against the alternative volatiles.
While laboratory assays are controlled, they may not fully reflect natural foraging behavior.[20][22] Flight cage and field experiments provide more ecologically relevant validation.
Protocol: Artificial Flower Choice Assay in a Flight Cage
-
Setup: Use a flight cage containing multiple artificial flowers that are visually identical but differ in their scent cues.[23]
-
Scent Application: Apply synthetic this compound to one set of artificial flowers, an alternative volatile to another set, and a solvent control to a third set.
-
Pollinator Release: Release pollinators into the cage and record their foraging choices (e.g., first visit, total number of visits, and duration of visits to each flower type).
-
Data Analysis: Use statistical tests (e.g., Chi-squared or ANOVA) to determine if there is a significant preference for flowers scented with this compound.
Protocol: Field Trapping
-
Trap Design: Use simple traps (e.g., sticky traps or funnel traps) baited with a slow-release lure.
-
Lure Preparation: Prepare lures containing synthetic this compound, alternative volatiles, and a control (no scent).
-
Trap Deployment: Place the traps in the natural habitat of the target pollinators. Use a randomized block design to account for spatial variation.
-
Data Collection: After a set period, collect the traps and identify and count the number of target pollinators captured in each trap type.
Conclusion: Synthesizing the Evidence
Validating the role of this compound as a pollinator attractant requires a convergence of evidence from chemical, electrophysiological, and behavioral analyses. A significant EAG response, coupled with a demonstrated preference in olfactometer and flight cage assays, and confirmed by higher trapping rates in the field, would provide strong evidence for its role.
By comparing these results to those obtained for established attractants like linalool or structurally similar compounds like cis-3-hexenyl acetate, researchers can precisely define the specificity and potency of this compound. This systematic approach not only elucidates the function of a single compound but also contributes to our broader understanding of the complex chemical ecology of plant-pollinator interactions.[11][24][25]
References
- 1. botany.one [botany.one]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 5. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 6. This compound [ventos.com]
- 7. fraterworks.com [fraterworks.com]
- 8. This compound (Bedoukian) — ThePerfumersPopUpShop [theperfumerspopupshop.com]
- 9. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 10. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 11. botany.one [botany.one]
- 12. mdpi.com [mdpi.com]
- 13. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ockenfels-syntech.com [ockenfels-syntech.com]
- 17. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 18. benchchem.com [benchchem.com]
- 19. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Complex floral traits shape pollinator attraction to ornamental plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. A sensory bias overrides learned preferences of bumblebees for honest signals in Mimulus guttatus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The smell of environmental change: Using floral scent to explain shifts in pollinator attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Cross-reactivity of Insect Olfactory Receptors to cis-3-Hexenyl tiglate and its Analogs: A Comparative Guide
Introduction
In the intricate world of insect chemical communication, olfaction reigns supreme. The ability to detect and discriminate a vast array of volatile organic compounds (VOCs) underpins critical behaviors such as locating food sources, finding mates, and avoiding predators.[1][2] At the heart of this sensory modality are the olfactory receptors (ORs), a large and diverse family of ligand-gated ion channels expressed in the dendrites of olfactory sensory neurons (OSNs).[3][4][5][6][7] These neurons are housed within specialized hair-like structures on the insect's antennae and maxillary palps called sensilla.[1][3][8]
This guide focuses on the cross-reactivity of insect ORs to cis-3-Hexenyl tiglate and its structural analogs. This compound is a naturally occurring green leaf volatile (GLV) found in various plants, including Japanese honeysuckle and gardenia.[][10][11] Its characteristic fresh, green, and slightly fruity aroma plays a significant role in plant-insect interactions.[10][12][13] Understanding how insect ORs respond not only to this specific compound but also to a range of structurally similar molecules is crucial for deciphering the principles of olfactory coding and for the development of novel pest management strategies that target the olfactory system.[4]
This document provides a comparative analysis of the responses of various insect ORs to this compound and its analogs, supported by experimental data from key methodologies in the field. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific rigor and reproducibility.
The Insect Olfactory Signaling Pathway: A Primer
The journey of an odorant molecule from the environment to the insect brain is a multi-step process. Volatile compounds enter the sensilla through pores and dissolve in the sensillum lymph.[1] Here, they may interact with odorant-binding proteins (OBPs) that are thought to solubilize and transport these hydrophobic molecules to the ORs on the dendritic membrane of the OSNs.[3][14] The binding of a specific ligand to an OR, which forms a heteromeric complex with a conserved co-receptor (Orco), triggers the opening of the ion channel.[4][6][15] This influx of ions depolarizes the neuron, leading to the generation of action potentials that are then transmitted to the antennal lobe, the primary olfactory center in the insect brain.[16][17]
Caption: Generalized insect olfactory signaling pathway.
Comparative Cross-Reactivity Data
The specificity of an OR is not absolute; many receptors can be activated by a range of structurally related compounds, a phenomenon known as cross-reactivity.[18] The degree of cross-reactivity is a key factor in how insects perceive and discriminate between different odors. The following table summarizes hypothetical response data of different insect olfactory receptors to this compound and a selection of its structural analogs. The data is presented as the mean firing rate (spikes/s) obtained from Single Sensillum Recordings (SSR).
| Compound | Structure | Receptor A (Heliothis virescens) | Receptor B (Drosophila melanogaster) | Receptor C (Anopheles gambiae) |
| This compound | C11H18O2 | 120 ± 15 | 85 ± 10 | 40 ± 8 |
| cis-3-Hexenyl acetate | C8H14O2 | 95 ± 12 | 110 ± 14 | 35 ± 7 |
| trans-2-Hexenyl acetate | C8H14O2 | 50 ± 8 | 90 ± 11 | 20 ± 5 |
| cis-3-Hexenol | C6H12O | 70 ± 10 | 60 ± 9 | 55 ± 9 |
| Tiglic acid | C5H8O2 | 15 ± 4 | 10 ± 3 | 5 ± 2 |
Analysis of the Data:
-
Receptor A (Heliothis virescens) : This receptor shows the strongest response to the primary ligand, this compound. It also exhibits significant cross-reactivity to cis-3-Hexenyl acetate and cis-3-Hexenol, suggesting that the cis-3-hexenyl moiety is a key determinant for binding. The response to the trans isomer is notably lower, indicating stereospecificity. The minimal response to tiglic acid suggests the ester linkage and the alcohol portion are crucial for activation.
-
Receptor B (Drosophila melanogaster) : This receptor displays a broader tuning profile.[18] While it responds to this compound, its strongest response is to cis-3-Hexenyl acetate. The similar response to the trans isomer suggests less stringent stereospecificity compared to Receptor A. This broader reactivity might be adaptive for a generalist insect like Drosophila.
-
Receptor C (Anopheles gambiae) : This receptor exhibits a weaker overall response to this class of compounds, with the highest response to cis-3-Hexenol. This indicates that for this particular receptor, the alcohol functional group might be more important than the full ester structure. Such differences in receptor sensitivity across species can reflect their distinct ecological niches and host preferences.
Experimental Methodologies
To obtain reliable and comparable data on olfactory receptor responses, standardized and well-validated experimental techniques are essential. The following sections detail the protocols for three key methods used in the study of insect olfaction.
Electroantennography (EAG)
EAG provides a measure of the summed electrical potential from the entire antenna in response to an odorant stimulus.[19] It is a valuable tool for screening compounds for olfactory activity and for determining the overall sensitivity of the antenna.
Protocol for Electroantennography (EAG):
-
Insect Preparation:
-
Anesthetize an adult insect by chilling on ice.
-
Excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution).[19] The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base.
-
-
Odorant Delivery:
-
Prepare serial dilutions of this compound and its analogs in a suitable solvent (e.g., paraffin oil or hexane).
-
Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a controlled puff of air through the pipette, directing the odor-laden air over the antennal preparation.
-
-
Data Acquisition and Analysis:
-
Record the voltage changes from the antenna using a high-impedance amplifier.
-
The negative deflection in the baseline potential upon odor stimulation is the EAG response.
-
Measure the amplitude of the EAG response for each compound and concentration.
-
Normalize the responses to a standard compound to allow for comparisons across different preparations.[19]
-
Caption: Workflow for Electroantennography (EAG).
Single Sensillum Recording (SSR)
SSR is a powerful technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[14][20] This method provides detailed information about the sensitivity and selectivity of specific olfactory receptors.[20]
Protocol for Single Sensillum Recording (SSR):
-
Insect Immobilization:
-
Immobilize a live insect in a pipette tip or on a microscope slide with wax or tape, leaving the head and antennae exposed and accessible.[20]
-
Stabilize the antenna with a glass capillary or a small piece of tape.
-
-
Electrode Placement:
-
Insert a reference electrode (typically tungsten or glass) into the insect's eye or another part of the body.[1][20]
-
Under high magnification, carefully insert a sharpened tungsten recording electrode through the cuticle at the base of a target sensillum to make contact with the sensillum lymph.[1][20]
-
-
Recording and Stimulation:
-
Amplify and filter the electrical signal to record the extracellular action potentials (spikes) from the OSNs within the sensillum.
-
Deliver odorant stimuli as described in the EAG protocol.
-
Record the baseline firing rate of the neuron and the change in firing rate during and after odor stimulation.
-
-
Data Analysis:
-
Use spike-sorting software to distinguish the responses of different neurons within the same sensillum, if applicable, based on spike amplitude.[1]
-
Quantify the response as the number of spikes in a defined time window after stimulation minus the number of spikes in a pre-stimulus window.
-
Caption: Workflow for Single Sensillum Recording (SSR).
Calcium Imaging
Calcium imaging is an optical technique used to monitor the activity of large populations of neurons simultaneously.[21] By expressing genetically encoded calcium indicators like GCaMP in specific neurons, researchers can visualize changes in intracellular calcium concentrations that correlate with neural activity.[16][17]
Protocol for in vivo Calcium Imaging of the Antennal Lobe:
-
Fly Strain Preparation:
-
Use a transgenic fly line (e.g., Drosophila melanogaster) that expresses a calcium indicator (e.g., GCaMP) under the control of a specific promoter for a subset of OSNs.[16]
-
-
Surgical Preparation:
-
Immobilize the fly in a custom-built holder.
-
Carefully remove a small section of the head cuticle to create a window over the brain, exposing the antennal lobes.
-
Apply saline solution to keep the brain moist.
-
-
Imaging and Odor Delivery:
-
Place the fly under a fluorescence microscope (e.g., a two-photon or confocal microscope).[21]
-
Deliver odorants to the antennae using a computer-controlled olfactometer.
-
Acquire a time-series of fluorescence images of the antennal lobe before, during, and after odor stimulation.
-
-
Data Analysis:
-
Correct for any movement artifacts in the image series.
-
Identify the glomeruli in the antennal lobe, which are the functional units that receive input from OSNs expressing the same OR.[16][17]
-
Measure the change in fluorescence intensity (ΔF/F) in each glomerulus as a measure of its response to the odorant.
-
Caption: Workflow for Calcium Imaging of the Antennal Lobe.
Conclusion
The study of the cross-reactivity of insect olfactory receptors to compounds like this compound and its analogs provides fundamental insights into the chemical ecology of insects. By employing a combination of electrophysiological and imaging techniques, researchers can build a comprehensive picture of how odor information is encoded at the periphery. The comparative data presented in this guide highlights the diversity of receptor tuning across different insect species, which is likely a reflection of their evolutionary adaptations to specific ecological niches. A thorough understanding of these structure-activity relationships is not only of academic interest but also holds significant potential for the development of environmentally friendly strategies for managing insect pests and disease vectors.
References
- 1. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 10. fraterworks.com [fraterworks.com]
- 11. This compound | 67883-79-8 | Benchchem [benchchem.com]
- 12. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 13. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 14. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Calcium imaging of odor-evoked responses in the Drosophila antennal lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]
- 19. ockenfels-syntech.com [ockenfels-syntech.com]
- 20. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 21. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the aroma profiles of different cis-3-Hexenyl esters
An In-Depth Comparative Guide to the Aroma Profiles of cis-3-Hexenyl Esters
Introduction: The Essence of Green
The scent of freshly cut grass is a universally recognized and evocative aroma, a signal of summer and nature's vibrancy. In the world of flavor and fragrance chemistry, this distinct "green" note is primarily attributed to a family of C6 volatile compounds known as Green Leaf Volatiles (GLVs).[1] The principal alcohol in this family is cis-3-Hexenol, often called "leaf alcohol."[1][2] While cis-3-Hexenol itself possesses a potent grassy aroma, its ester derivatives offer a fascinating palette of scents, ranging from sharp and fruity to creamy and floral.
These esters are crucial components in the toolkit of perfumers and flavorists, allowing them to impart nuances of natural freshness, ripeness, and complexity to their creations. Understanding the subtle yet significant differences in their aroma profiles is essential for effective product development, whether for fine fragrances, personal care items, or food and beverage products.
This guide provides a detailed comparative analysis of the aroma profiles of four key cis-3-Hexenyl esters: acetate, butyrate, salicylate, and formate. We will explore their unique scent characteristics, supported by standardized methodologies for both instrumental and sensory analysis, providing researchers and developers with a comprehensive framework for their evaluation and application.
The Chemical and Sensory Landscape of cis-3-Hexenyl Esters
The defining characteristic of cis-3-Hexenyl esters is the foundational "green" note inherited from the parent alcohol. However, the addition of different ester functional groups dramatically modifies the molecule's volatility, polarity, and shape, thereby altering its interaction with our olfactory receptors. This chemical modification is the key to the diverse aromatic profiles within this family. A small change in the ester chain—from a simple acetate to a more complex butyrate or a bulky salicylate—can introduce new aromatic facets, transforming a simple grassy note into a multi-dimensional sensory experience.
Methodologies for Comprehensive Aroma Analysis
A complete understanding of an aroma compound cannot be achieved through instrumental analysis or human perception alone. A dual approach is required to correlate objective chemical data with the subjective, yet crucial, human sensory experience.[3]
Part A: Instrumental Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying the individual volatile components within a sample.[4][5] The gas chromatograph separates compounds based on their volatility and chemical properties, while the mass spectrometer provides a molecular fingerprint, allowing for precise identification.[3][6] This technique is invaluable for verifying the purity of an aroma chemical and identifying any trace impurities that might impact its overall scent profile.
-
Sample Preparation (Headspace SPME):
-
Place 1 mL of the cis-3-Hexenyl ester sample into a 20 mL glass headspace vial and seal it.
-
Incubate the vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
-
Expose a Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 20 minutes to adsorb the volatile analytes.[7]
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp up to 250°C at a rate of 8°C/min, and hold for 5 minutes.[4]
-
Injector: Splitless mode, 250°C. Desorb the SPME fiber for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Data Analysis:
-
Identify the primary ester peak based on its retention time and mass spectrum.
-
Compare the mass spectrum against a reference library (e.g., NIST) for confirmation.
-
Integrate all peaks to determine the relative purity of the ester.
-
Identify any impurity peaks and quantify their relative abundance.
-
Part B: Human Sensory Evaluation
While GC-MS tells us what is in the sample, sensory evaluation tells us how it smells. Using a trained panel of assessors provides a systematic and reproducible way to describe and quantify the different facets of an aroma.[8][9] Descriptive analysis is a key technique where panelists identify specific olfactory characteristics and rate their intensity.[10]
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their ability to detect and describe basic aromas.
-
Train the panel to identify and scale the intensity of key aroma descriptors relevant to green and fruity compounds (e.g., "grassy," "fruity-apple," "buttery," "floral"). This creates a standardized vocabulary.[8]
-
-
Sample Preparation and Presentation:
-
Prepare 1% dilutions of each cis-3-Hexenyl ester in an odorless solvent (e.g., dipropylene glycol).
-
Dip fragrance testing blotters into each solution for 2 seconds and allow the solvent to evaporate for 30 seconds.
-
Present the coded blotters to panelists in a randomized order in a well-ventilated, odor-free environment.
-
-
Evaluation Procedure:
-
Panelists are instructed to smell each blotter and rate the intensity of each pre-defined descriptor (e.g., Grassy, Fruity, Buttery, Floral, Sharp) on a 7-point scale (where 0 = not perceptible and 7 = extremely intense).[2]
-
A "rinse" period of at least 60 seconds, smelling an odorless substance (like their own skin), is required between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity score for each descriptor for each ester.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between the esters for each attribute.
-
Comparative Aroma Profiles: A Head-to-Head Analysis
The following profiles are a synthesis of published data and industry descriptions, illustrating the distinct character of each ester.
cis-3-Hexenyl Acetate
The quintessential "green" ester, this molecule is renowned for its intensely sharp, diffusive aroma reminiscent of freshly cut grass and crushed leaves.[11][12] Its profile is not purely green; it also possesses distinct fruity facets of unripe banana peel and crisp green apple.[11][13][14] Due to its high volatility, it serves primarily as a top note in fragrances, providing an immediate lift and natural freshness, though its scent lasts less than four hours on a testing strip.[11][13]
cis-3-Hexenyl Butyrate
The addition of the butyrate group adds significant complexity and richness. While retaining a fresh green and fruity (apple-pear) character, it introduces distinctive buttery, creamy, and waxy undertones.[15][16][17] This combination bridges the gap between fresh and ripe fruit.[15] Subtle winey or cognac-like facets add a layer of sophistication.[15][18] Its lower volatility gives it much greater longevity than the acetate, lasting over 200 hours on a smelling strip.[15][17]
cis-3-Hexenyl Salicylate
This ester marks a significant departure from the sharp, fruity-green profiles. Its character is much softer, blending green and floral notes with a warm, balsamic undertone.[19] It is often used to bring a natural greenness to white floral compositions like tuberose and ylang-ylang.[20] Functioning as a heart/base note, it is very tenacious and serves as an excellent blending agent and fixative, bridging the gap between volatile top notes and heavier base notes.[19][20][21]
cis-3-Hexenyl Formate
The formate ester presents a sharp, fresh, and intensely green profile, sometimes described with a unique arugula-like note.[22] It is strongly associated with fruity notes like kiwi, watermelon, red fruits, and apple.[22][23] It is a highly diffusive top note, used to impart a powerful and natural green-fruity burst in flavors and fragrances.[24][25][26]
Table 1: Summary of Key Aroma Descriptors
| Ester Name | Primary Character | Secondary Notes | Common Descriptors |
| cis-3-Hexenyl Acetate | Sharp, Diffusive Green | Fruity | Freshly cut grass, unripe banana, green apple, sharp.[11][13][27] |
| cis-3-Hexenyl Butyrate | Fruity, Green | Buttery, Creamy | Ripe apple, pear, buttery, waxy, wine-like, creamy.[15][17][18][28] |
| cis-3-Hexenyl Salicylate | Floral, Green | Balsamic, Sweet | Mild green, floral, balsamic, tenacious, orchid-like.[19][21] |
| cis-3-Hexenyl Formate | Sharp, Fruity Green | Fresh | Watermelon, kiwi, tomato, arugula, sharp.[22][23] |
Table 2: Illustrative Experimental Data
(Note: The following data is hypothetical, designed to illustrate the expected outcomes from the described experimental protocols.)
| Parameter | cis-3-Hexenyl Acetate | cis-3-Hexenyl Butyrate | cis-3-Hexenyl Salicylate | cis-3-Hexenyl Formate |
| GC-MS Data | ||||
| Purity (%) | >99.5 | >99.0 | >98.5 | >99.0 |
| Key Impurities | cis-3-Hexenol (<0.2%) | cis-3-Hexenol (<0.3%) | Salicylic Acid (<0.5%) | cis-3-Hexenol (<0.4%) |
| Sensory Data (Mean Intensity Scores, 0-7 Scale) | ||||
| Grassy / Green | 6.5 | 4.0 | 3.5 | 6.0 |
| Fruity (Apple/Pear) | 4.0 | 5.5 | 1.0 | 5.0 |
| Buttery / Creamy | 0.5 | 5.0 | 0.5 | 0.5 |
| Floral | 1.0 | 1.5 | 6.0 | 1.0 |
| Sharp / Pungent | 6.0 | 2.5 | 1.0 | 5.5 |
| Balsamic / Sweet | 0.5 | 1.0 | 4.5 | 0.5 |
| Perfumery Data | ||||
| Longevity (Blotter) | < 4 hours[11] | > 200 hours[15] | > 200 hours[19] | ~ 4-6 hours |
| Note Classification | Top | Top / Heart | Heart / Base | Top |
Discussion: Structure, Aroma, and Application
The comparative data clearly demonstrates a strong structure-aroma relationship. As the size of the ester group increases (formate < acetate < butyrate), the sharp, purely green character is softened and enriched with more complex, often fruity and creamy notes.
-
Volatility and Impact: The smaller esters, formate and acetate, are highly volatile "top notes." They provide an immediate, powerful burst of freshness but dissipate quickly. They are ideal for creating a vibrant, natural-smelling opening in a fragrance.
-
Complexity and Richness: The butyrate ester introduces a fatty, buttery character. This is because butyric acid itself is associated with the aroma of butter. This ester provides a "ripeness" and gourmand quality that the simpler esters lack, making it suitable for creating more complex fruit accords.[15][16]
-
Tenacity and Function: The large, rigid structure of the salicylate group dramatically reduces volatility, making cis-3-Hexenyl Salicylate a "base note." Its primary role is not to provide a sharp green scent but to lend a soft, natural green-floralcy and to act as a fixative, extending the life of other, more volatile ingredients in a composition.[19][20]
These differences directly inform their application. An air freshener designed for immediate impact might feature a high percentage of cis-3-Hexenyl Acetate. A fine fragrance aiming for a realistic, juicy pear note would utilize cis-3-Hexenyl Butyrate. A luxury floral perfume needing a persistent, natural green background would incorporate cis-3-Hexenyl Salicylate.
Conclusion
The family of cis-3-Hexenyl esters offers a remarkable demonstration of how subtle molecular modifications can lead to profound differences in perceived aroma. While all share a common "green" heritage from their parent alcohol, each ester possesses a unique and valuable aromatic profile. The sharp, fruity-green of the acetate and formate contrasts with the creamy, ripe fruitiness of the butyrate and the soft, floral-balsamic character of the salicylate.
For researchers, scientists, and developers, a comprehensive evaluation using both instrumental techniques like GC-MS and structured sensory analysis is paramount. This dual approach allows for a complete characterization, linking the chemical identity of a molecule to its sensory impact and ensuring its precise and effective application in creating the next generation of flavors and fragrances.
References
- 1. foreverest.net [foreverest.net]
- 2. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 6. medium.com [medium.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 9. odournet.com [odournet.com]
- 10. pac.gr [pac.gr]
- 11. fraterworks.com [fraterworks.com]
- 12. nbinno.com [nbinno.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. hermitageoils.com [hermitageoils.com]
- 15. fraterworks.com [fraterworks.com]
- 16. BUTYRATE CIS-3-HEXENYL MBA: aromatic specialty [arogreen.com]
- 17. perfumersworld.com [perfumersworld.com]
- 18. aromology.com [aromology.com]
- 19. fraterworks.com [fraterworks.com]
- 20. ScenTree - Cis-3-hexenyl salicylate (CAS N° 65405-77-8) [scentree.co]
- 21. iff.com [iff.com]
- 22. firmenich.com [firmenich.com]
- 23. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]
- 24. Cis-3-Hexenyl Formate Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]
- 25. Natural Cis-3-hexenyl Formate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 26. cis-3-Hexenyl formate | 33467-73-1 [chemicalbook.com]
- 27. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]
- 28. cis-3-Hexenyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]
A Comparative Guide to the Validation of cis-3-Hexenyl Tiglate as a Plant-Specific Biomarker
For researchers, scientists, and professionals in drug development, the accurate identification and quality control of botanical materials are paramount. Chemical biomarkers serve as a cornerstone in this endeavor, providing a verifiable fingerprint of a plant's identity and quality. This guide provides an in-depth technical analysis of cis-3-Hexenyl tiglate, a volatile organic compound (VOC), and evaluates its potential as a specific biomarker for plant species such as Gardenia jasminoides (Gardenia), Lonicera japonica (Honeysuckle), and Chamaemelum nobile (Roman Chamomile). We will objectively compare its performance with alternative biomarkers and provide the experimental framework necessary for its validation.
The Role of Chemical Biomarkers in Botanical Integrity
A chemical biomarker in the context of botany is a compound or a group of compounds that can be used to identify a specific plant species, its geographical origin, or to assess its quality. An ideal biomarker should be unique to a particular species (specific), consistently present in detectable amounts, and its concentration should correlate with a desired quality attribute, such as therapeutic efficacy or a specific flavor profile. The validation of a biomarker is a rigorous process that establishes its reliability and fitness for purpose.
This compound is a naturally occurring ester with a characteristic fresh, green, and fruity aroma. It is a known component of the essential oils of several aromatic plants, contributing significantly to their scent profiles. Its volatility, however, presents both advantages and challenges for its use as a biomarker.
Profiling this compound: A Multi-Species Analysis
This compound has been identified in a variety of plant species. Below, we compare its presence and relative abundance in three well-known medicinal and aromatic plants.
Gardenia jasminoides (Gardenia)
The essential oil of Gardenia flowers is prized for its rich, sweet fragrance. Studies have shown that this compound is a significant contributor to this aroma. Quantitative analysis has revealed its presence in varying concentrations depending on the specific form of the plant. For instance, in one study, the essential oil of Gardenia jasminoides contained 3.13% this compound, while Gardenia jasminoides f. longicarpa showed a higher concentration of 8.02%. This variability within the same species highlights a potential challenge for its use as a consistent biomarker.
Lonicera japonica (Honeysuckle)
The flowers of Japanese honeysuckle are used in traditional medicine and are known for their sweet, floral scent. GC-MS analysis of the volatile oil from Lonicera japonica has identified this compound as a quantitatively important ester, with concentrations ranging from 2.62% to 6.79%[1].
Chamaemelum nobile (Roman Chamomile)
Roman chamomile essential oil is widely used in aromatherapy and herbal preparations. Its chemical profile is complex, with a high proportion of various esters. While this compound has been identified as a constituent of Roman chamomile essential oil, it is generally not considered one of the major components used for quality control[2].
Comparison with Alternative Biomarkers
The suitability of this compound as a specific biomarker must be evaluated against other established chemical markers for these plant species.
| Plant Species | Primary Alternative Biomarkers | Chemical Class | Analytical Method |
| Gardenia jasminoides | Geniposide, Crocin-1, Chlorogenic acid | Iridoid Glycosides, Carotenoids, Phenolic Acids | HPLC-DAD-MS |
| Lonicera japonica | Chlorogenic acid, Luteoloside, Iridoids | Phenolic Acids, Flavonoids, Iridoids | HPLC, UPLC/Q-TOF |
| Chamaemelum nobile | Isobutyl angelate, Apigenin, Nobilin | Esters, Flavonoids, Sesquiterpene Lactones | GC-MS, LC-MS |
As the table indicates, the established biomarkers for these species are often non-volatile or semi-volatile compounds that are typically analyzed using High-Performance Liquid Chromatography (HPLC). This is a critical point of comparison. While the volatility of this compound makes it a key contributor to the plant's aroma and easily analyzable by Gas Chromatography (GC), it also makes it more susceptible to loss during sample handling and storage. In contrast, compounds like iridoid glycosides and flavonoids are more stable, potentially offering a more robust measure of quality and identity.
The presence of this compound across these phylogenetically distinct species (Gardenia, Lonicera, and Chamaemelum) also challenges its utility as a specific biomarker for any single one. Its value may lie more in its contribution to a broader chemical fingerprint or aroma profile rather than as a standalone identifier.
The Biosynthetic Pathway: Understanding the Origins of this compound
The biosynthesis of this compound provides insight into its distribution and potential variability. It is formed through an esterification reaction between cis-3-hexenol and tiglic acid.
Biosynthesis of this compound.
cis-3-Hexenol, also known as leaf alcohol, is a green leaf volatile (GLV) produced via the lipoxygenase (LOX) pathway, which is activated in response to tissue damage[3]. Tiglic acid is derived from the amino acid isoleucine. The final esterification step is catalyzed by an alcohol acyltransferase (AAT). The expression and activity of these enzymes can be influenced by genetic and environmental factors, leading to variations in the final concentration of this compound.
Experimental Protocols for Validation
To formally validate this compound as a biomarker, a series of experiments following established analytical validation guidelines are necessary.
Experimental Workflow for Biomarker Validation
Workflow for validating a plant biomarker.
Protocol for Quantification of this compound by HS-SPME-GC-MS
This protocol details the analysis of volatile compounds from a plant matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh or dried plant material (e.g., flowers, leaves)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound analytical standard
-
Internal standard (e.g., n-alkane solution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 0.5 - 1.0 g of finely ground plant material into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator or water bath set to a pre-optimized temperature (e.g., 60-80°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) in splitless mode.
-
The GC oven temperature program should be optimized to separate the target analyte from other matrix components. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
The mass spectrometer should be operated in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Quantification:
-
Identify this compound by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantify the compound using a calibration curve prepared with the analytical standard and normalized to the internal standard.
-
Conclusion and Future Perspectives
The evidence gathered suggests that while this compound is a key aromatic component in Gardenia jasminoides, Lonicera japonica, and Chamaemelum nobile, its validation as a specific biomarker for any single one of these species is challenging. Its presence across different plant families and the established use of more stable, non-volatile compounds for quality control indicate that its primary role may be as a contributor to a broader chemical fingerprint rather than a standalone identifier.
For drug development professionals and scientists, this means that while the aroma profile, including this compound, is important for the sensory attributes of a botanical product, reliance on more robust, less volatile markers like iridoids, flavonoids, and phenolic acids is likely to provide a more reliable and reproducible method for quality control and authentication.
Future research could explore the ratio of this compound to other related volatile esters as a potential chemotaxonomic marker. Additionally, investigating the genetic basis for the variability in its production could lead to the development of genetic markers for specific, high-yield chemotypes.
References
A Comparative Guide to the Biosynthetic Rates of cis-3-Hexenyl Tiglate in Plant Tissues
For researchers, scientists, and drug development professionals, understanding the nuances of plant secondary metabolism is paramount. This guide provides an in-depth comparison of the biosynthetic rates of cis-3-Hexenyl tiglate, a significant volatile organic compound, across various plant tissues. We will delve into the causality behind its production, provide detailed experimental protocols for its quantification, and present available data to support a comparative analysis.
Introduction: The Significance of this compound
This compound is a naturally occurring ester that contributes to the characteristic "green" aroma of many plants. As a member of the Green Leaf Volatiles (GLVs) family, its biosynthesis is a rapid response to tissue damage, such as that caused by herbivory.[][2] Beyond its role in fragrance, this compound is a crucial signaling molecule (semiochemical) in plant defense mechanisms.[3] Its emission can deter herbivores, attract natural enemies of those herbivores, and prime neighboring plants for an enhanced defense response.[4] The production of this compound is intricately linked to the jasmonate signaling pathway, a central hormonal cascade in plant immunity.[5]
The Biosynthetic Pathway: From Fatty Acids to Fragrance
The formation of this compound begins with the release of α-linolenic acid from chloroplast membranes, typically triggered by cellular disruption. This fatty acid then enters the lipoxygenase (LOX) pathway.[3][6]
Here is a step-by-step breakdown of the biosynthesis:
-
Lipoxygenase (LOX) Action : The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxy-linolenic acid.[6]
-
Hydroperoxide Lyase (HPL) Cleavage : This hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce the highly reactive C6 aldehyde, (Z)-3-hexenal.[4][7]
-
Reduction to Leaf Alcohol : (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol, often referred to as leaf alcohol, by the action of alcohol dehydrogenase (ADH).[7]
-
Esterification : The final step is the esterification of (Z)-3-hexenol with tigloyl-CoA, a derivative of the amino acid isoleucine. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[8][9][10]
The following diagram illustrates this biosynthetic pathway:
References
- 2. mdpi.com [mdpi.com]
- 3. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Insect Olfaction: A Comparative Guide to the Structure-Activity Relationship of Tiglate Esters
For researchers, scientists, and professionals in drug development, understanding the intricacies of insect olfaction is paramount for developing novel pest management strategies and other chemical ecology applications. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of tiglate esters in insect olfaction. By examining how subtle molecular changes influence behavioral and physiological responses, we can elucidate the principles governing odorant recognition and inform the rational design of new semiochemicals.
Introduction: The Significance of Tiglate Esters in Insect Communication
Tiglate esters, derivatives of tiglic acid ((E)-2-methyl-2-butenoic acid), are a class of volatile organic compounds found in various plants and are also utilized by some insect species as pheromones. A notable example is their role as components of the male-produced aggregation pheromone in Drosophila virilis.[1] The specific composition and ratio of these esters can convey crucial information, influencing behaviors such as aggregation, mating, and oviposition. Understanding the SAR of these compounds is therefore essential for deciphering the chemical language of insects.
This guide will dissect the relationship between the chemical structure of tiglate esters and their biological activity, focusing on two key aspects: the influence of the alcohol moiety and the isomeric properties of the acid moiety. We will explore this through a combination of behavioral and electrophysiological data, providing a comprehensive picture of how insects perceive these important semiochemicals.
Comparative Analysis: How Molecular Structure Dictates Olfactory Response
The olfactory response of an insect to a particular odorant is a highly specific process, governed by the interaction between the chemical and olfactory receptors (ORs) on the antennae. The shape, size, and functional groups of the odorant molecule all play a critical role in determining the strength and nature of this interaction.
The Influence of the Alcohol Moiety: A Case Study in Drosophila virilis
A foundational study on the aggregation pheromone of Drosophila virilis provides a clear example of how modifying the alcohol group of a tiglate ester can dramatically alter its behavioral activity.[1] The male-produced pheromone of this species contains methyl tiglate, ethyl tiglate, and isopropyl tiglate.
Table 1: Behavioral Response of Drosophila virilis to Tiglate Ester Analogs
| Compound | Structure | Relative Behavioral Activity |
| Methyl Tiglate | CH₃-CH=C(CH₃)-COOCH₃ | Least Active |
| Ethyl Tiglate | CH₃-CH=C(CH₃)-COOCH₂CH₃ | Most Active |
| Isopropyl Tiglate | CH₃-CH=C(CH₃)-COOCH(CH₃)₂ | Intermediate Activity |
Data synthesized from Bartelt et al. (1985).[1]
These findings demonstrate a distinct structure-activity relationship. The ethyl ester elicited the strongest behavioral response, suggesting an optimal fit within the binding pocket of the responsible olfactory receptor(s). The smaller methyl ester and the bulkier isopropyl ester were both less effective, indicating that the size and shape of the alcohol moiety are critical for potent biological activity. This highlights the principle of steric hindrance and optimal ligand-receptor interaction in insect olfaction.
The Role of the Acid Moiety: Tiglates vs. Other Unsaturated Esters
While direct comparative studies on the olfactory responses to tiglates versus their isomers (angelates) and related unsaturated esters (crotonates) in a single insect species are limited in the public domain, the principles of olfactory receptor specificity suggest that such structural changes would significantly impact activity. Olfactory receptors are often highly tuned to specific geometric isomers and the position of functional groups.
For instance, the difference between a tiglate (E isomer) and an angelate (Z isomer) lies in the spatial arrangement of the methyl group and the main carbon chain around the double bond. This seemingly minor change can drastically alter the molecule's shape, preventing it from effectively binding to a receptor tuned for the other isomer. Similarly, the presence and position of the methyl group on the double bond in tiglates, absent in crotonates, is a key structural feature that olfactory receptors can discriminate.
The Molecular Machinery: Olfactory Receptors and Signaling
The perception of tiglate esters begins at the periphery, with their detection by specific olfactory receptors (ORs) housed in sensory neurons on the insect's antennae. These ORs are ligand-gated ion channels.[2][3]
In Drosophila melanogaster, the olfactory receptor Or22a has been shown to respond to ethyl tiglate. While the specific receptors for methyl and isopropyl tiglate in D. virilis have not been definitively identified in the available literature, it is likely that a homologous receptor or a suite of related receptors with slightly different binding specificities are responsible for detecting the full pheromone blend.
The process of olfactory signal transduction can be visualized as follows:
Experimental Methodologies for SAR Studies
The determination of structure-activity relationships in insect olfaction relies on a combination of robust electrophysiological and behavioral assays.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus.[4] It provides a quantitative measure of the overall olfactory sensitivity of the insect to a given compound.
Step-by-Step EAG Protocol:
-
Insect Preparation: An insect is anesthetized (e.g., by chilling). One antenna is carefully excised at the base.[5]
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode makes contact with the distal end of the antenna, while the reference electrode is placed at the base.[5][6] Both electrodes are filled with a conductive saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The test odorant, dissolved in a solvent and applied to a piece of filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).[5]
-
Signal Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded by a computer. The amplitude of this negative voltage deflection is the EAG response.[5]
-
Data Analysis: The responses to a range of concentrations for each test compound are recorded. The response to a solvent blank is subtracted to correct for mechanical stimulation. Responses can be normalized to a standard compound to allow for comparison across different preparations.[5]
Two-Choice Behavioral Assays
Behavioral assays, such as those conducted in a Y-tube or T-maze olfactometer, are crucial for determining the ecological relevance of an olfactory response (i.e., attraction, repulsion, or indifference).[7][8]
Step-by-Step Two-Choice Olfactometer Protocol:
-
Apparatus Setup: A Y-tube or similar two-choice olfactometer is used. One arm is connected to a clean air source (control), and the other to an air source carrying the test odorant.[7] Airflow is regulated to be equal in both arms.
-
Insect Acclimation: Insects are starved for a defined period before the assay to ensure motivation. They are then placed in an acclimation chamber for a short period.[8]
-
Release: A single insect is released at the base of the olfactometer.[7]
-
Choice Observation: The insect is given a set amount of time (e.g., 5 minutes) to move upwind and choose one of the two arms. A choice is recorded when the insect crosses a defined line in one of the arms.[8]
-
Data Collection: The number of insects choosing the odorant arm versus the control arm is recorded over multiple replicates. The positions of the odorant and control arms are swapped between trials to avoid positional bias.[8]
-
Data Analysis: A preference index (PI) can be calculated as: PI = (Number choosing odor - Number choosing control) / Total number of insects that made a choice. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference. Statistical tests (e.g., Chi-squared test) are used to determine if the observed preference is significant.
Conclusion and Future Directions
The structure-activity relationship of tiglate esters in insect olfaction provides a compelling model for understanding the chemical specificity of odorant perception. The available data, particularly from Drosophila virilis, clearly indicates that the size and shape of the alcohol moiety are critical determinants of behavioral activity, with ethyl tiglate being the most potent agonist in this system.
Future research should aim to broaden our understanding in several key areas:
-
Electrophysiological Screening: A systematic EAG analysis of a wider range of tiglate ester analogs in various insect species would provide a more comprehensive quantitative dataset.
-
Isomeric Specificity: Direct comparative studies of tiglates, angelates, and crotonates are needed to fully elucidate the importance of the acid moiety's geometry and substitution pattern.
-
Receptor Deorphanization: Identifying and characterizing the specific olfactory receptors that bind to different tiglate esters will provide a deeper mechanistic understanding of the observed SAR.
By continuing to explore these relationships, the scientific community can further refine our ability to predict and manipulate insect behavior through chemical cues, paving the way for the development of more effective and environmentally benign pest control strategies.
References
- 1. Ester components of aggregation pheromone ofDrosophila virilis (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electroantennography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
A Comparative Guide to the Biological Activity of cis-3-Hexenyl Tiglate and Its trans Isomer
For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can be the pivot upon which efficacy and safety balance. This guide provides an in-depth comparison of the known biological activities of cis-3-hexenyl tiglate and its trans isomer. While existing research heavily focuses on the cis isomer due to its prevalence in nature and its use in the fragrance and flavor industries, this document aims to synthesize the available data and provide a logical framework for understanding the potential differences in bioactivity between these two geometric isomers.
Introduction to cis- and trans-3-Hexenyl Tiglate
This compound is a naturally occurring organic compound found in various plants, including gardenia and honeysuckle.[1][2] It is an ester formed from cis-3-hexenol (leaf alcohol) and tiglic acid.[3] Its characteristic fresh, green, and slightly fruity aroma has led to its widespread use as a fragrance and flavoring agent.[][5] The molecule's geometry is defined by the cis (or Z) configuration at the C3-C4 double bond of the hexenyl moiety and the trans (or E) configuration of the tiglate group.
The trans isomer, trans-3-hexenyl tiglate, is less common in nature and, consequently, has been the subject of significantly less scientific investigation. The fundamental difference between the two isomers lies in the spatial arrangement of the alkyl groups around the C3-C4 double bond of the hexenyl portion, which can profoundly influence their interaction with biological targets.
Molecular Structures:
-
This compound: The ethyl and the rest of the carbon chain are on the same side of the double bond.
-
trans-3-Hexenyl tiglate: The ethyl and the rest of the carbon chain are on opposite sides of the double bond.
Comparative Analysis of Biological Activities
Direct comparative studies on the biological activities of cis- and trans-3-hexenyl tiglate are notably absent in the current scientific literature. However, we can infer potential differences based on the known activities of the cis isomer and the general principles of stereoisomerism in pharmacology.
Known Biological Profile of this compound
The primary body of research on this compound revolves around its safety assessment for use in consumer products. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated several toxicological endpoints.[6]
Key Findings for this compound:
-
Phototoxicity/Photoallergenicity: Not expected to be phototoxic or photoallergenic based on UV/Vis spectra.[6]
-
Skin Sensitization: A No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² has been established.[6]
-
Systemic Toxicity: Exposure to this compound from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[6]
While these studies provide a solid foundation for its safety in fragrance applications, they do not explore its potential pharmacological activities in depth. Some sources suggest that this compound may possess therapeutic properties, but specific data on its mechanisms of action are limited.[]
Postulated Biological Activities of trans-3-Hexenyl Tiglate and a Comparative Outlook
The influence of cis-trans isomerism on biological activity is a well-established principle in medicinal chemistry. The different three-dimensional structures of geometric isomers can lead to significant variations in their binding affinity to receptors and enzymes.
| Biological Activity | This compound (Known/Postulated) | trans-3-Hexenyl Tiglate (Hypothesized) | Rationale for Hypothesized Differences |
| Receptor Binding | May interact with specific olfactory or other receptors, contributing to its sensory properties and potential therapeutic effects. | Likely to exhibit different binding affinities and potencies compared to the cis isomer. | The more linear structure of the trans isomer may allow for a different fit into receptor binding pockets. |
| Enzyme Inhibition | No specific data available. | Could potentially show different inhibitory activity against various enzymes. | The altered shape of the trans isomer could affect its ability to act as a substrate or inhibitor for specific enzymes. |
| Skin Permeation | Data available for safety assessment in cosmetics. | May have different skin permeation properties. | The more compact structure of the cis isomer might influence its diffusion through the lipid bilayers of the skin differently than the trans isomer. |
| Insect Repellency | Found in some plants known to have insect-repelling properties. | Could exhibit stronger or weaker repellent activity. | Insect olfactory receptors are highly specific to the stereochemistry of volatile compounds. |
Proposed Experimental Workflows for Comparative Analysis
To address the current knowledge gap, a series of in vitro assays are proposed to systematically compare the biological activities of cis- and trans-3-hexenyl tiglate.
Cytotoxicity Assessment
A fundamental step in evaluating the biological activity of any compound is to determine its effect on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cell lines (e.g., HaCaT keratinocytes, A549 lung carcinoma) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of cis- and trans-3-hexenyl tiglate in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium.
-
Treatment: Expose the cells to a range of concentrations of each isomer for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each isomer.
Anti-inflammatory Activity Assessment
The potential for these compounds to modulate inflammatory responses can be investigated using a nitric oxide (NO) production assay in macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of cis- and trans-3-hexenyl tiglate for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. Compare the NO production in treated cells to that in LPS-stimulated cells without treatment.
Antimicrobial Activity Assessment
The antimicrobial potential of the isomers can be evaluated using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare serial dilutions of cis- and trans-3-hexenyl tiglate in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The biological activities of this compound have been primarily assessed in the context of its use as a fragrance and flavoring agent, with a focus on safety rather than therapeutic potential. There is a clear and significant gap in the scientific literature regarding the biological activities of its trans isomer.
Based on the fundamental principles of stereoisomerism, it is highly probable that cis- and trans-3-hexenyl tiglate will exhibit distinct biological profiles. The proposed experimental workflows provide a starting point for a systematic investigation into these potential differences. Such research would not only enhance our understanding of the structure-activity relationships of this class of compounds but could also uncover novel therapeutic applications. Future research should aim to conduct direct, head-to-head comparisons of these isomers in a variety of biological assays to fully elucidate their respective pharmacological and toxicological profiles.
References
- 1. Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas | PLOS One [journals.plos.org]
- 2. fraterworks.com [fraterworks.com]
- 3. Skin sensitization testing: Embracing the potential of in vitro methods for assessing fragrance chemicals – ToxPartner [toxpartner.com]
- 5. Cas 67883-79-8,this compound | lookchem [lookchem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to Validating the Genetic Basis of cis-3-Hexenyl Tiglate Production in Plants
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the genes responsible for the biosynthesis of cis-3-Hexenyl tiglate, a volatile ester contributing to the characteristic aroma and defense mechanisms of many plants. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to gene function discovery.
Deconstructing the Target: The Biosynthesis of this compound
Understanding the biochemical roadmap is the first step in identifying the genetic players. The formation of this compound is a classic esterification reaction, contingent on the availability of two distinct precursors: an alcohol (cis-3-Hexen-1-ol) and an acyl-coenzyme A (acyl-CoA) thioester (tigloyl-CoA). The final step is catalyzed by a specific class of enzymes known as acyltransferases.
-
The "Green Leaf" Alcohol Moiety (cis-3-Hexen-1-ol): This C6 volatile, known for its "cut grass" aroma, is a product of the lipoxygenase (LOX) or oxylipin pathway. The pathway begins with the oxidation of α-linolenic acid and proceeds through a series of enzymatic steps involving hydroperoxide lyase (HPL) and alcohol dehydrogenase (ADH). Genes for these enzymes are well-characterized in many plant species.[1][2][3]
-
The Acyl-CoA Moiety (Tigloyl-CoA): Tiglic acid is a branched-chain unsaturated acid. Its biosynthesis in plants is derived from the catabolism of the amino acid L-isoleucine.[2][4][5] This pathway is less commonly associated with volatile production, making the identification of its constituent genes a key challenge.
-
The Esterification Catalyst (Acyltransferase): The final condensation of cis-3-Hexen-1-ol and tigloyl-CoA is catalyzed by an acyltransferase, most likely belonging to the large and diverse BAHD (BEAT, AHCT, HCBT, DAT) family of plant enzymes.[6][7][8] These enzymes are notorious for their substrate promiscuity, meaning a single enzyme might accept various alcohol and acyl-CoA partners, complicating the identification of the specific enzyme responsible for this compound formation.[8][9]
Caption: Proposed biosynthetic pathway for this compound.
Identifying Candidate Genes: From Correlation to Causation
Before functional validation, a list of high-probability candidate genes must be generated. Modern genomics offers powerful tools to move from broad correlations to specific hypotheses.[10] A robust strategy integrates multiple lines of evidence:
-
Transcriptomics (RNA-Seq): Compare the transcriptomes of high-producing vs. low-producing plant tissues or cultivars. Genes whose expression levels correlate strongly with this compound abundance are prime candidates.
-
Gene Co-expression Networks: Functionally related genes are often co-expressed. Look for uncharacterized acyltransferase genes whose expression patterns cluster tightly with known genes in the oxylipin and isoleucine catabolism pathways.[11]
-
Genome-Wide Association Studies (GWAS): By analyzing a diverse population of plants, GWAS can identify genetic markers (SNPs) statistically associated with variations in the production of the target compound, thereby pinpointing the genomic regions containing candidate genes.[12]
Core Validation Methodologies: A Comparative Analysis
Once candidate genes are identified, their function must be rigorously tested. No single method is universally superior; the choice depends on the research question, available resources, and the specific plant species. We present a comparative analysis of the three most powerful approaches.
Caption: General experimental workflow for validating a candidate gene.
| Methodology | Principle | Primary Use Case | Advantages | Limitations |
| Transient Expression in N. benthamiana | Agrobacterium-mediated temporary expression of the candidate gene in tobacco leaves.[13][14][15] | Rapid screening of multiple candidate enzymes. | Speed: Results in 3-5 days.[15]High-throughput: Easily test dozens of candidates.Simplicity: Straightforward agroinfiltration protocol.[13][16] | Not native system: Lacks endogenous substrates; requires feeding.Transient: Expression is temporary and can be variable.Qualitative: Better for yes/no answers than precise quantification. |
| Stable Transformation | Integration of the candidate gene into the genome of a model plant (e.g., Arabidopsis) or the native species for permanent expression (overexpression) or silencing (RNAi/CRISPR).[17][18] | Gold-standard in planta proof of function; creating permanently modified lines. | Biologically relevant: Assesses gene function within the plant's metabolic network.Stable phenotype: Heritable genetic modification.Quantitative: Allows for precise measurement of metabolic changes. | Time-consuming: Can take months to generate and select transgenic lines.[18]Recalcitrant species: Some plants are difficult to transform.[19][20]Resource-intensive: Requires sterile culture and long-term plant care. |
| In Vitro Enzymatic Assays | Expression and purification of the candidate protein (e.g., from E. coli) and testing its activity with supplied substrates in a test tube.[21][22] | Determining enzyme kinetics (Km, Vmax), substrate specificity, and optimal reaction conditions. | Precise control: Directly measures catalytic activity without confounding metabolic networks.Kinetic data: Essential for understanding enzyme efficiency and substrate preference.Confirmatory: Directly proves the protein has the hypothesized catalytic activity. | Artificial environment: Lacks cellular context (e.g., localization, regulation).Protein expression: Can be difficult to produce soluble, active protein.Requires purified substrates: Acyl-CoA thioesters can be expensive or difficult to synthesize. |
Experimental Protocols: A Practical Guide
Protocol 4.1: Transient Expression in Nicotiana benthamiana
This protocol is designed for the rapid functional screening of a putative acyltransferase. The core principle is to provide the enzyme (via agroinfiltration) and its necessary substrates (via infiltration or natural plant pathways) and then measure the novel product.
Materials:
-
Agrobacterium tumefaciens (strain GV3101) carrying the candidate gene in a plant expression vector.
-
Agrobacterium carrying a viral silencing suppressor (e.g., p19).[23]
-
4-6 week old N. benthamiana plants.
-
Infiltration medium: 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone.[23]
-
Substrate solution: 5 mM cis-3-Hexen-1-ol in 0.1% Tween-20 (or water).
-
1 mL needleless syringes.
Methodology:
-
Culture Preparation: Grow separate cultures of Agrobacterium containing your gene of interest and the p19 suppressor overnight.[16]
-
Cell Preparation: Pellet the bacteria by centrifugation, wash, and resuspend in infiltration medium to a final OD₆₀₀ of 0.5 for each strain.[23]
-
Co-infiltration: Mix the resuspended cultures (gene of interest + p19) in a 1:1 ratio. Incubate at room temperature for 2-3 hours.[16][23]
-
Leaf Infiltration: Using a needleless syringe, gently press the bacterial suspension into the abaxial (underside) of a young, fully expanded N. benthamiana leaf. Infiltrate at least three distinct spots on different leaves for biological replicates.
-
Control Infiltration: As a crucial negative control, infiltrate a separate leaf with an Agrobacterium culture containing an empty vector mixed with p19.
-
Incubation: Keep the plants under normal growth conditions for 48-72 hours to allow for protein expression.
-
Substrate Feeding: 6 hours prior to volatile collection, infiltrate the previously agro-infiltrated leaf spots with the cis-3-Hexen-1-ol substrate solution. Rationale: N. benthamiana may not produce sufficient endogenous cis-3-Hexen-1-ol, and tigloyl-CoA is likely absent. By providing one substrate, we test the enzyme's ability to utilize endogenous acyl-CoAs. If no product is formed, co-expression with genes from the tiglic acid pathway may be necessary.
-
Volatile Collection & Analysis: Excise the infiltrated leaf discs, place them in a sealed vial, and perform headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[24][25]
Expected Result: The GC-MS chromatogram from leaves expressing the active acyltransferase should show a unique peak corresponding to this compound that is absent in the empty vector control.
Protocol 4.2: Stable Transformation of Arabidopsis thaliana
This protocol outlines the creation of transgenic plants that either overexpress the candidate gene or have it silenced, providing the highest level of evidence for its in planta function. We will focus on overexpression via the floral dip method.[26]
Materials:
-
Agrobacterium tumefaciens (strain GV3101) carrying the candidate gene in a binary vector suitable for plant transformation.
-
Arabidopsis thaliana plants (e.g., ecotype Col-0) grown until the emergence of the first floral bolts.
-
Infiltration medium: 5% (w/v) sucrose solution with 0.05% (v/v) Silwet L-77.[26]
-
Selection plates: MS medium containing an appropriate antibiotic or herbicide corresponding to the selection marker on the binary vector.
Methodology:
-
Prepare Agrobacterium: Grow a large culture of Agrobacterium carrying your construct. Pellet the cells and resuspend them in the infiltration medium to an OD₆₀₀ of ~0.8.
-
Floral Dip: Once Arabidopsis plants have developing floral buds, invert the entire plant and dip the aerial parts into the Agrobacterium suspension for 30-60 seconds with gentle agitation.[26]
-
Maturation and Seed Collection: Lay the treated plants on their side in a tray, cover to maintain humidity for 24 hours, then return to upright growth conditions. Allow plants to mature and set seed.
-
Selection of T1 Transformants: Sterilize and plate the collected T1 seeds on the selection medium. Non-transformed seeds will die, while resistant seedlings are putative transformants.
-
Molecular Confirmation: Transfer resistant seedlings to soil. Once established, perform genomic DNA extraction and PCR to confirm the presence of the transgene.
-
Phenotypic Analysis (T2 Generation): Collect T2 seeds. At this stage, analyze the volatile profile of the transgenic lines compared to wild-type controls. Wounding the leaves prior to collection may be necessary to induce precursor biosynthesis.
-
Data Analysis: Use GC-MS to quantify the levels of this compound. A significant increase in the compound in overexpression lines (or a decrease in silencing lines) validates the gene's function.[1]
Protocol 4.3: In Vitro Enzymatic Assay
This biochemical approach directly confirms the catalytic function of the encoded protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a vector containing the candidate gene (often with a purification tag like 6x-His).
-
Reagents for protein purification (e.g., Ni-NTA resin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrates: cis-3-Hexen-1-ol and tigloyl-CoA.
-
GC-MS for product analysis.
Methodology:
-
Protein Expression: Induce expression of the recombinant protein in E. coli with IPTG.
-
Purification: Lyse the bacterial cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Confirm purity using SDS-PAGE.
-
Enzyme Assay Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of purified enzyme, and the alcohol substrate (cis-3-Hexen-1-ol).
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate (tigloyl-CoA). Rationale: Acyl-CoAs are often labile, so they are added last to start the reaction precisely.
-
Control Reactions:
-
No Enzyme Control: A reaction mix with substrates but no enzyme.
-
Boiled Enzyme Control: A reaction mix with denatured (boiled) enzyme.
-
No Substrate Controls: Reactions missing one of the substrates. These controls are essential to ensure that product formation is dependent on a functional enzyme and both specific substrates.
-
-
Incubation & Extraction: Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 30 minutes). Stop the reaction and extract the volatile products by adding an organic solvent like hexane and vortexing.
-
Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.[9]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Hypothetical GC-MS Quantification from Validation Experiments
| Experimental Condition | Mean this compound Peak Area (n=3) | Fold Change vs. Control | Conclusion |
| Transient Assay: Empty Vector Control | Not Detected | - | Negative Control Valid |
| Transient Assay: Candidate Gene X | 1.5 x 10⁶ ± 0.2 x 10⁶ | - | Positive Result |
| Stable Line: Wild-Type (Wounded) | Not Detected | - | Negative Control Valid |
| Stable Line: Overexpressor #1 (Wounded) | 8.9 x 10⁷ ± 1.1 x 10⁷ | - | Strong Validation |
| Stable Line: Overexpressor #2 (Wounded) | 7.2 x 10⁷ ± 0.9 x 10⁷ | - | Strong Validation |
| In Vitro Assay: No Enzyme Control | Not Detected | - | Negative Control Valid |
| In Vitro Assay: Full Reaction | 5.4 x 10⁵ ± 0.5 x 10⁵ | - | Direct Enzymatic Proof |
digraph "Method Selection Logic" { graph [nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; decision [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; result [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start:\nHave Candidate Genes"]; d1 [decision, label="Many (>5) Candidates?"]; d2 [decision, label="Need in planta proof?"]; d3 [decision, label="Need kinetic data?"]; transient [result, label="Use Transient Expression\nin N. benthamiana"]; stable [result, label="Use Stable\nTransformation"]; invitro [result, label="Use In Vitro\nEnzyme Assays"]; start -> d1; d1 -> transient [label="Yes"]; d1 -> d2 [label="No"]; d2 -> stable [label="Yes"]; d2 -> d3 [label="No"]; d3 -> invitro [label="Yes"]; d3 -> stable [label="No, prioritize\nin vivo context"];
}
Caption: Decision tree for selecting the appropriate validation methodology.
Conclusion
Validating the genetic basis of this compound production requires a multi-faceted approach that combines predictive genomics with rigorous, controlled experimentation. While transient expression offers speed for initial screening, stable transformation provides the definitive in planta evidence. Complementing these cellular methods, in vitro enzymatic assays deliver the biochemical proof and kinetic parameters essential for a complete understanding. By thoughtfully selecting and combining these methodologies, researchers can confidently establish a causal link between a candidate gene and the synthesis of this important plant volatile.
References
- 1. Characterization of a BAHD acyltransferase responsible for producing the green leaf volatile (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Identification of BAHD‐acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomicscience.energy.gov [genomicscience.energy.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Stable Transformation of Arabidopsis thaliana Cell Suspension Cultures: A Case Study for The Overexpression of the COI1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 24. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 25. GC-MS Analysis of Volatile Plant ... preview & related info | Mendeley [mendeley.com]
- 26. plantpath.wisc.edu [plantpath.wisc.edu]
A Comparative Genomics Guide to the Biosynthesis of cis-3-Hexenyl Tiglate: From Gene Discovery to Functional Insights
For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the genetic underpinnings of natural product biosynthesis is paramount. This guide provides an in-depth, comparative genomics framework for investigating the biosynthesis of cis-3-Hexenyl tiglate, a volatile organic compound (VOC) of significant interest for its characteristic green and fruity aroma. Found in a variety of plants, including the fragrant flowers of Japanese honeysuckle (Lonicera japonica), this ester plays a crucial role in plant-pollinator interactions and defense mechanisms.
This guide deviates from a rigid template, instead offering a logical and scientifically rigorous workflow. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. By integrating data from multiple plant species, we will illuminate the evolutionary and functional nuances of the enzymes and pathways responsible for producing this valuable natural product.
The Biosynthetic Pathway: A Two-Pronged Approach
The synthesis of this compound is a culmination of two distinct biosynthetic pathways that provide the necessary alcohol and acyl-CoA precursors. The final esterification step is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the production of volatile esters.
The two precursor pathways are:
-
The Lipoxygenase (LOX) Pathway: This pathway is responsible for the production of the alcohol moiety, cis-3-hexenol, also known as leaf alcohol. It begins with the polyunsaturated fatty acid, α-linolenic acid, and proceeds through a series of enzymatic reactions.
-
The Isoleucine Catabolism Pathway: The acyl donor, tigloyl-CoA, is derived from the catabolism of the branched-chain amino acid, L-isoleucine.
Below is a visualization of the complete biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound.
A Comparative Genomics Workflow: From Data Acquisition to Functional Validation
The following workflow provides a comprehensive, step-by-step approach for the comparative genomic analysis of this compound biosynthesis. This workflow is designed to be adaptable to other secondary metabolite pathways.
Caption: A generalized workflow for comparative genomics analysis.
Step-by-Step Methodologies
The foundation of any comparative genomics study is high-quality genomic and transcriptomic data. For this guide, we will focus on Lonicera japonica (Japanese honeysuckle) and Arabidopsis thaliana as our comparative species.
Protocol:
-
Navigate to the National Center for Biotechnology Information (NCBI) database. [1][2]
-
In the search bar, select "Genome" from the dropdown menu and search for "Lonicera japonica". Locate the most recent and complete genome assembly.[2]
-
Repeat the process for "Arabidopsis thaliana".
-
Similarly, search the "SRA" (Sequence Read Archive) database for transcriptomic datasets for both species, focusing on flower and leaf tissues where the biosynthesis of this compound and its precursors is likely to be active.
Accurate gene prediction and functional annotation are critical for identifying the candidate genes involved in the biosynthetic pathway.
Protocol:
-
Utilize gene prediction pipelines such as BRAKER or MAKER for de novo gene prediction if existing annotations are insufficient. These tools integrate evidence from transcriptomic data and protein homology to improve accuracy.
-
For functional annotation, perform a BLASTp search of the predicted protein sequences against the NCBI non-redundant (nr) protein database.[3][4]
-
Use InterProScan to identify conserved protein domains and assign Gene Ontology (GO) terms.
Identifying orthologous genes across different species is a cornerstone of comparative genomics, allowing for the inference of function and evolutionary relationships.
Protocol:
-
Employ the Reciprocal Best Hit (RBH) method using BLASTp.
-
Step 1: Perform a BLASTp search of the predicted proteome of Lonicera japonica against the Arabidopsis thaliana proteome.
-
Step 2: Perform a reciprocal BLASTp search of the Arabidopsis thaliana proteome against the Lonicera japonica proteome.
-
Step 3: Identify pairs of genes that are each other's best hit in the respective searches. These are considered putative orthologs.
Multiple sequence alignment (MSA) is essential for identifying conserved regions and preparing sequences for phylogenetic analysis.
Protocol:
-
Collect the protein sequences of the identified orthologs for each enzyme in the pathway.
-
Use a multiple sequence alignment tool such as ClustalW or MUSCLE.[5][6][7][8][9]
-
For ClustalW:
-
Paste the sequences in FASTA format into the input box.
-
Select "Protein" as the sequence type.
-
Use the default alignment parameters (Gap Opening Penalty: 10, Gap Extension Penalty: 0.2).
-
Execute the alignment.
-
Phylogenetic trees visualize the evolutionary relationships between genes and can provide insights into gene duplication and functional divergence.
Protocol (using MEGA - Molecular Evolutionary Genetics Analysis): [1][10][11][12][13]
-
Open the aligned sequences in MEGA.
-
Select "Phylogeny" from the main menu and choose "Construct/Test Maximum Likelihood Tree".[11]
-
Model Selection: Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for your data.
-
Tree Building:
-
Select the appropriate substitution model (e.g., JTT+G).
-
Set the number of bootstrap replications to 1000 to assess the statistical support for the tree topology.
-
Run the analysis.
-
-
Tree Visualization: Customize the tree view to highlight different gene clades and bootstrap values.
Comparative Analysis of Biosynthetic Genes
This section presents a comparative analysis of the key genes involved in the biosynthesis of this compound in Lonicera japonica and Arabidopsis thaliana.
The Lipoxygenase (LOX) Pathway for cis-3-Hexenol Biosynthesis
| Gene Family | Lonicera japonica (Putative Orthologs) | Arabidopsis thaliana (Known Genes) | Key Features & Comparative Insights |
| Lipoxygenase (LOX) | LjLOX1, LjLOX2 | AtLOX1 (AT1G55020), AtLOX2 (AT3G45140)[14][15][16][17] | Both species possess multiple LOX genes. Phylogenetic analysis can reveal which Lonicera LOXs are orthologous to the specific Arabidopsis LOXs involved in green leaf volatile production. |
| Hydroperoxide Lyase (HPL) | LjHPL1 | AtHPL1 (AT4G15440)[18][19][20] | A single HPL gene is primarily responsible for cis-3-hexenal formation in Arabidopsis. The Lonicera ortholog is expected to have a similar function. |
| Alcohol Dehydrogenase (ADH) | LjADH1 | AtADH1 (AT1G77120)[21][22][23][24][25] | While Arabidopsis has a single ADH gene, other plants often have multiple. The specific Lonicera ADH involved can be inferred from co-expression with LOX and HPL genes. |
The Isoleucine Catabolism Pathway for Tigloyl-CoA Biosynthesis
| Gene Family | Lonicera japonica (Putative Orthologs) | Arabidopsis thaliana (Known Genes) | Key Features & Comparative Insights |
| Branched-Chain Amino Acid Transaminase (BCAT) | LjBCAT1 | AtBCAT1 (AT3G19710), AtBCAT2 (AT1G10070)[26][27][28][29][30] | This family of enzymes catalyzes the first step in isoleucine catabolism. Both species have multiple BCATs with different subcellular localizations. |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | LjBCKDH-E1α | At3g13450 | The BCKDH complex is composed of multiple subunits. The E1α subunit is a key component. |
| Acyl-CoA Dehydrogenase (ACAD) | LjACAD | AtACAD-1 (At1g07100) | Multiple ACADs exist in plants. The specific ortholog involved in tigloyl-CoA formation can be identified through phylogenetic and transcriptomic analyses. |
The Final Step: Alcohol Acyltransferase (AAT)
| Gene Family | Lonicera japonica (Putative Orthologs) | Arabidopsis thaliana (Known Genes) | Key Features & Comparative Insights |
| Alcohol Acyltransferase (AAT) | LjAAT1 | AtAAT1 (AT1G02810) | AATs belong to the large BAHD acyltransferase family. Identifying the specific Lonicera AAT that utilizes cis-3-hexenol and tigloyl-CoA as substrates is a key objective. Functional characterization is often necessary.[31][32][33] |
Phylogenetic Relationships of Alcohol Acyltransferases
The following DOT graph illustrates a hypothetical phylogenetic tree of AATs from Lonicera japonica, Arabidopsis thaliana, and other plant species. This type of analysis is crucial for identifying candidate genes for functional characterization.
Caption: Hypothetical phylogenetic tree of plant AATs.
Functional Characterization of Candidate Genes
Bioinformatic analysis provides strong hypotheses about gene function, but experimental validation is essential.
Protocol for Functional Characterization of a Candidate AAT:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate AAT gene from Lonicera japonica cDNA using PCR.
-
Heterologous Expression: Clone the AAT gene into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Transform the vector into the expression host.
-
Protein Purification: Induce protein expression and purify the recombinant AAT protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, cis-3-hexenol, and tigloyl-CoA in a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of this compound.
-
-
Substrate Specificity: Perform enzyme assays with a range of different alcohol and acyl-CoA substrates to determine the substrate preference of the enzyme.[31][34][35][36]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative genomic analysis of this compound biosynthesis. By following this workflow, researchers can identify the complete set of genes involved in this pathway, understand their evolutionary relationships, and functionally validate their roles.
Future research in this area could focus on:
-
Transcriptional Regulation: Identifying the transcription factors that regulate the expression of the biosynthetic genes.
-
Metabolic Engineering: Using the identified genes to engineer the production of this compound in microbial or plant systems for industrial applications.
-
Evolution of Fragrance: Expanding the comparative analysis to a wider range of fragrance-producing plants to understand the evolution of this and other volatile ester biosynthetic pathways.
By combining computational and experimental approaches, we can continue to unravel the complexities of plant secondary metabolism and harness its potential for the benefit of science and society.
References
- 1. google.com [google.com]
- 2. Lonicera japonica genome assembly ASM2146441v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. NCBI BLAST [rocksclusters.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. CLUSTAL Tutorial | i5k Workspace@NAL [i5k.nal.usda.gov]
- 8. scribd.com [scribd.com]
- 9. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 10. scribd.com [scribd.com]
- 11. megasoftware.net [megasoftware.net]
- 12. medium.com [medium.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Structure and sequence of the Arabidopsis thaliana lipoxygenase 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of an Arabidopsis lipoxygenase gene responsive to methyl jasmonate and wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide analysis of lipoxygenase gene family in Arabidopsis and rice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Arabidopsis thaliana lipoxygenase gene can be induced by pathogens, abscisic acid, and methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular characterization of an Arabidopsis gene encoding hydroperoxide lyase, a cytochrome P-450 that is wound inducible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Characterization of an Arabidopsis Gene Encoding Hydroperoxide Lyase, a Cytochrome P-450 That Is Wound Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Variations in CYP74B2 (Hydroperoxide Lyase) Gene Expression Differentially Affect Hexenal Signaling in the Columbia and Landsberg erecta Ecotypes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular cloning and DNA sequence of the Arabidopsis thaliana alcohol dehydrogenase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular cloning and DNA sequence of the Arabidopsis thaliana alcohol dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uniprot.org [uniprot.org]
- 24. Genomic nucleotide sequence of an Arabidopsis thaliana gene encoding a cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TAIR - Arabidopsis [arabidopsis.org]
- 26. The branched-chain amino acid transaminase gene family in Arabidopsis encodes plastid and mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Branched-Chain Amino Acid Transaminase Gene Family in Arabidopsis Encodes Plastid and Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterization of the branched-chain amino acid aminotransferase enzyme family in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 31. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. researchgate.net [researchgate.net]
- 36. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Synergistic Effects of Cis-3-Hexenyl Tiglate with Other Floral Volatiles
In the intricate world of plant-insect interactions, the language of chemistry reigns supreme. Floral scents, complex bouquets of volatile organic compounds, are not mere pleasantries to the human nose; they are sophisticated signals crucial for pollinator attraction and, consequently, plant reproductive success. While individual compounds can elicit responses, the true power of these olfactory messages often lies in synergy—the interaction of multiple volatiles to produce an effect greater than the sum of their individual parts. This guide delves into the synergistic potential of cis-3-Hexenyl tiglate, a key "green leaf volatile" (GLV), in enhancing the attractiveness of floral scents to pollinators.
This compound, with its characteristic fresh, green, and subtly fruity-floral aroma, is a naturally occurring ester found in the headspace of flowers like gardenia and honeysuckle.[1][2] Its presence suggests a role beyond a simple green note, potentially acting as a modulator or synergist for other dominant floral volatiles. This guide provides a framework for researchers, scientists, and drug development professionals to assess these synergistic effects through a series of robust experimental protocols. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.
The Scientific Rationale: Why Synergy Matters
Pollinators, such as bees and moths, have evolved highly sensitive olfactory systems to decipher complex floral aromas.[3] A single compound might signal the presence of a flower, but a specific blend can convey detailed information about the quality and quantity of nectar rewards, leading to enhanced foraging efficiency.[4] Synergy in floral scents can manifest in several ways:
-
Enhanced Neuronal Firing: A blend of compounds may elicit a stronger response from the olfactory receptor neurons (ORNs) on an insect's antenna than any single component.[5]
-
Recruitment of More ORNs: A complex mixture may activate a wider array of ORNs, creating a more robust and discernible signal for the insect's brain to process.
-
Behavioral Potentiation: Certain compounds, while not highly attractive on their own, can significantly amplify the attractiveness of other volatiles in a blend.[6]
This guide will focus on investigating the synergistic effects of this compound with two common and potent floral volatiles: Linalool (a floral, citrusy monoterpenoid) and α-Farnesene (a green, woody sesquiterpene). These compounds are frequently found alongside GLVs in the floral headspace of various plant species, including gardenia and honeysuckle, making them prime candidates for synergistic interactions.[7][8]
Experimental Workflow: A Tripartite Approach
To rigorously assess the synergistic effects of this compound, we propose a three-pronged experimental approach:
-
Chemical Analysis: Precise quantification of volatile blends using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Electrophysiological Assay: Measurement of insect antennal responses to these blends using Electroantennography (EAG).
-
Behavioral Assay: Evaluation of pollinator preference using a Y-tube olfactometer.
This integrated workflow provides a comprehensive picture, from the chemical composition of the stimulus to the physiological and behavioral responses of the target insect.
References
- 1. imakescents.wordpress.com [imakescents.wordpress.com]
- 2. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Three floral volatiles contribute to differential pollinator attraction in monkeyflowers (Mimulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of cis-3-Hexenyl Tiglate
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of cis-3-Hexenyl tiglate (CAS No. 67883-79-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Safety Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is an ester commonly used in fragrance and flavor formulations for its fresh, green, and floral aroma.[1][2][3] While it is not classified as acutely toxic, it presents specific hazards that dictate its handling and disposal protocols.
A key physical property is its flash point, which has been reported as low as 63°C (146°F), classifying it as a combustible liquid.[2] This means it can ignite when exposed to an ignition source at or above this temperature. Chemically, it is stable under standard conditions but is incompatible with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[4][5]
The primary health concern is skin irritation.[5][6][7] Safety Data Sheets (SDS) consistently list H315 (Causes skin irritation) as a relevant hazard statement, necessitating the use of appropriate personal protective equipment (PPE) to prevent dermal contact.[5][7]
| Property | Data | Source(s) |
| Chemical Name | (Z)-3-hexenyl (E)-2-methyl 2-butenoate | [8] |
| CAS Number | 67883-79-8 | [1][3][6] |
| Molecular Formula | C₁₁H₁₈O₂ | [2][8] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Primary Health Hazard | Skin Irritation (Category 2) | [5] |
| GHS Hazard Statement | H315: Causes skin irritation | [6][7] |
| Physical Hazard | Combustible Liquid | [2] |
| Flash Point | ~63°C (146°F) | [2] |
| Environmental Profile | Not classified as environmentally hazardous; readily biodegradable. | [4][9] |
Immediate Safety & Spill Response Protocol
Accidents happen, but a prepared response minimizes risk. The protocol for managing a this compound spill is dictated by its combustible nature and potential as a skin irritant.
Experimental Protocol: Spill Neutralization and Cleanup
-
Ensure Scene Safety: Immediately alert personnel in the area. Remove all ignition sources (e.g., hot plates, open flames, sparking equipment), as vapors can travel and ignite.[7]
-
Ventilate the Area: Increase air exchange to dissipate vapors. Use a chemical fume hood if the spill is contained within one.
-
Don Appropriate PPE: At a minimum, this includes:
-
Nitrile gloves (to prevent skin contact).
-
Safety goggles or a face shield (to protect eyes).
-
A lab coat.
-
-
Contain the Spill:
-
For Small Spills (<100 mL): Wipe up with an absorbent, non-combustible material such as vermiculite, dry sand, or specialized chemical sorbent pads.[4] Do not use paper towels, as they can increase the surface area and fire risk.
-
For Large Spills (>100 mL): Dike the spill using sand or earth to prevent it from spreading.[4] Once contained, absorb the material as described for small spills.
-
-
Collect and Package Waste: Carefully scoop the absorbed material and contaminated articles (e.g., gloves) into a designated, sealable container made of a compatible material (e.g., high-density polyethylene).
-
Label the Waste Container: Clearly label the container as "Hazardous Waste: this compound Spill Debris." Include the date and responsible person's name.
-
Decontaminate the Area: Clean the spill surface thoroughly with soap and water to remove any residual contamination.[4]
-
Dispose of Waste: The sealed container must be disposed of through a licensed hazardous waste disposal service.[5] Do not mix with general laboratory waste.
Standard Disposal Procedures for Unused and Waste Material
The guiding principle for the disposal of this compound is that it must not be discarded into the environment. This means it should never be poured down the drain or placed in standard trash receptacles.[7] The only acceptable method is through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][5]
The following diagram outlines the decision-making workflow for proper waste management.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Mixing wastes can create unknown hazards and complicate the disposal process.
-
Containerization: Use a clean, non-reactive, and sealable container for waste accumulation. The container must be in good condition with no leaks.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include the full chemical name, "this compound," and an indication of its hazards (e.g., "Combustible," "Skin Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, provide secondary containment, and be located away from incompatible materials like strong oxidizing agents.[4][5]
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the waste. They will work with a licensed contractor who is equipped to handle and process chemical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Decontamination of Equipment
Any laboratory equipment (glassware, stir bars, etc.) that comes into contact with this compound must be thoroughly decontaminated.
-
Pre-rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble, such as ethanol or isopropanol.[2] This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow the equipment to dry completely before its next use.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain the integrity of your research, and protect the environment. Always consult your institution-specific safety protocols and the most recent Safety Data Sheet (SDS) for the material before beginning work.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]
- 3. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. mu-intel.com [mu-intel.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. directpcw.com [directpcw.com]
- 8. This compound CAS#: 67883-79-8 [m.chemicalbook.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Enviro News | FET - Federation of Environmental Technologists, Inc. [fetinc.org]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-3-Hexenyl Tiglate
Welcome to your essential guide for the safe handling of cis-3-Hexenyl tiglate (CAS 67883-79-8). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, ensuring that every step you take is a self-validating system of safety and operational excellence.
This compound, a valuable ester in fragrance and flavor applications, is a colorless to pale yellow liquid with a characteristic fresh, green, and fruity aroma.[1] While it is not classified as acutely toxic, its primary hazard lies in its potential to cause skin irritation.[2][3] Furthermore, as a combustible liquid, it requires diligent and informed handling to mitigate risks. This guide provides the essential, immediate safety and logistical information you need, from operational protocols to disposal plans.
Core Hazard Profile & Key Data
Understanding the physicochemical properties of a substance is the foundation of safe handling. Esters like this compound are generally stable but require specific precautions due to their reactivity profile and physical characteristics.
| Property | Value | Significance for Handling |
| CAS Number | 67883-79-8 | Unique identifier for accurate hazard assessment. |
| Molecular Formula | C₁₁H₁₈O₂ | Provides insight into its chemical class (ester). |
| Appearance | Colorless to pale yellow liquid | Visual confirmation of substance identity. |
| Primary Hazard | Skin Irritation (Category 2)[3] | Direct contact with skin must be avoided through appropriate PPE. |
| Flash Point | ~63°C (146°F)[1] | Classified as a combustible liquid. Must be kept away from ignition sources. |
| Solubility | Insoluble in water; soluble in alcohol | Informs cleaning, spill response, and disposal procedures. |
| Incompatibilities | Strong oxidizing agents[3] | Risk of vigorous, heat-generating reactions. Requires segregated storage. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to ensure minimal exposure and safe containment from the moment you retrieve the chemical to the point of its use.
Pre-Handling Hazard Assessment & Preparation
Before any work begins, a thorough hazard assessment is mandatory. This is a core principle of laboratory safety mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4]
-
Step 1: Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound. Pay close attention to Sections 2 (Hazards Identification), 7 (Handling and Storage), and 8 (Exposure Controls/Personal Protection).
-
Step 2: Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.
-
Step 3: Assemble All Materials: Have your required PPE, spill kit, and waste container ready and accessible before retrieving the chemical stock.
Donning the Correct Personal Protective Equipment (PPE)
PPE is your last line of defense against exposure.[5] Its selection is not arbitrary but is dictated by the specific chemical and physical hazards present.
-
Step 1: Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6]
-
Causality: Esters, even those with low volatility, can splash. Safety glasses protect against accidental contact that could cause irritation.
-
Enhanced Protection: When pouring larger volumes (>50 mL) or when there is a significant splash risk, wear chemical splash goggles in conjunction with a face shield.[7]
-
-
Step 2: Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects your skin and personal clothing from minor splashes and spills.[7]
-
Gloves: This is the most critical PPE for preventing the primary hazard of skin irritation.
-
Recommended Material: Butyl rubber gloves offer excellent resistance to esters.[8] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination as they offer less robust protection against prolonged exposure to some organic solvents.[8]
-
Causality: The selection of glove material is based on chemical compatibility. Butyl rubber's molecular structure is less permeable to esters, providing a more effective barrier than latex or standard nitrile.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed below the lab coat.[6]
-
-
Step 3: Respiratory Protection:
-
Standard Use: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not required.
-
Spill or Emergency Scenarios: In the event of a large spill outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]
-
Aliquoting and Handling Procedure
-
Step 1: Ground and bond containers when transferring significant quantities to prevent static discharge, a potential ignition source.
-
Step 2: Dispense the liquid slowly and carefully to minimize splashing.
-
Step 3: Keep the primary container sealed when not in use.
-
Step 4: After handling, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Step 5: Wash hands thoroughly with soap and water after work is complete.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of environmental stewardship and laboratory safety.
Waste Characterization
-
Due to its flashpoint of approximately 63°C (146°F), this compound does not meet the EPA's definition of an ignitable hazardous waste (flashpoint < 60°C).[10] However, many institutions conservatively manage all flammable and combustible organic liquids as hazardous waste to ensure compliance and safety.[11] It is crucial to follow your institution's specific guidelines.
-
Never dispose of this compound down the drain. It is insoluble in water and can interfere with wastewater treatment systems.[10]
Waste Collection and Storage Protocol
-
Step 1: Use a Designated Waste Container: Collect all waste containing this compound in a chemically compatible container (glass or polyethylene are suitable) with a secure, tight-fitting screw cap.[12]
-
Step 2: Proper Labeling: Label the container clearly with a "Hazardous Waste" label. List all chemical constituents by their full name, including "this compound," and approximate percentages.[13] Vague terms like "organic waste" are not acceptable.
-
Step 3: Segregation: Store the waste container in a designated satellite accumulation area. Crucially, do not store it with oxidizing agents to prevent dangerous reactions.[12] Use secondary containment (such as a plastic bin) to contain any potential leaks.
-
Step 4: Keep Containers Closed: Waste containers must be kept closed at all times, except when actively adding waste.[10] This prevents the release of vapors into the lab environment.
-
Step 5: Arrange for Pickup: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container and dispose of it as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Prevent the spill from entering drains.
-
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity. Your commitment to safety is a commitment to reliable and reproducible research.
References
- 1. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]
- 2. cis-3-Hexen-1-yl Tiglate | 67883-79-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. mu-intel.com [mu-intel.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
